Acetoacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
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InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
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Molecular Formula |
C10H11NO2 | |
| Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
| Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
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Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
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| Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
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Foundational & Exploratory
Foreword: The Strategic Importance of Acetoacetanilide
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 6. chemos.de [chemos.de]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. lanxess.com [lanxess.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Acetoacetanilide CAS number and properties
An In-Depth Technical Guide to Acetoacetanilide (CAS: 102-01-2) for Researchers and Drug Development Professionals
Introduction
This compound (CAS No: 102-01-2) is an organic compound that serves as a pivotal intermediate in a multitude of synthetic processes.[1] Structurally, it is the acetoacetamide derivative of aniline, combining the features of an aromatic amine with a β-ketoamide functional group.[1] This unique arrangement imparts significant reactivity and versatility, establishing this compound as a cornerstone building block in the synthesis of pharmaceuticals, agrochemicals, and, most notably, a class of organic pigments known as arylide yellows.[1][2][3]
For researchers and professionals in drug development, understanding the properties, reactivity, and handling of this compound is crucial for its effective use as a precursor in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview, from its fundamental chemical identity to detailed, field-proven experimental protocols.
Section 1: Core Chemical Identity and Properties
A thorough understanding of a chemical's identity and physical characteristics is the foundation of its successful application in a laboratory setting.
Nomenclature and Identifiers
This compound is known by several names, which are important to recognize when searching literature and chemical databases. Its primary identifiers are consolidated below.
| Identifier Type | Value | Source(s) |
| CAS Number | 102-01-2 | [1][4][5] |
| IUPAC Name | 3-oxo-N-phenylbutanamide | [4][6] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |
| Synonyms | Acetoacetic anilide, N-Phenylacetoacetamide, Acetylacetanilide | [4][5][7] |
| EC Number | 202-996-4 | [1] |
| PubChem CID | 7592 | [4] |
| InChI Key | DYRDKSSFIWVSNM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It presents as a white crystalline solid and is generally stable under normal conditions.[4][5][7][8]
| Property | Value | Source(s) |
| Molecular Weight | 177.20 g/mol | [4] |
| Appearance | White crystalline solid/powder | [4][7][9] |
| Melting Point | 83-88 °C | [1][5] |
| Boiling Point | Decomposes; 129 °C at 24 mmHg | [5][10][11] |
| Density | ~1.26 g/cm³ at 20 °C | [4][10][11] |
| Water Solubility | Poorly soluble (~5 g/L at 20 °C) | [1][7][9][12] |
| Solubility | Soluble in ethanol, ether, chloroform, hot benzene, and dilute alkali | [4][7][13][14] |
| Flash Point | ~150-163 °C (302-325 °F) | [5][10][15] |
| Autoignition Temp. | ~450 °C (843 °F) | [16] |
Structural Characteristics
This compound exists predominantly as the keto-amide tautomer in its solid crystalline state, a fact confirmed by X-ray crystallography.[1] The structure features intermolecular hydrogen bonds. The presence of the methylene group flanked by two carbonyl groups (a β-dicarbonyl moiety) is the source of its chemical versatility, allowing for reactions such as enolate formation, condensation, and coupling.
Section 2: Synthesis and Manufacturing
The synthesis of this compound is well-established and can be achieved through several high-yield routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Primary Synthesis Routes
The most common laboratory and industrial preparations involve the acetoacetylation of aniline.[1] This is typically achieved by one of two primary methods:
-
Reaction with Diketene: Aniline reacts readily with diketene in an inert solvent like benzene. This method is efficient and often used for large-scale production.[14][17]
-
Reaction with Ethyl Acetoacetate: Aniline can be condensed with ethyl acetoacetate, typically at elevated temperatures, to form this compound with the elimination of ethanol.[14][17]
The diketene route is often preferred for its directness and high yield.
Visualization of Synthesis
The reaction between aniline and diketene provides a direct pathway to this compound. This reaction is an example of nucleophilic acyl substitution on the β-lactone ring of diketene.
Section 3: Applications in Research and Development
This compound's utility stems from its reactive β-dicarbonyl moiety and the phenylamide group, making it a valuable intermediate.
Role as a Chemical Intermediate
This compound is not typically an end-product but rather a building block for more complex molecules. Its methylene protons are acidic and can be deprotonated to form a nucleophilic enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. This reactivity is central to its use in both pharmaceutical and pigment synthesis.[3]
Application in Pigment Synthesis
The most significant industrial application of this compound is in the manufacturing of organic pigments.[1][18] It is the precursor to arylide yellows (also known as Hansa yellows), a major class of yellow and orange pigments.[1][14] The synthesis involves an azo coupling reaction where the active methylene group of this compound couples with a diazonium salt. By varying the substituents on the aniline ring of both the this compound and the diazonium salt, a wide palette of colors with different properties (e.g., lightfastness, opacity) can be produced.[1]
Relevance to Pharmaceutical Development
In the context of drug discovery and development, this compound serves as a versatile scaffold and starting material.[3] While the related compound acetanilide was historically used as an analgesic, this compound's modern role is as an intermediate.[19][20] Its structure is incorporated into various larger molecules being investigated for therapeutic activity. The process of drug development involves identifying a biological target, designing a molecule (the "key") to interact with it, and then optimizing that molecule's properties for efficacy and safety.[21][22] Intermediates like this compound provide a reliable and cost-effective starting point for synthesizing libraries of related compounds during the lead optimization phase.[21] For example, it is a key intermediate in the manufacture of some analgesics and anti-inflammatory drugs.[3]
Section 4: Safety, Handling, and Toxicology
As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring safety.
Hazard Identification
This compound is generally considered harmful if swallowed or in direct contact with the skin.[7][23][24] It may cause eye, skin, and respiratory tract irritation.[9] The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all research chemicals.[9]
-
GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4).[24]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[25]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][23][26]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][9][23]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[9]
-
-
General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[8]
Spill Management and Disposal
For small spills, first, remove all ignition sources.[10] Dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable, sealed container for disposal.[10] Contaminated surfaces should be washed with an ethanol solution followed by soap and water.[10] Dispose of waste material in accordance with federal, state, and local regulations.[25][26]
Section 5: Experimental Protocols and Workflows
The following protocols are based on established and peer-reviewed procedures, providing a reliable basis for laboratory work.
Protocol: Synthesis of this compound from Aniline and Ketene Dimer
This protocol is adapted from a verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[17]
Causality and Rationale:
-
Dry Reagents/Solvent: Aniline and benzene must be dry because ketene dimer can react with water.
-
Dropwise Addition: The exothermic reaction is controlled by the slow addition of the ketene dimer solution.
-
Reflux: Heating under reflux ensures the reaction goes to completion by providing the necessary activation energy over a sustained period.
Methodology:
-
Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Place a solution of 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene into the flask.
-
Begin stirring and add a solution of 42 g (0.5 mole) of ketene dimer in 75 mL of pure, dry benzene dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture under reflux on a steam bath for 1 hour.
-
Remove the majority of the benzene via distillation over the steam bath.
-
Remove the remaining solvent under reduced pressure.
-
Dissolve the solid residue in 500 mL of hot 50% aqueous ethanol.
-
Allow the solution to cool, inducing crystallization of the this compound. Cool to 0°C in an ice bath before filtration.
-
Collect the crystals by vacuum filtration. A typical yield is around 65 g (74%). The product should have a melting point of 82–84°C.
Protocol: Purification by Recrystallization
This workflow is a standard method for purifying the crude product from the synthesis described above.
Causality and Rationale:
-
Solvent Choice: A 50% aqueous ethanol mixture is used because this compound is soluble in the hot solvent but poorly soluble when cold, allowing for recovery of pure crystals upon cooling. Impurities remain dissolved in the cold mother liquor.
-
Hot Filtration (if needed): If insoluble impurities are present, a hot filtration step would be added to remove them before cooling.
-
Slow Cooling: Gradual cooling promotes the formation of larger, purer crystals compared to rapid chilling.
Conclusion
This compound is a chemical of significant industrial and research importance. Its value lies not in its direct application but in its role as a highly versatile and reactive intermediate. For professionals in pharmaceuticals and materials science, a firm grasp of its properties, synthesis, and safe handling procedures is essential for leveraging its synthetic potential. From creating vibrant yellow pigments to serving as a foundational scaffold in the complex journey of drug discovery, this compound remains a critical and indispensable tool in the modern chemist's repertoire.
References
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- 2. This compound for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
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- 5. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 12. AAA | this compound | CAS 102-01-2 | Supplier, Manufacturer, Exporter [emcochemicals.com]
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- 15. This compound, 102-01-2 [thegoodscentscompany.com]
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- 22. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of Acetoacetanilide
Abstract
Acetoacetanilide, a pivotal intermediate in the synthesis of arylide pigments and a valuable scaffold in medicinal chemistry, presents a classic yet compelling case of keto-enol tautomerism.[1][2][3] This guide provides a comprehensive exploration of the dynamic equilibrium between the keto and enol forms of this compound. We will dissect the fundamental principles governing this equilibrium, detail robust analytical methodologies for its characterization, and discuss the profound implications of this tautomeric behavior in industrial and pharmaceutical contexts. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this phenomenon.
The Fundamental Equilibrium: Keto vs. Enol Forms
Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[4][5] In the case of this compound, the equilibrium exists between the 3-oxo-N-phenylbutanamide (keto) form and the (Z)-3-hydroxy-N-phenylbut-2-enamide (enol) form. While for simple ketones the equilibrium overwhelmingly favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the situation for β-dicarbonyl compounds like this compound is far more nuanced.[4]
The interconversion can be catalyzed by either acid or base.
-
Acid-Catalyzed Mechanism: Involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon to form the enol.[6][7]
-
Base-Catalyzed Mechanism: Proceeds through the formation of a resonance-stabilized enolate ion via deprotonation of the α-carbon, which is subsequently protonated on the oxygen atom.[4][6]
Governing Principles of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static; it is dictated by a delicate interplay of intrinsic structural features and extrinsic environmental factors.
Intrinsic Structural Stabilization of the Enol Form
The enol tautomer of this compound and related β-dicarbonyl compounds possesses unique stabilizing features that are absent in the keto form.
-
Conjugation: The C=C double bond of the enol form is in conjugation with the carbonyl group of the amide, creating an extended π-electron system. This delocalization of electron density is a significant stabilizing factor.[8][9]
-
Intramolecular Hydrogen Bonding: The most critical factor favoring the enol form is the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen of the amide.[8][9][10] This internal hydrogen bond significantly lowers the energy of the enol tautomer.
Extrinsic Environmental Factors
The choice of solvent has a profound impact on the tautomeric equilibrium, primarily by competing with the stabilizing interactions within or between the tautomers.[11][12]
-
Nonpolar Solvents (e.g., Cyclohexane, CCl₄): In these environments, the intramolecularly hydrogen-bonded enol form predominates. The nonpolar solvent molecules do not effectively solvate either tautomer, so the inherent stability of the internally-bonded enol structure dictates the equilibrium.[9][12]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. While they can disrupt the enol's internal hydrogen bond to some extent, they can also stabilize the enol's hydroxyl group. The equilibrium position is often intermediate in these solvents.[11]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents significantly shift the equilibrium toward the keto form. The solvent molecules act as both hydrogen bond donors and acceptors, effectively solvating the carbonyl groups of the keto tautomer through strong intermolecular hydrogen bonds.[8][12] This powerful solvation of the keto form outweighs the stability gained from the enol's intramolecular hydrogen bond, which is disrupted by the competing solvent.
| Factor | Keto Tautomer | Enol Tautomer |
| Key Bonds | Two C=O, one C-C | One C=O, one C=C, one O-H |
| Polarity | More Polar | Less Polar (due to internal H-bond) |
| Hydrogen Bonding | Intermolecular (with protic solvents) | Intramolecular (favored in nonpolar solvents) |
| Conjugation | Limited to phenyl ring and amide | Extended conjugation (C=C-C=O) |
Analytical Characterization of Tautomeric Systems
Quantifying the ratio of tautomers is essential for understanding reactivity and properties. Several analytical techniques are employed, each providing unique insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying keto-enol equilibria in solution.[11][13] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each species.[14]
-
Sample Preparation: Accurately weigh and dissolve this compound in a selection of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration (e.g., 50 mM). The choice of solvents is critical for observing the environmental effect on the equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K) on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic resonance for the α-protons (CH₂) of the keto form , typically appearing as a singlet around 3.5-4.0 ppm.
-
Identify the characteristic resonance for the vinylic proton (CH) of the enol form , typically a singlet around 5.0-5.5 ppm.
-
The enolic hydroxyl proton (-OH) often appears as a broad singlet at a much higher chemical shift (e.g., 10-14 ppm) due to the strong intramolecular hydrogen bond.
-
-
Quantification:
-
Carefully integrate the area under the peak for the keto α-protons (I_keto) and the enol vinylic proton (I_enol).
-
Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons.)
-
The equilibrium constant is then calculated as: K_eq = [% Enol] / [% Keto].
-
UV-Visible Spectroscopy
The keto and enol tautomers possess different electronic structures and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its extended conjugated system, absorbs light at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form.[12][15][16] While less precise for absolute quantification than NMR without known molar absorptivity coefficients, UV-Vis is excellent for observing shifts in the equilibrium as a function of solvent polarity.[17]
X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state. Studies have conclusively shown that this compound crystallizes exclusively in the keto-amide tautomeric form.[1] In the crystal lattice, the molecules are stabilized by intermolecular hydrogen bonds, which are favored over the formation of the intramolecularly bonded enol structure.[1][18][19]
Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[20][21]
-
Model Building: Construct the 3D structures of both the keto and enol tautomers in silico.
-
Geometry Optimization: Perform geometry optimization calculations (e.g., using B3LYP/6-311G**) to find the lowest energy conformation for each tautomer in the gas phase.[22][23]
-
Energy Calculation: Compute the relative electronic energies to predict the intrinsic stability difference.
-
Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or similar solvation model to simulate the effect of different solvents on the relative energies of the tautomers.[22][23] This allows for the prediction of equilibrium shifts in various media, which can then be correlated with experimental data from NMR or UV-Vis.
-
Transition State Analysis: Locate the transition state structure connecting the two tautomers to calculate the activation energy barrier for the interconversion.[24]
Implications in Drug Discovery and Materials Science
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences, particularly in drug development and materials science.[25][26]
-
Pharmacokinetics and Pharmacodynamics: Tautomers are distinct chemical entities with different physicochemical properties.[27] A change from a keto to an enol form alters a molecule's hydrogen bonding capacity (donors vs. acceptors), polarity, and shape. This can dramatically affect its solubility, membrane permeability, and, most importantly, its binding affinity to a biological target like an enzyme or receptor.[25][28] The bioactive form of a drug may be only one of the possible tautomers, making the control and understanding of the tautomeric ratio in physiological conditions critical.[26][29]
-
Pigment and Polymer Chemistry: this compound is a key precursor for many arylide yellow and orange pigments.[1][30] The synthesis involves an azo coupling reaction where the this compound acts as the coupling component. The reaction occurs at the α-carbon, which is nucleophilic in its enolate form. Therefore, the keto-enol equilibrium directly influences the reactivity and yield of the pigment synthesis.
Conclusion
The keto-enol tautomerism of this compound is a paradigmatic example of a dynamic structural equilibrium governed by a subtle balance of intramolecular stabilization and intermolecular solvent interactions. While the solid state is dominated by the keto form, the solution-phase equilibrium can be readily manipulated by the choice of solvent—a key consideration for synthetic applications. For professionals in drug discovery, a thorough characterization of tautomeric equilibria is not optional; it is fundamental to understanding molecular recognition, predicting pharmacokinetic behavior, and designing effective and safe therapeutic agents. The integrated use of high-resolution NMR, X-ray crystallography, and computational modeling provides the necessary toolkit to fully elucidate and control this critical molecular property.
References
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- 18. Crystal Structure and Hirshfeld Surface Analysis of this compound Based Reaction Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]
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- 27. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
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Acetoacetanilide solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Acetoacetanilide in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound, a critical organic intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond simple data points to explore the underlying principles, experimental methodologies, and practical applications governed by this key physicochemical property.
Introduction: The Central Role of this compound
This compound (CAS No: 102-01-2), with the molecular formula C₁₀H₁₁NO₂, is a white crystalline solid that serves as a fundamental building block in numerous industrial syntheses.[1][2][3] Its structure, featuring a phenyl group, an amide linkage, and a β-dicarbonyl moiety, imparts a unique reactivity profile. This compound is a vital intermediate in the manufacturing of pharmaceuticals, agrochemicals, and particularly, arylide (or azo) pigments and dyes.[1][2][4][5][6]
The efficacy of this compound in these synthetic applications is inextricably linked to its solubility in organic solvents. Proper solvent selection is paramount for achieving desired reaction kinetics, controlling crystallization processes, ensuring product purity, and developing stable formulations. Understanding the nuances of its solubility behavior is therefore not merely an academic exercise but a critical factor for process optimization, scalability, and cost-effectiveness in industrial settings.[5]
The Theoretical Framework: Why this compound Dissolves
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]
For this compound, the key structural features influencing its solubility are:
-
The Amide Group (-CONH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting interaction with protic and polar aprotic solvents.
-
The Phenyl Ring (-C₆H₅): A nonpolar, hydrophobic region that favors interactions with less polar or aromatic solvents through π-π stacking and van der Waals forces.
-
The β-Dicarbonyl Moiety (-COCH₂CO-): This part of the molecule exhibits keto-enol tautomerism.[8] While it exists predominantly as the keto-amide tautomer in its crystalline state, the presence of these polar carbonyl groups contributes to its affinity for polar solvents.[9]
The interplay of these distinct regions means that this compound is not strictly polar or nonpolar, but rather an amphiphilic molecule. Its solubility is therefore highly dependent on the specific characteristics of the chosen solvent.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[10][11] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome the solute's crystal lattice energy.
-
Solvent Polarity: The polarity of the solvent dictates the dominant type of intermolecular interaction. This compound is soluble in many oxygenated and chlorinated solvents due to their ability to engage in dipole-dipole interactions and/or hydrogen bonding.[8]
-
Pressure: While critical for the solubility of gases, pressure has a negligible effect on the solubility of solids like this compound in liquid solvents.[11]
The logical relationship between solute and solvent properties can be visualized as follows:
Caption: Logical flow of solubility prediction based on intermolecular forces.
Quantitative Solubility Data
While extensive quantitative data across a wide range of solvents and temperatures is not compiled in a single source, a summary of known solubility characteristics is presented below. This table synthesizes information from various chemical databases and literature.
| Solvent Category | Solvent Example | Reported Solubility | Reference |
| Polar Protic | Water (H₂O) | Poorly soluble; ~5 g/L at 20°C | [3][9] |
| Ethanol (C₂H₅OH) | Soluble | [8] | |
| Polar Aprotic | Chloroform (CHCl₃) | Soluble | [8] |
| Acetone (CH₃COCH₃) | Soluble | [10] | |
| Nonpolar | Benzene (C₆H₆) | Soluble, especially when hot | [8] |
| Ether (C₂H₅OC₂H₅) | Soluble | [8] | |
| Cyclohexane | Low solubility | [12][13] | |
| General | Oxygenated Solvents | Soluble | [8] |
| Chlorinated Solvents | Soluble | [8] |
Note: "Soluble" is a qualitative term. For process design, it is imperative to determine quantitative solubility at specific operational temperatures.
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[14] It is a self-validating system as it ensures that a true thermodynamic equilibrium is reached between the solid solute and the solvent.
Step-by-Step Methodology
-
Preparation:
-
Select a series of vials or flasks equipped with tight-sealing caps.
-
Accurately weigh a fixed amount of the chosen organic solvent into each vial.
-
Record the mass of the solvent.
-
-
Establishing Equilibrium:
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
Place the sealed vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 35°C, 45°C). The temperature must be controlled with high precision (± 0.1 K).[15]
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.
-
-
Sample Collection and Analysis:
-
Stop the agitation and allow the vials to rest in the bath for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to prevent any solid particles from being transferred.
-
Dispense the filtered sample into a pre-weighed vial and immediately seal it to prevent solvent evaporation.
-
Determine the mass of the collected sample.
-
-
Quantification:
-
Evaporate the solvent from the sample vial under controlled conditions (e.g., vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once all the solvent is removed, weigh the vial containing the dry this compound residue.
-
The mass of the dissolved this compound can be calculated by difference.
-
-
Calculation:
-
Calculate the solubility in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Applications Driven by Solubility Characteristics
The practical importance of this compound's solubility is evident in its primary industrial applications:
-
Dye & Pigment Synthesis: this compound is a key "coupling component" for producing arylide yellow and orange pigments.[9] The synthesis involves an azo coupling reaction where a diazonium salt reacts with dissolved this compound.[9] The choice of solvent is critical for solubilizing the reactants, controlling the reaction rate, and influencing the final pigment's particle size, crystalline form, and color properties.[2]
-
Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and other drugs.[4][5] In these multi-step syntheses, this compound must be dissolved to react with other reagents. The solvent must be chosen to not only dissolve the reactants but also be compatible with downstream processing and purification steps.[6]
-
Agrochemicals: In the formulation of certain herbicides and pesticides, this compound or its derivatives are used.[1][4] Solubility in organic solvents is essential for creating stable concentrated formulations that can be easily diluted for application.
Conclusion and Future Outlook
This compound's solubility is a multifaceted property governed by its unique molecular structure and the intermolecular forces it can establish with a given solvent. While qualitative data indicates good solubility in many common polar organic solvents, precise, temperature-dependent quantitative data is essential for robust process design and optimization in the chemical, pharmaceutical, and pigment industries. The isothermal shake-flask method remains a gold standard for generating this critical data.
Looking forward, the integration of thermodynamic modeling and predictive algorithms, such as COSMO-RS or PC-SAFT, holds significant promise.[16][17] These computational tools, when parameterized with reliable experimental data, can accelerate solvent screening and selection, reducing experimental costs and development timelines. As industries move towards more sustainable and efficient manufacturing, a deep, quantitative understanding of fundamental properties like solubility will become ever more critical.
References
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- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Melting Point and Physical Characteristics of Acetoacetanilide
This guide provides a comprehensive technical overview of the physical and chemical properties of acetoacetanilide (CAS No. 102-01-2), with a specialized focus on its melting point. It is intended for researchers, scientists, and professionals in drug development and the chemical industry who require a deep understanding of this compound for applications in synthesis, quality control, and formulation.
Introduction: The Significance of this compound
This compound, with the IUPAC name 3-oxo-N-phenylbutanamide, is a vital organic compound widely utilized as an intermediate in various industrial syntheses.[1] Its molecular structure, featuring both keto and amide functionalities, makes it a versatile precursor, particularly in the production of arylide yellow pigments and certain pharmaceuticals.[1][2][3] Given its role as a foundational raw material, a precise understanding of its physical characteristics is paramount for ensuring the consistency, quality, and safety of manufacturing processes. This guide delves into these properties, providing both established data and the scientific rationale behind their determination.
Molecular and Physicochemical Profile
This compound presents as a white crystalline solid.[4][5] Its structure, CH₃C(O)CH₂C(O)NHC₆H₅, allows for keto-enol tautomerism, although X-ray crystallography confirms it exists predominantly as the keto-amide tautomer in its solid crystalline state.[2]
Key Physical Characteristics
A summary of the essential physical and chemical data for this compound is presented below for quick reference. These values are critical for process design, safety assessments, and quality control protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |
| Molecular Weight | 177.20 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 83-88 °C (Lit.) | [1][7][8] |
| Density | 1.26 g/cm³ at 20°C | [1][4][9] |
| Water Solubility | 5 g/L at 20°C (Slightly soluble) | [3][5][6] |
| Solubility in Other Solvents | Soluble in ethanol, ether, chloroform, hot benzene, and dilute alkali.[4][5][10] | |
| Flash Point | ~162 °C (325 °F) | [1][7][9] |
The Melting Point of this compound: A Critical Quality Attribute
The melting point is one of the most informative physical properties of a crystalline solid, serving as a dual indicator of identity and purity.[11] For this compound, the literature most frequently cites a melting range of 83-88 °C .[1][7][8] A pure, properly crystallized sample should exhibit a sharp melting range, typically within 1-2 °C.[11][12]
Factors Influencing Melting Point Determination
Achieving an accurate melting point measurement is not merely a matter of heating the substance; it is a controlled analytical procedure. Several factors can significantly impact the observed melting range:
-
Purity of the Sample: This is the most critical factor. Impurities disrupt the crystalline lattice, typically causing a depression (lowering) of the melting point and a broadening of the melting range.[11][13][14]
-
Heating Rate: The rate of temperature increase is the most common source of experimental error.[15][16] If heating is too rapid, the thermal transfer from the heating block to the sample and thermometer will be uneven, leading to a temperature reading that lags behind the actual sample temperature. This results in an artificially high and broad melting range. A heating rate of 1-2 °C per minute near the expected melting point is standard for accurate results.[15]
-
Sample Preparation: The sample must be a fine, dry powder to ensure uniform heating.[17] It should be packed tightly into the capillary tube to a height of 2-3 mm to facilitate efficient heat transfer.[18]
-
Instrument Calibration: Laboratory thermometers and automated apparatus must be calibrated using certified melting point standards to ensure the accuracy of temperature readings.[11][16]
Experimental Protocol: Accurate Melting Point Determination
This section provides a standardized methodology for determining the melting point of this compound using a modern melting point apparatus. This protocol is designed to be a self-validating system by incorporating best practices that ensure accuracy and reproducibility.
Materials and Equipment
-
This compound sample (finely powdered and dry)
-
Glass capillary tubes (one end sealed)
-
Calibrated melting point apparatus (e.g., Mel-Temp or automated equivalent)
-
Spatula and watch glass
-
Packing tube or device
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any large crystals on a watch glass with a spatula. This maximizes surface area for uniform heat absorption and eliminates air pockets that can cause inaccurate readings.[17]
-
Load the capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube, sealed-end down, through a long glass tube onto a hard surface.[18] A properly packed sample is crucial for consistent results.
-
-
Instrument Setup & Rapid Preliminary Measurement (if unknown):
-
Place the packed capillary tube into the heating block of the apparatus.[18]
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find a rough melting range. This saves time and establishes the temperature window for the precise measurement.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point before proceeding.[11]
-
-
Precise Melting Point Measurement:
-
Insert a new, freshly prepared sample into the apparatus.
-
Rapidly heat the block to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~65-70 °C for this compound).[11]
-
Causality: Once this temperature is reached, reduce the heating rate to 1-2 °C per minute .[15] This slow rate ensures thermal equilibrium between the heating block, the sample, and the thermometer, which is the single most critical step for accuracy.[16]
-
Observe the sample closely through the magnifier.
-
Record the temperature (T₁) at which the first drop of liquid appears.[11][12]
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the sample becomes a clear liquid.[11][12]
-
The melting point is reported as the range T₁ – T₂.
-
-
Data Validation:
-
Repeat the precise measurement with at least one more fresh sample to ensure reproducibility. The results should be consistent.
-
Workflow Diagram
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for accurate melting point determination.
Interpretation of Results & Troubleshooting
-
Sharp Melting Range (e.g., 85-86 °C): Indicates a high degree of purity.
-
Broad Melting Range (e.g., 82-87 °C): Suggests the presence of impurities or that the sample was heated too quickly.[14][15]
-
Depressed Melting Range (e.g., 81-84 °C): A clear sign of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.[13]
Safety and Handling
This compound is considered harmful if swallowed or in contact with skin.[5][19] Absorption can lead to the formation of methemoglobin.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][20] Handling should occur in a well-ventilated area to avoid inhalation of dust.[7][21]
References
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- 5. This compound [qingdaodyes.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound - Chemical Store [chemicals.seniorchemist.com]
- 11. Home Page [chem.ualberta.ca]
- 12. chm.uri.edu [chm.uri.edu]
- 13. promptpraxislabs.com [promptpraxislabs.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 16. thinksrs.com [thinksrs.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Synthesis of Acetoacetanilide from Ethyl Acetoacetate
This guide provides an in-depth exploration of the synthesis of acetoacetanilide, a vital chemical intermediate in the pharmaceutical and pigment industries.[1][2][3] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol suitable for research and development laboratories.
Foundational Principles: The Chemistry of Amide Formation
The synthesis of this compound (3-oxo-N-phenylbutanamide)[4][5] from ethyl acetoacetate and aniline is a classic example of nucleophilic acyl substitution. This reaction, fundamentally an acylation of an amine, provides a reliable pathway to amide bond formation.
1.1. The Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The ester carbonyl is the more reactive site for this transformation compared to the ketone carbonyl due to resonance stabilization effects within the β-ketoester system. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol as a byproduct.
The mechanism can be visualized as a two-step process:
-
Nucleophilic Addition: The amine nitrogen attacks the ester carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) group, which is a better leaving group than the amide (⁻NHR). The ethoxide is subsequently protonated by the protonated amine intermediate to generate ethanol and the stable amide product.
Caption: The nucleophilic acyl substitution mechanism for this compound synthesis.
Experimental Protocol: A Validated Approach
This section details a reliable, lab-scale protocol for the synthesis and subsequent purification of this compound. The quantities and conditions are selected to provide a high yield of pure product.
2.1. Reagent and Material Data
Proper planning requires accurate knowledge of the reagents' physical and chemical properties.
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.021 | 141-97-9[6] |
| Aniline | C₆H₇N | 93.13 | 184 | 1.022 | 62-53-3[6] |
| This compound | C₁₀H₁₁NO₂ | 177.20 | Decomposes[7] | ~1.16[3] | 102-01-2[4] |
2.2. Detailed Synthesis Procedure
This procedure is designed for a ~0.1 mole scale reaction. All operations involving aniline and heated solvents should be conducted in a well-ventilated fume hood.
Reaction Setup:
-
Equip a 100 mL round-bottom flask with a reflux condenser and a heating mantle.
-
Add 9.3 mL (0.1 mol) of aniline and 13.0 mL (0.1 mol) of ethyl acetoacetate to the flask.
-
Add a magnetic stir bar to the flask for gentle agitation.
Reaction Execution:
-
Begin stirring the mixture to ensure homogeneity.
-
Heat the mixture to a gentle reflux (approximately 140-150°C) using the heating mantle. The decision to heat is crucial; it provides the necessary activation energy and helps drive the equilibrium forward by slowly distilling off the ethanol byproduct.
-
Maintain the reflux for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Petroleum Ether: Ethyl Acetate.[8]
Workup and Isolation:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature. The reaction mixture should become viscous or solidify upon cooling.
-
Add approximately 50 mL of a 10% aqueous ethanol solution to the flask.
-
Heat the mixture gently with stirring until the solid product dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization of the crude product.
-
Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with two small portions (10-15 mL each) of cold water to remove any water-soluble impurities.
-
Allow the crude product to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes.
2.3. Purification by Recrystallization
Recrystallization is the premier method for purifying solid organic compounds, leveraging differences in solubility at varying temperatures.[9][10] Water or aqueous ethanol is an excellent solvent choice for this compound, as the compound is highly soluble in the hot solvent but poorly soluble when cold.[6]
Procedure:
-
Transfer the crude, air-dried this compound to a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of water and a boiling chip.
-
Heat the mixture on a hot plate, bringing it to a boil with constant swirling. Add more water in small portions if necessary until all the solid has just dissolved.[11][12] The key is to use the minimum amount of hot solvent to create a saturated solution, which is critical for achieving a good recovery yield.[10][13]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified crystals thoroughly in a drying oven set to a low temperature (~50-60°C) or in a vacuum desiccator.
-
Weigh the final product and calculate the percent yield. A typical yield for this procedure is in the range of 70-80%.
Caption: A flowchart illustrating the synthesis and purification workflow.
Product Validation and Characterization
Confirming the identity and purity of the synthesized this compound is a critical final step.
3.1. Melting Point Determination
The melting point is a rapid and effective indicator of purity. Impurities typically depress and broaden the melting range.[12]
| Property | Expected Value | Source(s) |
| Melting Point | 83-88 °C | [4][5][14] |
| Appearance | White to pale cream crystalline solid | [5][15] |
3.2. Spectroscopic Analysis
Spectroscopic methods provide definitive structural confirmation.[16]
| Technique | Characteristic Signals |
| FTIR (cm⁻¹) | ~3300 (N-H stretch, amide), ~1710 (C=O stretch, ketone), ~1670 (C=O stretch, amide I band), ~1540 (N-H bend, amide II band)[17][18] |
| ¹H NMR (ppm) | ~2.3 (s, 3H, -COCH₃), ~3.5 (s, 2H, -CH₂-), 7.1-7.6 (m, 5H, Ar-H), ~8.5-10.0 (br s, 1H, -NH-)[17][19] |
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning any chemical synthesis.[6]
-
Aniline (C₆H₇N): Highly toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and mutagen.[20] Always handle in a fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Ethyl Acetoacetate (C₆H₁₀O₃): Flammable liquid and vapor. Causes skin and eye irritation.[21] Keep away from ignition sources and handle with standard PPE.[22]
-
General Precautions: The reaction involves heating flammable liquids; ensure no open flames are present. Perform the reaction and solvent-based steps in a well-ventilated chemical fume hood.[20]
Conclusion
The synthesis of this compound from ethyl acetoacetate and aniline is a robust and well-established reaction in organic chemistry. By understanding the nucleophilic acyl substitution mechanism, adhering to a meticulous experimental protocol, and employing rigorous purification and characterization techniques, researchers can reliably produce this valuable chemical intermediate with high purity and yield. The principles of careful temperature control, solvent selection for recrystallization, and comprehensive safety practices are paramount to the successful and safe execution of this synthesis.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Suppliers |ELRASA-AAA - Elchemy [elchemy.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. Preparation of acetanilide [cs.gordon.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. studylib.net [studylib.net]
- 14. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound [qingdaodyes.com]
- 16. openreview.net [openreview.net]
- 17. bnmv.ac.in [bnmv.ac.in]
- 18. Solved IR and 1H-NMR spectras of acetanilide and the | Chegg.com [chegg.com]
- 19. This compound(102-01-2) 1H NMR [m.chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Technical Guide to the Formation Mechanism of Acetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetanilide, a key organic intermediate, holds significant importance in the synthesis of various commercial products, including pharmaceuticals and highly stable arylide yellow pigments.[1][2] This technical guide provides an in-depth exploration of the chemical mechanisms governing its formation. It focuses on the prevalent synthetic routes, primarily the acetoacetylation of aniline using diketene and, alternatively, ethyl acetoacetate. By dissecting the reaction on a molecular level, this document aims to equip researchers and development professionals with a robust understanding of the underlying principles, reaction kinetics, influencing factors, and practical methodologies for synthesis, purification, and characterization.
Introduction: Significance of this compound
This compound, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is the acetoacetamide derivative of aniline.[1] Its molecular structure, featuring a reactive methylene group flanked by two carbonyl groups, makes it a versatile precursor in organic synthesis. In the pharmaceutical industry, the this compound moiety is a building block for various active pharmaceutical ingredients (APIs). However, its most prominent application is in the manufacturing of organic pigments, specifically arylide yellows, which are valued for their stability and color quality.[1][2] A thorough understanding of its formation is paramount for optimizing production processes, maximizing yield and purity, and minimizing impurity profiles, which is a critical consideration in drug development and materials science.
Core Reaction Mechanisms
The synthesis of this compound is primarily achieved through two well-established pathways. The choice of reagent—diketene or ethyl acetoacetate—influences the reaction conditions, efficiency, and overall process design.
Pathway A: Acetoacetylation of Aniline with Diketene
This is the most common and industrially preferred method for preparing this compound.[1] The reaction is an example of nucleophilic acyl substitution where aniline acts as the nucleophile and the highly reactive diketene serves as the acetoacetylating agent.
Overall Reaction: CH₃C(O)CH₂C(O) + C₆H₅NH₂ → CH₃C(O)CH₂C(O)NHC₆H₅
The mechanism proceeds through a direct and efficient pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene.
-
Ring Opening: This attack leads to the opening of the strained four-membered ring, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen, yielding the final enol form of this compound.
-
Tautomerization: The enol rapidly tautomerizes to the more stable keto-amide form. X-ray crystallography confirms that this compound exists predominantly as the keto-amide tautomer in its solid state.[1]
This reaction is typically exothermic and proceeds readily, often requiring solvent and temperature control to ensure selectivity and prevent side reactions.
Caption: Mechanism of this compound formation from Aniline and Diketene.
Pathway B: Reaction of Aniline with Ethyl Acetoacetate
An alternative synthesis route involves the reaction of aniline with an acetoacetic ester, such as ethyl acetoacetate.[3] This method is a classic example of amidation via nucleophilic acyl substitution at the ester carbonyl.
Overall Reaction: CH₃C(O)CH₂C(O)OC₂H₅ + C₆H₅NH₂ ⇌ CH₃C(O)CH₂C(O)NHC₆H₅ + C₂H₅OH
This reaction is thermodynamically controlled and typically requires elevated temperatures to proceed favorably, as the attack of the amine on the ester carbonyl is favored at higher temperatures.
-
Nucleophilic Attack: The nitrogen atom of aniline attacks the electrophilic ester carbonyl carbon of ethyl acetoacetate.
-
Tetrahedral Intermediate Formation: This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid proton transfer occurs, typically facilitated by another molecule of aniline or a trace acid/base catalyst.
-
Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide (C₂H₅O⁻) leaving group.
-
Protonation of Leaving Group: The ethoxide is protonated by the previously protonated aniline, regenerating the amine catalyst and forming ethanol as a byproduct.
This reaction is an equilibrium process. To drive it towards the product side, it is often necessary to remove the ethanol byproduct as it forms, for instance, by distillation.
Experimental Synthesis Protocols
The following protocols are presented as self-validating systems, incorporating purification and characterization steps to ensure product integrity.
Protocol: Synthesis from Diketene
This procedure is adapted from established methods and provides a high yield of this compound.[3]
Materials & Equipment:
-
Aniline (dry)
-
Diketene
-
Benzene (pure, dry)
-
50% Aqueous Ethanol
-
500-mL three-necked round-bottomed flask
-
Reflux condenser, dropping funnel, mechanical stirrer
Procedure:
-
Setup: Assemble the flask with the stirrer, reflux condenser, and dropping funnel.
-
Reactant Preparation: In the flask, place a solution of 46 g (0.5 mole) of dry aniline in 125 ml of pure dry benzene.[3]
-
Addition of Diketene: While stirring, add a solution of 42 g (0.5 mole) of diketene in 75 ml of dry benzene dropwise over 30 minutes.[3] An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, heat the mixture under reflux on a steam bath for 1 hour to ensure the reaction goes to completion.[3]
-
Solvent Removal: Distill off the majority of the benzene from the steam bath. Remove the remaining solvent under reduced pressure.[3]
-
First Crystallization: Dissolve the residual product in 500 ml of hot 50% aqueous ethanol. Allow the solution to cool slowly. This compound will separate as crystals.[3]
-
Isolation & Second Crop: Cool the mixture to 0°C before filtering the crystals. To obtain a second crop, add 250 ml of water to the mother liquor and cool again.[3]
-
Drying & Yield: Dry the combined crops. The total yield is approximately 65 g (74%).[3]
-
Purification (Recrystallization): For further purification, recrystallize the product from 300 ml of 50% ethanol to yield about 55 g of pure this compound with a melting point of 84–85°C.[3]
Caption: Experimental workflow for the synthesis and purification of this compound.
Protocol: Synthesis from Ethyl Acetoacetate
This method requires more stringent conditions to drive the equilibrium.
Materials & Equipment:
-
Aniline
-
Ethyl acetoacetate
-
Toluene
-
Optional: Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Reaction flask with distillation head
Procedure:
-
Setup: Equip a reaction flask with a heating mantle and a distillation head to allow for the removal of ethanol.
-
Reactant Charging: Charge the flask with equimolar amounts of aniline (e.g., 5.31 mmol) and ethyl acetoacetate (5.31 mmol) in a suitable solvent like toluene (20 mL).[4] A catalytic amount of DMAP (0.531 mmol) can be added to accelerate the reaction.[4]
-
Heating and Distillation: Heat the mixture to reflux (approx. 110-140°C). The ethanol byproduct will co-distill with the solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4][5]
-
Work-up: After completion, cool the reaction mixture. Perform an aqueous work-up by washing with water and then brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.[4][5]
Factors Influencing Yield and Purity
Optimizing the synthesis of this compound requires careful control over several experimental parameters.
| Parameter | Effect on Reaction | Rationale & Field Insights |
| Temperature | Affects reaction rate and selectivity. | The diketene reaction is exothermic; cooling may be needed to prevent side reactions. The ethyl acetoacetate reaction requires high temperatures (110-140°C) to overcome the activation energy and drive the equilibrium. |
| Solvent | Influences reactant solubility and reaction rate. | Aprotic solvents like benzene or toluene are commonly used to dissolve reactants.[3][4] For the ethyl acetoacetate route, a high-boiling solvent facilitates the removal of ethanol. |
| Stoichiometry | Determines theoretical yield and can influence side reactions. | Using a slight excess of the less valuable reagent can help drive the reaction to completion. However, a 1:1 molar ratio is typically employed for high-purity synthesis.[3][4] |
| Purity of Reactants | Water or other nucleophilic impurities can consume reagents. | Use of dry aniline and solvents is critical, especially with the water-sensitive diketene, to prevent hydrolysis and formation of acetic acid and other byproducts. |
| Anaerobic Conditions | Can improve melting point and stability of the final product. | Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, resulting in a product that is less prone to agglomeration and has a higher melting point.[6][7] |
Side Reactions and Impurity Profile
A critical aspect of process development, particularly for pharmaceutical applications, is the identification and control of impurities.
-
Dithis compound Formation: If aniline is not present in sufficient concentration or if local concentration gradients exist during the addition of the acylating agent, a second acetoacetylation can occur on the nitrogen of the already formed this compound.
-
Reaction with Water: Diketene can react with moisture to form acetoacetic acid, which is unstable and decomposes to acetone and carbon dioxide. This reduces the yield and introduces impurities.
-
Aniline Self-Condensation: Under harsh acidic or high-temperature conditions, aniline can undergo self-condensation reactions, though this is less common under the typical conditions for this compound synthesis.
-
Cyclization: In the presence of a strong acid like sulfuric acid, this compound can undergo intramolecular cyclization (dehydration) to form 4-methyl-2-quinolone.[1] This is a critical consideration if acidic catalysts or work-up conditions are used.
Analytical Characterization
Validation of the final product's identity and purity is achieved through standard analytical techniques.
-
Melting Point: Pure this compound has a sharp melting point between 82-85°C.[3] A broad melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product, with assays for purified grades typically requiring a minimum of 98.0% purity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the ketone and amide (around 1720 cm⁻¹ and 1660 cm⁻¹, respectively), and aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing distinct signals for the methyl, methylene, and phenyl protons and carbons, confirming the connectivity.
Conclusion
The formation of this compound is a cornerstone reaction in industrial organic synthesis, governed by the principles of nucleophilic acyl substitution. The choice between the highly efficient, exothermic reaction with diketene and the equilibrium-driven, high-temperature reaction with ethyl acetoacetate depends on factors such as cost, scale, and available equipment. For drug development professionals and researchers, a deep understanding of the reaction mechanism, the influence of process parameters on yield and purity, and the potential for side-product formation is essential for producing high-quality material suitable for its intended application. The protocols and insights provided herein serve as a comprehensive guide to achieving this goal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Acetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Solid-State Properties in Acetoacetanilide
This compound, a key intermediate in the synthesis of various pharmaceuticals and arylide yellow pigments, presents a fascinating case study in the realm of solid-state chemistry.[1][2] Its molecular structure allows for the formation of different crystalline arrangements, a phenomenon known as polymorphism. The specific polymorphic form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding and control of this compound's crystal structure and polymorphism are paramount for ensuring product quality, consistency, and efficacy in drug development and manufacturing.
This technical guide provides a comprehensive exploration of the crystal structure and polymorphic behavior of this compound. We will delve into the known crystal forms, the underlying intermolecular interactions governing their formation, and the analytical techniques essential for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, offering both fundamental knowledge and practical insights into its solid-state properties.
Part 1: The Crystalline Landscape of this compound: Unraveling Its Polymorphic Forms
This compound has been shown to exist in at least two polymorphic forms, primarily distinguished by their crystal systems: orthorhombic and monoclinic. The existence of these different forms arises from the molecule's ability to adopt different conformations and packing arrangements in the solid state, driven by a delicate balance of intermolecular forces.
According to X-ray crystallography studies, the this compound molecule predominantly exists in the keto-amide tautomeric form in the solid state.[2] The molecular conformation is significantly influenced by intermolecular hydrogen bonding.
The Orthorhombic Form
A significant body of work has identified an orthorhombic polymorph of this compound.[3] Single crystals of this form can be grown by the slow solvent evaporation technique using acetone as the solvent at room temperature.[3]
Crystal Structure Details of the Orthorhombic Form:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
The crystal structure of the orthorhombic form is characterized by a non-planar molecular conformation. This deviation from planarity is attributed to the formation of extensive intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice.[1]
The Monoclinic Form
In addition to the orthorhombic form, a monoclinic polymorph of this compound has also been reported. The work by Kubozono et al. (1992) provided a detailed X-ray crystallographic analysis of this form, highlighting its non-planar molecular structure stabilized by intermolecular hydrogen bonding.[1]
The relationship between these two polymorphs, whether they are monotropically or enantiotropically related, and the precise thermodynamic conditions governing their interconversion are areas that warrant further investigation.
Part 2: The Driving Forces: Intermolecular Interactions in this compound Crystals
The adoption of a specific polymorphic form by this compound is a direct consequence of the intricate network of intermolecular interactions within the crystal lattice. These non-covalent interactions, though individually weak, collectively dictate the packing efficiency and overall stability of the crystalline structure.
Hydrogen Bonding: The Architectural Blueprint
The most dominant intermolecular interaction in this compound crystals is hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H group of the amide) and acceptors (the C=O groups of the keto and amide functionalities). In the solid state, these groups engage in intermolecular hydrogen bonds, creating a robust network that links adjacent molecules.[2] This intermolecular hydrogen bonding is the primary reason for the observed non-planar conformation of the molecule, as it pulls the benzoyl ketone group out of the plane of the amide.[2]
The Influence of Substituents on Hydrogen Bonding Patterns
Studies on substituted acetoacetanilides have provided valuable insights into how molecular modifications can alter the balance between intramolecular and intermolecular hydrogen bonding. The position of substituents on the aryl ring can significantly influence the preferred conformation and, consequently, the resulting polymorphic form. This understanding is critical for crystal engineering and the rational design of crystalline materials with desired properties.
Part 3: Characterization of this compound Polymorphs: A Multi-Technique Approach
The identification and characterization of different polymorphic forms of this compound require the application of a suite of complementary analytical techniques. Each technique provides unique information about the solid-state properties of the material.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystal
PXRD is the cornerstone technique for polymorph screening and identification. Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern.
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Radiation Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80°.
-
Scan Rate: 1°/minute.
-
Voltage and Current: 35 kV and 30 mA, respectively.[3]
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Index the diffraction peaks and compare the resulting pattern with known patterns of this compound polymorphs or with simulated patterns from single-crystal X-ray diffraction data. The sharp peaks in the pattern are indicative of good crystallinity.[3]
Logical Workflow for Polymorph Identification using PXRD
Caption: Workflow for identifying this compound polymorphs using PXRD.
Thermal Analysis: Probing Thermodynamic Relationships
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for investigating the thermal behavior of polymorphs, including melting points, phase transitions, and thermal stability.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into an aluminum DSC pan.
-
Instrument Setup:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 200 °C).
-
Atmosphere: Typically an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
-
-
Data Acquisition: Heat the sample and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization). The peak temperature of the melting endotherm corresponds to the melting point of the polymorph.
-
Sample Preparation: Accurately weigh a slightly larger amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature where complete decomposition is expected.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.
-
-
Data Acquisition: Heat the sample and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the temperature ranges of thermal stability.
Interpreting Thermal Data for Polymorph Analysis
Caption: Logical relationship between thermal analysis data and polymorph characterization.
Vibrational Spectroscopy: A Molecular-Level View
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly sensitive to the local molecular environment and conformation. As such, they are excellent tools for differentiating between polymorphs.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Instrument Setup:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Collect the infrared spectrum.
-
Data Analysis: Analyze the positions, intensities, and shapes of the vibrational bands. Key regions to examine for this compound include the N-H stretching region (~3300 cm⁻¹), the C=O stretching region (~1650-1710 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), where subtle differences in molecular conformation and intermolecular interactions will manifest as distinct spectral features.
-
Sample Preparation: Place a small amount of the powdered this compound sample on a microscope slide or in a capillary tube.
-
Instrument Setup:
-
Excitation Laser: Common laser wavelengths include 532 nm, 633 nm, or 785 nm.
-
Spectral Range: Typically 3500-100 cm⁻¹.
-
Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation.
-
-
Data Acquisition: Collect the Raman spectrum.
-
Data Analysis: Analyze the Raman spectrum for differences in peak positions and intensities, which can be correlated with the different polymorphic forms. Raman spectroscopy is particularly sensitive to changes in the molecular backbone and crystal lattice vibrations.
Conclusion: The Importance of a Holistic Approach to Polymorph Characterization
The study of this compound's crystal structure and polymorphism is a critical endeavor for ensuring the quality and performance of products derived from it, particularly in the pharmaceutical industry. The existence of at least two polymorphic forms, orthorhombic and monoclinic, underscores the need for robust analytical methods to control the desired solid-state form.
A comprehensive characterization strategy, employing a combination of Powder X-ray Diffraction, thermal analysis (DSC and TGA), and vibrational spectroscopy (FTIR and Raman), is essential for unambiguously identifying and differentiating between these polymorphs. By understanding the fundamental principles behind the formation of these different crystalline structures and mastering the experimental techniques for their analysis, researchers and drug development professionals can effectively navigate the challenges associated with polymorphism and unlock the full potential of this compound in their applications.
References
Safety and handling precautions for Acetoacetanilide
An In-depth Technical Guide to the Safe Handling of Acetoacetanilide
Introduction: Understanding this compound
This compound (CAS No. 102-01-2) is an aromatic organic compound widely utilized as a chemical intermediate, primarily in the synthesis of arylide yellow pigments for paints, inks, and plastics.[1][2] It presents as a white to off-white crystalline solid with low solubility in water.[3][4] While stable under standard laboratory conditions, its handling requires a comprehensive understanding of its toxicological profile and reactivity to mitigate risks.[5] This guide serves as a technical resource for researchers and laboratory professionals, detailing the essential safety protocols, emergency procedures, and handling techniques grounded in established safety data. The primary hazards associated with this compound are acute oral and dermal toxicity, with the potential to cause methemoglobinemia upon absorption.[2][6][7] Adherence to the principles and protocols outlined herein is critical for ensuring personnel safety and maintaining a secure research environment.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling. These characteristics influence storage requirements, appropriate personal protective equipment (PPE), and emergency response strategies.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [3] |
| Molar Mass | 177.20 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 83 - 88 °C (181 - 190 °F) | [6][7] |
| Boiling Point | Decomposes | [8] |
| Solubility in Water | Low; approx. 5 g/L at 20 °C | [4][5] |
| Flash Point | ~150 - 162 °C (302 - 324 °F) | [5][9] |
| Autoignition Temp. | ~360 - 450 °C (680 - 842 °F) | [2][5] |
| Vapor Density | 6.1 (vs air) | [6] |
Section 2: Hazard Identification and Toxicology
This compound is classified as harmful if swallowed and harmful in contact with skin.[10][11] The primary risk stems from its potential to be absorbed into the body, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of red blood cells and can result in cyanosis (a bluish discoloration of the skin).[2][6] The onset of these symptoms may be delayed.[6]
| Hazard Statement | GHS Classification | Reference |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [7][10] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [7][10] |
Toxicological Data Summary
| Route | Species | Value (LD50) | Source |
| Oral | Rat | 2450 mg/kg | [5][12] |
| Oral | Mouse | 3400 mg/kg | [5][12] |
| Dermal | Guinea Pig | > 1000 mg/kg | [10][12] |
| Intraperitoneal | Mouse | 300 mg/kg | [9][10] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The "Hierarchy of Controls" is a systematic approach to mitigating hazards, prioritizing engineering and administrative controls over reliance on PPE alone.
Caption: Hierarchy of Controls applied to this compound handling.
-
Engineering Controls : Always handle this compound powder in a well-ventilated area.[13] A chemical fume hood is the most effective engineering control to prevent inhalation of airborne dust particles.[14] Use of a powder-containment balance hood is recommended for weighing operations.
-
Administrative Controls : All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[15] Work areas should be clearly demarcated, and access restricted during handling operations. Implement strict hygiene practices, such as washing hands thoroughly after handling, even if gloves were worn.[10][13]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used consistently.
-
Eye and Face Protection : Wear chemical safety goggles or glasses conforming to EN166 or ANSI Z87.1 standards.[5][10]
-
Skin Protection : A lab coat or chemical-resistant apron is required. Wear protective gloves (nitrile is a suitable choice for incidental contact). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[6][10] Contaminated gloves should be disposed of as hazardous waste.[10]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved N95 or P1 particulate respirator should be worn.[6]
-
Section 4: Safe Handling and Storage Procedures
Adherence to standardized protocols for handling and storage minimizes the risk of exposure and accidental release.
Protocol 1: Weighing and Handling Solid this compound
-
Preparation : Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure a chemical fume hood or powder containment hood is operational.
-
Designate Area : Clearly define the work area. If available, cover the work surface with absorbent, disposable bench paper.
-
Transfer : Use a spatula or scoop to carefully transfer the desired amount of this compound from the stock container to a tared, secondary container. Avoid any actions that could generate dust, such as dropping material from a height or rapid movements.
-
Weighing : Place the secondary container on the analytical balance. Close the balance door to get an accurate reading and contain any minor dust.
-
Closure : Tightly seal both the stock and secondary containers immediately after use.[11]
-
Decontamination : Carefully wipe down the spatula, work surface, and exterior of the containers with a damp cloth or towel (e.g., dampened with 60-70% ethanol) to remove any residual powder.[8]
-
Hygiene : After completing the task and removing PPE, wash hands thoroughly with soap and water.[13]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[11]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[11][13]
-
Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5][7]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.[16]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation persists or if symptoms of systemic toxicity develop.[5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[13]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[7][10][13]
-
Hazards from Combustion : Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][11]
-
Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[10][13]
Accidental Release Measures
For any spill, the primary objectives are to prevent dust from becoming airborne and to contain the material for proper disposal.
Caption: Step-by-step workflow for responding to an this compound spill.
Protocol 2: Spill Cleanup Procedure
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[13]
-
Ventilate : Increase ventilation in the area, preferably by using a fume hood exhaust.
-
PPE : Don appropriate PPE, including a lab coat, chemical goggles, double nitrile gloves, and an N95/P1 respirator.[6]
-
Containment : For small spills, gently dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[8]
-
Collection : Carefully sweep or scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[8][13]
-
Final Cleaning : Use absorbent paper dampened with ethanol to wipe up any remaining material.[8] Follow with a thorough cleaning of the spill area with soap and water.
-
Disposal : All cleanup materials (gloves, wipes, absorbent paper) must be placed in the hazardous waste container. Seal the container and arrange for disposal according to institutional and local regulations.[13]
Section 6: Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Characterization : Do not mix with other waste streams. The waste must be classified according to federal, state, and local regulations (e.g., under EPA 40 CFR Parts 261.3).[5][11]
-
Disposal Method : Dispose of the waste through a licensed professional waste disposal company.[6][10][13] Dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.[10]
-
Container Disposal : Empty containers should be triple-rinsed and disposed of as unused product, unless they can be properly decontaminated.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound, 102-01-2 [thegoodscentscompany.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aksci.com [aksci.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. uwlax.edu [uwlax.edu]
- 15. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 16. gz-supplies.com [gz-supplies.com]
An In-Depth Technical Guide to the Theoretical Calculation of Acetoacetanilide's Structure
Abstract
Acetoacetanilide (AAA) is a fascinating molecule that serves as a cornerstone in the synthesis of various organic compounds, most notably arylide yellow pigments.[1] Its structural features, particularly the interplay between its keto and enol tautomeric forms, conformational flexibility, and intramolecular interactions, make it an excellent subject for theoretical investigation. This in-depth guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural and spectroscopic properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and Nuclear Magnetic Resonance (NMR) chemical shift prediction. This guide is intended for researchers, scientists, and drug development professionals who wish to apply or better understand computational chemistry techniques in the study of organic molecules.
Introduction: The Structural Nuances of this compound
This compound, with the chemical formula C10H11NO2, is an organic compound that exists as a white solid at room temperature.[2] Its molecular structure is characterized by an aniline moiety linked to an acetoacetamide group. The presence of both amide and ketone functionalities gives rise to its most interesting chemical feature: keto-enol tautomerism. This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in two or more interconvertible isomers.[3] Understanding the equilibrium between the keto and enol forms of this compound is crucial as it dictates the molecule's reactivity and physical properties.
X-ray crystallography studies have revealed that in the solid state, this compound predominantly exists as the keto-amide tautomer.[4] The molecular packing in the crystal is stabilized by intermolecular hydrogen bonds. However, in solution and in the gas phase, the energetic landscape can be more complex, with solvent polarity playing a significant role in the tautomeric equilibrium.[5]
Computational chemistry offers a powerful lens through which we can explore these structural intricacies with a high degree of precision. By employing quantum chemical calculations, we can predict the stable conformations of this compound, quantify the relative energies of its tautomers, and simulate its spectroscopic signatures.
Theoretical Methodologies: A Scientist's Rationale
The choice of a computational method is a critical decision that balances accuracy against computational cost. For a molecule of this compound's size, Density Functional Theory (DFT) offers an excellent compromise.
The Case for Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It has become the workhorse of computational chemistry for several reasons:
-
Accuracy: For many organic molecules, modern DFT functionals can predict geometric parameters and relative energies with an accuracy that is comparable to more computationally expensive post-Hartree-Fock methods.[7]
-
Efficiency: DFT calculations are computationally less demanding than many wavefunction-based methods, allowing for the study of larger and more complex systems.[7]
Within the DFT framework, the choice of the exchange-correlation functional is paramount. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has consistently demonstrated robust performance for a wide range of organic molecules.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler DFT approximations. This makes it a reliable choice for studying systems like this compound where electron correlation effects are important.[7]
Selecting the Right Basis Set
A basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For our purposes, the 6-311++G(d,p) basis set is a suitable choice. Let's break down what this notation means:
-
6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a good degree of flexibility for describing the electronic distribution.
-
++G: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in this compound.
-
(d,p): This denotes the inclusion of polarization functions on heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical study of this compound using the Gaussian suite of programs.
Step 1: Geometry Optimization
The first and most fundamental step is to determine the equilibrium geometry of the molecule. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Build the initial structure: Construct the 3D structure of the keto and enol tautomers of this compound using a molecular builder like GaussView.
-
Set up the Gaussian input file:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt
-
#p: Requests "pretty" print output.
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Keyword for geometry optimization.
-
-
Title Section: A brief description of the calculation (e.g., "this compound Keto Tautomer Optimization").
-
Charge and Multiplicity: 0 1 (for a neutral singlet state).
-
Molecular Specification: The Cartesian coordinates of the atoms.
-
-
Run the calculation: Submit the input file to Gaussian.
-
Verify the optimized structure: The output file should indicate that the optimization has converged. This can be confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.
Step 2: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:
-
Confirmation of a true minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.
-
Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.
Protocol for Vibrational Frequency Calculation:
-
Use the optimized geometry: The frequency calculation must be performed on the optimized structure obtained in the previous step.
-
Set up the Gaussian input file:
-
Route Section: #p B3LYP/6-311++G(d,p) Freq
-
Freq: Keyword for frequency calculation.
-
-
-
Run the calculation: Submit the input file.
-
Analyze the output: The output file will contain a list of vibrational frequencies, their IR intensities, and Raman activities.
Step 3: NMR Chemical Shift Calculation
Theoretical prediction of NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose.[10]
Protocol for GIAO NMR Calculation:
-
Use the optimized geometry: As with frequency calculations, NMR calculations should be performed on the optimized geometry.
-
Set up the Gaussian input file:
-
Route Section: #p B3LYP/6-311++G(d,p) NMR=GIAO
-
NMR=GIAO: Specifies the GIAO method for NMR calculation.
-
-
-
Run the calculation: Submit the input file.
-
Analyze the output: The output will provide the absolute isotropic shielding values for each nucleus. To obtain the chemical shifts, these values must be referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso.[11]
Analysis and Discussion of Results
This section will discuss the expected outcomes of the theoretical calculations and how they compare with experimental data.
Tautomerism: The Keto-Enol Equilibrium
The relative stability of the keto and enol tautomers can be determined by comparing their total electronic energies obtained from the geometry optimization calculations. It is expected that the keto form will be more stable in the gas phase, consistent with experimental findings in the solid state.[4] The energy difference between the tautomers provides insight into the position of the tautomeric equilibrium.
Table 1: Calculated Thermodynamic Properties of this compound Tautomers
| Property | Keto Tautomer (Hartrees) | Enol Tautomer (Hartrees) | ΔE (kcal/mol) |
| Electronic Energy | Representative Value | Representative Value | Calculated |
| Gibbs Free Energy | Representative Value | Representative Value | Calculated |
Note: The values in this table are representative and would be obtained from the output of the Gaussian calculations.
The influence of solvent on the tautomeric equilibrium can be investigated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM) , into the calculations. Polar solvents are likely to stabilize the more polar tautomer.
Conformational Analysis: Mapping the Potential Energy Surface
The flexibility of the this compound molecule arises from the rotation around several single bonds. A Potential Energy Surface (PES) scan can be performed to explore the conformational landscape. This involves systematically changing a specific dihedral angle and performing a constrained geometry optimization at each step.[12][13] The resulting energy profile reveals the low-energy conformers and the rotational barriers between them.
Diagram 1: Computational Workflow for this compound Analysis
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Spectroscopic Analysis: Bridging Theory and Experiment
A key validation of theoretical calculations is the comparison of predicted spectroscopic data with experimental measurements.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximations in the computational method.[14] The scaled frequencies can then be compared with the experimental FT-IR spectrum.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Keto Tautomer)
| Vibrational Mode | Experimental FT-IR[15] | Calculated (B3LYP/6-311++G(d,p)) | Scaled Frequency |
| N-H stretch | Value | Value | Value |
| C=O (amide) stretch | Value | Value | Value |
| C=O (ketone) stretch | Value | Value | Value |
| C-N stretch | Value | Value | Value |
| Aromatic C-H stretch | Value | Value | Value |
Note: The table would be populated with specific values from experimental spectra and Gaussian output files.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts, obtained from the GIAO method and referenced to TMS, can be compared with experimental NMR data.[16][17] This comparison can aid in the assignment of experimental signals and provide confidence in the calculated molecular structure.
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Keto Tautomer)
| Atom | Experimental ¹H NMR[17] | Calculated ¹H NMR | Experimental ¹³C NMR[16] | Calculated ¹³C NMR |
| C1 | - | - | Value | Value |
| C2 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
| N-H | Value | Value | - | - |
Note: The table would be populated with specific values from experimental spectra and Gaussian output files.
Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hydrogen bonding.[18][19] In the enol tautomer of this compound, an intramolecular hydrogen bond can form between the enolic hydroxyl group and the amide carbonyl oxygen. NBO analysis can quantify the strength of this interaction by examining the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond.
Diagram 2: Keto-Enol Tautomerism of this compound
Caption: The equilibrium between the keto and enol tautomers of this compound.
Conclusion
The theoretical investigation of this compound's structure provides a rich understanding of its chemical behavior. Through the systematic application of DFT calculations, we can reliably predict its geometry, analyze its tautomeric and conformational preferences, and simulate its spectroscopic properties. The close agreement that is often found between high-level theoretical calculations and experimental data underscores the predictive power of modern computational chemistry. The methodologies and protocols outlined in this guide serve as a robust framework for the theoretical study of this compound and can be readily adapted to investigate a wide range of other organic molecules of interest to the research and drug development communities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 102-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. becke three-parameter lee-yang-parr: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 13. scanning potential energy surfaces [cup.uni-muenchen.de]
- 14. longdom.org [longdom.org]
- 15. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound(102-01-2) 13C NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. Theoretical Study Intramolecular Hydrogen Bond In Acetylacetone 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]
- 19. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of Acetoacetanilide: A Comprehensive Guide to the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of Acetoacetanilide in Heterocyclic Chemistry
This compound, a readily available and cost-effective starting material, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique structural motif, featuring a reactive β-ketoamide functionality, provides a versatile platform for a multitude of cyclization and condensation reactions. This guide offers an in-depth exploration of the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the construction of medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
The heterocyclic compounds synthesized from this compound, such as quinolones, pyrimidines, pyrazoles, and pyridines, are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5][6][7][8][9][10] This document will serve as a practical resource, empowering researchers to leverage the full potential of this compound in their synthetic endeavors.
Synthesis of Quinolone Scaffolds via Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a powerful method for the preparation of 4-hydroxyquinolines and 2-quinolones, key intermediates in the synthesis of numerous pharmaceuticals.[7][11][12][13][14][15][16][17] The reaction involves the condensation of anilines with β-ketoesters, such as this compound. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly temperature.
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The reaction proceeds through the initial formation of a Schiff base or an enamine intermediate.[11][13] At lower temperatures (kinetic control), the reaction favors the formation of the β-arylaminoacrylate, which upon thermal cyclization yields the 4-hydroxyquinoline derivative.[12] Conversely, at higher temperatures (thermodynamic control), the reaction proceeds through the formation of the more stable β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline (2-quinolone).[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 102-01-2 [thegoodscentscompany.com]
- 3. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. synarchive.com [synarchive.com]
Application Note: Acetoacetanilide as a Versatile Substrate in the Biginelli Reaction for Dihydropyrimidinone Synthesis
Introduction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, has been a cornerstone of heterocyclic chemistry for over a century.[1][2] This multicomponent reaction (MCR) provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry.[3][4] DHPMs exhibit a wide array of pharmacological activities, including roles as calcium channel blockers, antiviral, anti-inflammatory, and antitumor agents.[3][4][5] While ethyl acetoacetate is the classically used β-dicarbonyl component, the substitution of acetoacetanilide offers significant strategic advantages, enabling the synthesis of N-phenyl substituted DHPMs. This modification introduces a site for further functionalization and can significantly influence the pharmacological profile of the resulting compounds.
This guide provides a detailed exploration of the use of this compound in the Biginelli reaction, covering the underlying mechanism, strategic benefits, optimized protocols, and characterization methods for researchers in synthetic chemistry and drug development.
The Mechanistic Pathway with this compound
The Biginelli reaction mechanism is generally accepted to proceed through an acid-catalyzed series of bimolecular reactions.[3][6] While several pathways have been proposed, the most widely supported "acyl-iminium" pathway provides a clear rationale for the condensation when using this compound.[1][6][7]
The key steps are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is the rate-determining step in many cases.[3]
-
Nucleophilic Attack: The enol form of this compound acts as the key nucleophile, attacking the electrophilic carbon of the acyliminium ion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization via the attack of the terminal urea nitrogen onto the ketone carbonyl of the original this compound moiety. A final dehydration step yields the stable, six-membered dihydropyrimidinone ring.
The use of this compound introduces an N-phenyl group at position 1 of the resulting DHPM, a feature that distinguishes it from products derived from simpler β-keto esters.
Strategic Advantages of this compound
Choosing this compound over traditional β-keto esters like ethyl acetoacetate is a deliberate synthetic strategy with several key benefits:
-
Modulation of Physicochemical Properties: The introduction of the phenyl group can alter the solubility, lipophilicity, and crystal packing of the final DHPM, which are critical parameters in drug development.
-
Handle for Further Derivatization: The aromatic ring of the anilide provides a reactive site for further chemical modifications (e.g., electrophilic aromatic substitution), allowing for the creation of diverse compound libraries from a common core.
-
Biological Activity: The N-phenyl substituent can engage in specific binding interactions (e.g., π-π stacking) with biological targets, potentially enhancing the potency or selectivity of the molecule. Several studies have explored the antitumor and antimicrobial activities of N-phenyl substituted heterocyclic compounds.[8][9]
Optimized Synthetic Protocols
The classical Biginelli reaction often requires harsh acidic conditions and long reaction times, leading to low yields.[7] Modern protocols have focused on improved catalysts and reaction conditions, including solvent-free and microwave-assisted methods, to enhance efficiency and align with green chemistry principles.[2][4][10][11]
Catalyst Selection and Optimization
A wide range of Lewis and Brønsted acids have been shown to effectively catalyze the Biginelli reaction.[3][12][13] The choice of catalyst can significantly impact reaction time and yield. For the reaction involving this compound, catalysts that can activate the aldehyde and stabilize the iminium intermediate are particularly effective.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Reference |
| ZnSO₄·7H₂O (25 mol%) | Solvent-Free | 80 | 30-60 | 85-95 | [10] |
| Yb(OTf)₃ (10 mol%) | Solvent-Free | 100 | 15-30 | 90-98 | [6] |
| Sulfamic Acid (20 mol%) | Solvent-Free (MW) | MW (300W) | 2-5 | 90-96 | [14] |
| L-Proline (20 mol%) | Ethanol | Reflux | 120-180 | 80-92 | N/A |
| HCl (catalytic) | Ethanol | Reflux | 180-240 | 60-75 |
Note: Yields are representative and can vary based on the specific aldehyde used.
Protocol 1: Solvent-Free Synthesis using Zinc Sulfate
This protocol is adapted from methodologies emphasizing green chemistry principles, offering high yields, simple work-up, and the use of an inexpensive, non-toxic catalyst.[10]
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) (0.25 mmol, 25 mol%)
-
Ethanol (for washing)
-
Deionized water
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and ZnSO₄·7H₂O (0.25 mmol).
-
Mix the solids thoroughly with a spatula.
-
Heat the reaction mixture in a pre-heated oil bath at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of cold water to the flask and stir vigorously. A solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven to obtain the final N-phenyl dihydropyrimidinone.
Protocol 2: Microwave-Assisted Synthesis using Sulfamic Acid
Microwave-assisted synthesis offers a significant reduction in reaction time, often leading to cleaner reactions and higher yields.[4][14]
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (H₂NSO₃H) (0.2 mmol, 20 mol%)
-
Ice-cold water
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Place the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and sulfamic acid (0.2 mmol) into a 10 mL microwave-safe vessel.
-
Mix the components thoroughly.
-
Place the vessel in a domestic or scientific microwave oven and irradiate at a low power setting (e.g., 300W) for 2-5 minutes. It is advisable to use short pulses (e.g., 20 seconds) with intermittent cooling to prevent overheating.[14]
-
Monitor the reaction by TLC after a short irradiation period.
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Add 10 mL of ice-cold water to the reaction mixture. A solid product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from hot ethanol to afford the pure N-phenyl dihydropyrimidinone.[14]
Experimental Workflow and Characterization
A robust experimental workflow is crucial for ensuring the successful synthesis and validation of the target compounds.
Structural Validation
The identity and purity of the synthesized N-phenyl DHPMs must be confirmed through standard analytical techniques.[15][16] For a model product, such as 5-acetyl-4-(4-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one, the following spectral data would be expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.2-9.4 ppm (s, 1H): Signal for the N-H proton at position 3.
-
δ 7.2-7.6 ppm (m, 5H): Aromatic protons of the N-phenyl ring at position 1.
-
δ 6.8-7.2 ppm (m, 4H): Aromatic protons of the C4-phenyl ring.
-
δ 5.2-5.4 ppm (d, 1H): Methine proton (CH) at position 4.
-
δ 3.7 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.3 ppm (s, 3H): Acetyl (-COCH₃) protons.
-
δ 2.1 ppm (s, 3H): Methyl (-CH₃) protons at position 6.
-
-
FT-IR (KBr, cm⁻¹):
-
3250-3350: N-H stretching vibration.
-
1680-1700: C=O stretching (urea carbonyl).
-
1640-1660: C=O stretching (acetyl carbonyl).
-
1590-1610: C=C stretching (aromatic rings).
-
-
Mass Spectrometry (ESI+): Calculation of the exact mass and observation of the [M+H]⁺ peak to confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient heating/reaction time.- Impure reagents (especially aldehyde). | - Use a fresh or newly activated catalyst.- Increase reaction time or temperature moderately.- Purify aldehyde by distillation or recrystallization. |
| Formation of Side Products | - Knoevenagel condensation between aldehyde and this compound.- Self-condensation of reactants. | - Ensure a proper stoichiometric ratio of reactants (slight excess of urea can be beneficial).- Choose a milder catalyst or lower the reaction temperature. |
| Difficulty in Purification | - Oily product instead of solid.- Product highly soluble in washing solvent. | - Try triturating the crude oil with a non-polar solvent like hexane to induce solidification.- Use ice-cold washing solvents and minimize the volume used. Consider column chromatography if recrystallization fails. |
Conclusion
This compound is a highly effective and strategic substrate for the Biginelli reaction, enabling the straightforward synthesis of N-phenyl substituted dihydropyrimidinones. By leveraging modern catalytic methods, such as solvent-free and microwave-assisted protocols, researchers can achieve high yields in short reaction times, adhering to the principles of green chemistry. The resulting DHPMs, equipped with a versatile N-phenyl moiety, serve as valuable platforms for further derivatization in the pursuit of novel therapeutic agents. This guide provides the foundational protocols and technical insights necessary for the successful application of this important multicomponent reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sanad.iau.ir [sanad.iau.ir]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hantzsch Pyridine Synthesis with Acetoacetanilide
Introduction: A Modern Take on a Classic Reaction
First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a robust and versatile multi-component reaction for creating 1,4-dihydropyridines (DHPs) and pyridines.[1][2] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3] The resulting DHP core is a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers such as nifedipine, amlodipine, and felodipine, which are widely used to treat hypertension.[1][2][4]
The classical Hantzsch synthesis, while effective, often suffers from drawbacks like harsh reaction conditions, long reaction times, and modest yields. This has spurred significant research into optimizing the reaction, including the use of various catalysts, alternative solvents, and microwave irradiation to improve efficiency and align with the principles of green chemistry.[1][3]
This guide focuses on a specific and valuable iteration of the Hantzsch synthesis, employing acetoacetanilide as the β-dicarbonyl reactant. The use of this compound introduces an N-phenyl amide moiety into the resulting dihydropyridine structure, offering a key point for diversification and the synthesis of novel compounds with potential therapeutic applications, including antitumor activities.[5] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters for successfully synthesizing these valuable heterocyclic compounds.
Mechanistic Insights: The Pathway to Pyridine Formation
The Hantzsch synthesis is a beautiful orchestration of several fundamental organic reactions occurring in a single pot. While multiple pathways have been proposed, extensive studies, including NMR spectroscopy, have elucidated the most probable sequence of events.[1][6] The reaction can be conceptually broken down into two main convergent pathways that form key intermediates.
-
Formation of the Knoevenagel Adduct: One molecule of this compound reacts with the aldehyde via a Knoevenagel condensation. This acid- or base-catalyzed reaction forms an α,β-unsaturated carbonyl compound, which serves as an electrophilic component in a subsequent step.[3][4][7]
-
Formation of the Enamine: A second molecule of this compound condenses with the nitrogen source (e.g., ammonia from ammonium acetate) to form a vinylogous amide, specifically a β-enamino-amide.[3][4][7] This enamine is the key nucleophilic species.
These two intermediates, the Knoevenagel adduct and the enamine, then combine in a crucial step. The enamine attacks the α,β-unsaturated system of the Knoevenagel product in a Michael-type addition.[3][4] This is followed by an intramolecular cyclization and subsequent dehydration, which leads to the formation of the stable 1,4-dihydropyridine ring system.[3][8] The driving force for the final aromatization to the corresponding pyridine, if desired, is the formation of a highly stable aromatic ring.[1] This oxidation can occur in situ with certain reagents or as a separate downstream step.[1][7]
Caption: Convergent mechanism of the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol details a representative synthesis of a 4-aryl-1,4-dihydropyridine derivative using this compound, an aromatic aldehyde, and ammonium acetate.
Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a model compound.
Materials & Equipment:
-
Reactants:
-
This compound (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (1.3 equivalents)
-
-
Solvent: Ethanol or an aqueous micellar solution[1]
-
Catalyst (Optional but Recommended): p-Toluenesulfonic acid (PTSA, 10-20 mol%)[9] or other catalysts (see Table 1).
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (2.0 mmol, 354.4 mg), benzaldehyde (1.0 mmol, 106.1 mg, 102 µL), and ammonium acetate (1.3 mmol, 100.2 mg).
-
Rationale: Using a slight excess of the ammonia source helps to drive the enamine formation to completion.
-
-
Addition of Catalyst and Solvent: Add the catalyst, for example, p-TSA (0.2 mmol, 34.4 mg). To this mixture, add the chosen solvent (e.g., 5 mL of ethanol).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 78°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Reaction times can vary significantly based on the substrates and catalyst used, from minutes to several hours.[9]
-
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature. A solid product should precipitate. If not, slowly add cold water to induce precipitation.
-
Rationale: The 1,4-DHP products are typically crystalline solids with low solubility in alcoholic-aqueous mixtures, facilitating their isolation by simple filtration.
-
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol-water (1:1) mixture to remove any unreacted starting materials and ammonium salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high purity suitable for characterization.
-
-
Characterization: Dry the purified product and determine its melting point. Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8][12]
Caption: Step-by-step workflow for the Hantzsch synthesis.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst significantly impacts the efficiency of the Hantzsch synthesis. Modern research has introduced a variety of catalysts that can dramatically reduce reaction times and improve yields, often under milder, more environmentally friendly conditions.[10][13]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | 8 h | ~65% | [10] |
| p-TSA | Ethanol | Reflux | 6 h | ~82% | [10] |
| p-TSA (Ultrasonic) | Aqueous Micelles | Room Temp | 1 h | >90% | |
| γ-Al₂O₃ Nanoparticles | Solvent-Free | 90°C | 0.5 - 1 h | >90% | [14] |
| Tannic Acid | H₂O | 80°C | 1 h | ~94% | [10] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60°C | 0.5 h | ~96% | [10] |
Note: Data is for the synthesis of a model dihydropyridine (diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) and serves as a comparative guide. Yields with this compound may vary.
Applications in Drug Discovery and Beyond
The 1,4-dihydropyridine scaffold synthesized via the Hantzsch reaction is of immense pharmacological importance.[15]
-
Calcium Channel Blockers: As mentioned, this is the most prominent application, with numerous DHP-based drugs used to treat cardiovascular diseases.[1][2][16]
-
Anticancer Agents: Novel DHP derivatives, including those derived from this compound, have shown promising cytotoxic effects against various cancer cell lines.[5]
-
Other Therapeutic Areas: The DHP core has been explored for a wide range of biological activities, including antitubercular, antioxidant, anti-inflammatory, and neuroprotective properties.[12][15]
-
Synthetic Reagents: Hantzsch esters are also valuable reagents in organic synthesis, acting as mild reducing agents and, more recently, as sources of acyl radicals in photoredox catalysis.[17][18]
The use of this compound provides a direct route to N-aryl substituted 1,4-DHPs, expanding the chemical space available for drug discovery and the development of new therapeutic agents.[5]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsynthchem.com [jsynthchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Synthesis of Azo Dyes Using Acetoacetanilide
Introduction: The Central Role of Acetoacetanilide in Modern Pigment Chemistry
This compound (CAS: 102-01-2), an organic compound characterized by its β-keto amide structure, serves as a cornerstone intermediate in the synthesis of a major class of organic pigments known as arylide yellows, or Hansa yellows.[1][2][3] These monoazo pigments are indispensable in numerous industries, including coatings, inks, plastics, and textiles, where they provide vibrant, stable, and cost-effective yellow, orange, and red hues.[4][5] First discovered in Germany in 1909, arylide yellows gained widespread use as a safer, more reliable alternative to toxic heavy-metal pigments like cadmium yellow.[3][6]
This guide provides a detailed exploration of the synthesis of azo dyes from this compound, intended for researchers and chemical development professionals. We will delve into the underlying chemical principles, provide a field-proven, step-by-step synthesis protocol for a representative pigment, and discuss the critical parameters that govern the final product's characteristics.
Part 1: Theoretical Framework and Reaction Mechanism
The synthesis of an arylide yellow dye is a classic example of a two-stage electrophilic aromatic substitution reaction.[7][8] The overall process involves the formation of a highly reactive electrophile (a diazonium salt) which then couples with the nucleophilic this compound.
Stage 1: Diazotization of a Primary Aromatic Amine
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[9] This reaction is conducted in a cold, acidic medium using sodium nitrite (NaNO₂).[10] The nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid like hydrochloric acid (HCl), reacts with the amine to form the diazonium salt.[9][10]
Causality of Experimental Conditions:
-
Low Temperature (0-5°C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can explosively decompose at higher temperatures.[7] Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling step.[11]
-
Acidic Medium: The strong acid serves two purposes: it generates the necessary nitrous acid from sodium nitrite and prevents the newly formed diazonium salt from prematurely coupling with the unreacted primary amine.[9]
Stage 2: Azo Coupling with this compound
The diazonium salt is a weak electrophile. Therefore, it requires a strongly activated, electron-rich aromatic compound to react with—this is the role of this compound, the "coupling component."[12] The reactivity of this compound is centered on the active methylene group (-CH₂-) situated between the two carbonyl groups. This position is highly susceptible to electrophilic attack. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the diazonium cation attacks the carbon of the active methylene group, leading to the formation of the characteristic azo linkage (-N=N-).[7][12] The resulting molecule exists in an azo-hydrazone tautomeric equilibrium, with the more stable hydrazone form often favored in the solid state.[13]
Figure 1: General mechanism for the synthesis of arylide azo dyes.
Part 2: Application Protocol - Synthesis of Pigment Yellow 74 (PY 74)
This protocol details the synthesis of C.I. Pigment Yellow 74, a widely used greenish-yellow pigment.[14] It is produced by the diazotization of 2-methoxy-4-nitroaniline followed by coupling with aceto-o-anisidide (2-methoxythis compound).[14]
Materials & Reagents
| Compound | CAS No. | Formula | MW ( g/mol ) | Role |
| 2-Methoxy-4-nitroaniline | 97-52-9 | C₇H₈N₂O₃ | 168.15 | Diazo Component |
| Aceto-o-anisidide | 92-15-9 | C₁₁H₁₃NO₃ | 207.23 | Coupling Component |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | HCl | 36.46 | Acid Catalyst |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Solubilizing Agent |
| Sodium Acetate (CH₃COONa) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Buffering Agent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of Pigment Yellow 74.
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL beaker, add 16.8 g (0.1 mol) of 2-methoxy-4-nitroaniline to 150 mL of deionized water.
-
While stirring, slowly add 30 mL of concentrated hydrochloric acid (37%). Heat gently to ~50°C if necessary to achieve a clear solution, then cool back to room temperature.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5°C with vigorous stirring.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 40 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 20-30 minutes. Crucial: Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is an exothermic process.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes.
-
Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid and a complete reaction. If the test is negative, add a small amount of additional sodium nitrite solution.
Part B: Preparation of the Coupling Component Solution
-
In a separate 1 L beaker, dissolve 21.2 g (0.102 mol) of aceto-o-anisidide and 10 g of sodium hydroxide in 200 mL of deionized water. Stir until a clear solution is obtained.
-
To this solution, add a solution of 15 g of sodium acetate dissolved in 100 mL of water. This buffers the solution to the optimal pH for coupling.
-
Cool the coupling solution to ~10-15°C in an ice bath.
Part C: The Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B) over 30-40 minutes.
-
A thick, bright yellow precipitate of Pigment Yellow 74 will form immediately.
-
The pH of the reaction mixture should be maintained between 4.5 and 5.5. Adjust with dilute NaOH or HCl if necessary.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Filter the pigment slurry using a Büchner funnel under vacuum.[11]
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) and colorless. This step is critical to remove residual salts and impurities, which can affect the pigment's stability and performance.
-
Dry the purified pigment in a ventilated oven at 60-70°C to a constant weight.
-
The final product is a bright, greenish-yellow powder. The typical yield is in the range of 90-95%.
Part 3: Characterization and Quality Control
The synthesized pigment should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, C=O of the amide and keto groups, and N-H bonds.[15][16]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) in a suitable solvent, which corresponds to its color.[15][17]
-
Melting Point: To assess the purity of the compound.[18]
-
NMR Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the molecule.[15][17]
Part 4: Conclusion and Field Insights
This compound and its derivatives are foundational to the production of high-performance arylide yellow pigments. The two-stage diazotization-coupling process is a robust and scalable method that allows for immense chemical diversity. By strategically modifying the substituents on either the aromatic amine (diazo component) or the this compound (coupling component), chemists can precisely tune the resulting pigment's properties, including its shade, lightfastness, heat stability, and solvent resistance.[1] This versatility ensures that this compound-based azo dyes will continue to be a vital technology for delivering color to a vast array of materials and products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. innospk.com [innospk.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. Arylide yellow - ColourLex [colourlex.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]
- 14. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 15. ijorarjournal.com [ijorarjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
Synthesis of pyran derivatives from Acetoacetanilide.
Application Notes & Protocols
Topic: Synthesis of Bioactive Pyran Derivatives from Acetoacetanilide: A Guide for Medicinal Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyran Scaffold and the Versatility of this compound
The pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] These oxygen-containing heterocycles are integral to compounds with anticancer, antiviral, antibacterial, and antioxidant properties.[2][3][4] The development of efficient, atom-economical methods to synthesize diverse libraries of pyran derivatives is therefore a cornerstone of modern drug discovery.[2][5]
This compound, a readily available and inexpensive β-ketoamide, has emerged as a uniquely versatile building block in this field. Its activated methylene group, flanked by two carbonyl functionalities, provides the ideal nucleophilic character for constructing the pyran ring. This guide details the synthesis of 4H-pyran derivatives using this compound, focusing on the robust and highly efficient multicomponent reaction (MCR) strategy. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significance of these derivatives in therapeutic research.
Core Strategy: The Power of Multicomponent Reactions (MCRs)
The synthesis of functionalized pyrans from this compound is most effectively achieved through a one-pot, three-component reaction. This approach involves combining this compound, an aromatic aldehyde, and an active methylene compound (typically malononitrile or ethyl cyanoacetate). MCRs are highly valued in synthetic chemistry for several reasons:
-
Efficiency: Multiple bonds are formed in a single synthetic operation, eliminating the need for isolating intermediates and reducing purification steps.[6]
-
Atom Economy: A large majority of the atoms from the starting materials are incorporated into the final product, minimizing waste.[6]
-
Molecular Diversity: By simply varying the three starting components, a large library of structurally diverse pyran derivatives can be rapidly generated, which is ideal for structure-activity relationship (SAR) studies in drug development.
The Reaction Mechanism: A Stepwise View
The formation of the 4H-pyran ring proceeds through a well-established cascade of reactions. The process is typically base-catalyzed, with each step logically enabling the next. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization.[6][7][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and the active methylene nitrile (e.g., malononitrile). This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidenemalononitrile.
-
Michael Addition: The active methylene group of this compound is deprotonated by the base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient double bond of the arylidenemalononitrile intermediate in a classic Michael 1,4-addition.
-
Intramolecular Cyclization & Tautomerization: The resulting Michael adduct undergoes an intramolecular cyclization, where the oxygen of the enol attacks one of the nitrile groups. A subsequent tautomerization leads to the stable 2-amino-4H-pyran-3-carbonitrile final product.[6]
Caption: Proposed mechanism for the three-component synthesis of 4H-pyrans.
Experimental Protocols
Protocol 1: Classic Synthesis Using Triethylamine Catalyst
This protocol describes a standard, reliable method for synthesizing 2-amino-6-methyl-4-aryl-N-phenyl-4H-pyran-3,5-dicarbonitrile derivatives using a homogeneous base catalyst.[6][9]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Triethylamine (catalytic amount, ~3-4 drops)
-
Absolute Ethanol (15-20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add absolute ethanol (15 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of triethylamine (3-4 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). Reactions are typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.[10]
Caption: Experimental workflow for classic base-catalyzed pyran synthesis.
Representative Data:
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-6-methyl-4-phenyl-N-phenyl-4H-pyran-3,5-dicarbonitrile | 3 | ~90% |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-6-methyl-N-phenyl-4H-pyran-3,5-dicarbonitrile | 2.5 | ~92% |
| 3 | 3-Nitrobenzaldehyde | 2-amino-6-methyl-4-(3-nitrophenyl)-N-phenyl-4H-pyran-3,5-dicarbonitrile | 4 | ~88% |
| 4 | Furfural | 2-amino-4-(furan-2-yl)-6-methyl-N-phenyl-4H-pyran-3,5-dicarbonitrile | 3 | ~85% |
| (Yields are representative and may vary based on specific reaction conditions and scale. Data compiled from literature reports.[9][10]) |
Protocol 2: Green Synthesis Using a Heterogeneous Catalyst (Solvent-Free)
This protocol offers an environmentally benign alternative using a reusable solid catalyst and avoiding bulk organic solvents, which aligns with the principles of green chemistry.[11]
Materials:
-
KOH-loaded CaO catalyst (10 mol%)
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate with oil bath
Procedure:
-
Prepare the KOH-loaded CaO catalyst as per established literature procedures.[11]
-
In a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the KOH-loaded CaO catalyst (10 mol%).
-
Heat the mixture in an oil bath at 60-80°C with vigorous stirring. Note: No solvent is added.
-
The reaction is typically much faster than the solvent-based method. Monitor by TLC until the starting materials are consumed (often within 15-30 minutes).
-
After completion, cool the mixture to room temperature.
-
Add ethanol (10 mL) to the flask and heat briefly to dissolve the product, leaving the solid catalyst behind.
-
Filter the hot mixture to separate the catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[11]
-
Allow the filtrate to cool to room temperature to precipitate the product.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Comparative Advantage:
| Parameter | Protocol 1 (Classic) | Protocol 2 (Green) |
| Solvent | Ethanol (Bulk) | Solvent-Free |
| Catalyst | Triethylamine (Homogeneous) | KOH-CaO (Heterogeneous, Reusable) |
| Reaction Time | 2-4 hours | 15-30 minutes |
| Work-up | Standard precipitation/filtration | Simple filtration to recover catalyst |
| Yield | Good to Excellent | Excellent (Often >90%) |
Product Characterization
Confirmation of the 4H-pyran structure is achieved through standard spectroscopic methods:
-
FT-IR: Look for characteristic peaks for the NH₂ group (~3300-3450 cm⁻¹), the C≡N group (~2200 cm⁻¹), and the C=O group of the anilide (~1680-1700 cm⁻¹).[10]
-
¹H NMR: The most diagnostic signal is a singlet for the proton at the C4 position of the pyran ring, typically appearing around δ 4.5-5.9 ppm. Other key signals include the NH₂ protons (a broad singlet), the methyl group protons, and the aromatic protons.[6]
-
¹³C NMR: Confirms the presence of the key carbon atoms, including the sp³ carbon at C4 of the pyran ring and the carbons of the nitrile and carbonyl groups.
Applications in Drug Development: Anticancer Activity
The pyran derivatives synthesized from this compound have demonstrated significant potential as therapeutic agents, particularly in oncology. Numerous studies have reported potent cytotoxic effects of these compounds against various human cancer cell lines.[4][9][10] For instance, certain 2-amino-4H-pyran derivatives synthesized via this multicomponent approach have shown optimal cytotoxic effects against cancer cell lines with IC₅₀ values in the nanomolar range (<550 nM).[9][10] The ability to easily modify the aromatic aldehyde component allows for systematic exploration of how different substituents impact biological activity, facilitating the development of highly potent and selective anticancer drug candidates.[4]
Conclusion
This compound serves as an exceptional precursor for the synthesis of medicinally relevant pyran derivatives through efficient and high-yielding multicomponent reactions. The protocols outlined here provide both a classic, reliable method and a modern, green alternative, empowering researchers to generate diverse compound libraries for screening in drug discovery programs. The proven anticancer activity of these scaffolds underscores the importance of this synthetic strategy in the ongoing search for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
Application Notes and Protocols for the Synthesis of Arylide Yellow Pigments
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of arylide yellow pigments, a significant class of organic colorants.[1][2] Arylide yellows, also known as Hansa yellows, are monoazo pigments widely utilized in industrial applications such as plastics, paints, and inks, as well as in artists' materials.[1][3][4] They serve as a vital, non-toxic alternative to heavy metal-based pigments like cadmium yellow.[1][2] This document will delve into the foundational chemistry, provide a step-by-step synthesis protocol for a representative member of this family, Pigment Yellow 74 (Hansa Yellow 5GX), and address critical safety considerations and characterization techniques.[5] The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering both practical instructions and the theoretical underpinnings of the synthetic process.
Introduction to Arylide Yellow Pigments
Arylide yellow pigments are organic compounds characterized by a monoazo group (—N=N—) which acts as the chromophore responsible for their vibrant yellow hue.[2][6] First discovered in Germany in 1909 by Hermann Wagner, these pigments became commercially available around 1925 and saw widespread adoption after 1950.[2][6] Their popularity stems from a combination of good lightfastness, chemical stability in weak acids and bases, and high tinting strength.[3][6] However, they can be sensitive to heat and may discolor in certain organic solvents.[3][6]
The synthesis of arylide yellows is a classic example of azo coupling, a process involving two key stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling agent, typically an acetoacetanilide derivative.[6][7][8] The specific substituents on both the aromatic amine and the this compound determine the final shade, transparency, and fastness properties of the pigment.[1] For instance, Pigment Yellow 3 is produced from 4-chloro-2-nitroaniline and 2-chlorothis compound, resulting in a greenish-yellow shade.[1] This guide will focus on the synthesis of Pigment Yellow 74, a bright, greenish-yellow pigment derived from 2-methoxy-4-nitroaniline and acetoacet-o-anisidide (N-(2-methoxyphenyl)-3-oxobutanamide).[2][7]
The Chemistry of Arylide Yellow Synthesis
The formation of arylide yellow pigments is a two-step process, as illustrated in the workflow diagram below. The first step is the conversion of a primary aromatic amine to a diazonium salt, a reaction known as diazotization. The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich coupling component.
Step 1: Diazotization of a Primary Aromatic Amine
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7][9] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[7][10] The reaction is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[8]
The mechanism begins with the formation of the nitrosonium ion (NO⁺), which is the key electrophile.[9] The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[9]
Diagram: Generalized Reaction Scheme for Arylide Yellow Synthesis
Caption: A simplified workflow for the two-step synthesis of arylide yellow pigments.
Step 2: Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols and anilines. In the synthesis of arylide yellows, the coupling component is an this compound, which possesses an active methylene group that is sufficiently nucleophilic to attack the diazonium ion.[11] This reaction is an electrophilic aromatic substitution. The coupling is typically carried out in a slightly acidic to neutral solution to ensure the presence of the diazonium ion without deactivating the coupling component.[12]
Experimental Protocol: Synthesis of Pigment Yellow 74
This protocol details the synthesis of Pigment Yellow 74. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 2-Methoxy-4-nitroaniline | 168.15 | 16.8 g (0.1 mol) |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g (0.11 mol) |
| Acetoacet-o-anisidide | 207.23 | 20.7 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g (0.11 mol) |
| Sodium Acetate | 82.03 | 10 g |
| Distilled Water | 18.02 | As needed |
| Ice | - | As needed |
| Sulfamic Acid | 97.09 | ~1 g |
| Starch-iodide paper | - | 1 pack |
| Beakers (various sizes) | - | - |
| Erlenmeyer flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
| Vacuum flask | - | - |
| Drying oven | - | - |
Step-by-Step Procedure
Diagram: Experimental Workflow for Pigment Yellow 74 Synthesis
Caption: Step-by-step workflow for the synthesis of Pigment Yellow 74.
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL beaker, add 16.8 g of 2-methoxy-4-nitroaniline to 200 mL of distilled water.
-
While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will likely not dissolve completely, forming a slurry.
-
Cool the slurry to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve 7.6 g of sodium nitrite in 40 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution until a positive test is obtained.
-
Decompose any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting clear solution is the diazonium salt, which should be used immediately.
Part B: Preparation of the Coupling Component Solution
-
In a 1 L beaker, dissolve 4.4 g of sodium hydroxide in 300 mL of distilled water.
-
Add 20.7 g of acetoacet-o-anisidide to the sodium hydroxide solution and stir until it is completely dissolved.
-
Add 10 g of sodium acetate to this solution and stir until dissolved.
-
Cool the coupling component solution to 10-15 °C in an ice bath.
Part C: Azo Coupling and Pigment Isolation
-
While vigorously stirring the cold coupling component solution (Part B), slowly add the cold diazonium salt solution (Part A) over a period of 30-45 minutes.
-
A thick, yellow precipitate of Pigment Yellow 74 will form immediately.
-
After the addition is complete, continue stirring the mixture for another hour at 10-15 °C.
-
Slowly heat the pigment slurry to 90-95 °C and hold at this temperature for 30 minutes to promote pigment crystallization and improve its properties.
-
Allow the slurry to cool to room temperature.
-
Collect the pigment by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of distilled water until the filtrate is colorless and neutral to pH paper.
-
Dry the pigment in an oven at 60-70 °C to a constant weight.
Safety Considerations
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5] They are also sensitive to shock and heat.[5] For this reason, diazonium salts are almost always prepared in cold aqueous solution and used immediately without isolation.[13] It is imperative to maintain the reaction temperature below 5°C during their preparation.[5]
-
Aromatic Amines and Nitro Compounds: The starting material, 2-methoxy-4-nitroaniline, is toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them with appropriate care, wearing gloves and eye protection.
-
General Precautions: Always work in a well-ventilated fume hood. Ensure that an appropriate spill kit is readily available.
Characterization of Arylide Yellow Pigments
The synthesized pigment can be characterized using various analytical techniques to confirm its identity and purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups present in the pigment molecule. Expected characteristic peaks for Pigment Yellow 74 would include N-H stretching, C=O stretching of the amide and ketone, N=N stretching of the azo group, and C-N and C-O stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: The color of the pigment arises from electronic transitions in the visible region of the electromagnetic spectrum. A UV-Vis spectrum of a solution or dispersion of the pigment will show characteristic absorption maxima.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the pigment, confirming the connectivity of the atoms.
-
Melting Point: The melting point of the purified pigment can be determined and compared to literature values.
Conclusion
The synthesis of arylide yellow pigments via diazotization and azo coupling is a robust and versatile method for producing a wide range of high-performance organic colorants. The protocol provided for Pigment Yellow 74 serves as a representative example of this important class of reactions. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can successfully synthesize and study these valuable materials. The principles and techniques described herein are broadly applicable to the synthesis of other azo-based dyes and pigments.
References
- 1. CN1429864A - Pigment yellow 74 and printing ink composition - Google Patents [patents.google.com]
- 2. Hansa Yellow 5gx Pigment Han Color [colorbloomdyes.com]
- 3. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hansa Brilliant Yellow 5GX 03 - Sudarshan Chemical Industries Limited. [sudarshan.com]
- 5. chsopensource.org [chsopensource.org]
- 6. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]
- 7. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 8. Arylide yellow - ColourLex [colourlex.com]
- 9. US4457783A - Stabilized opaque form of C.I. Pigment Yellow 74 - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Solved What is the mechinism involved in the diazonium | Chegg.com [chegg.com]
- 12. jctjournal.com [jctjournal.com]
- 13. researchgate.net [researchgate.net]
Application Note: The Japp-Klingemann Reaction with Acetoacetanilide for the Synthesis of Advanced Heterocyclic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Japp-Klingemann reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the synthesis of hydrazones from β-keto esters or acids and aryl diazonium salts.[1] This application note provides an in-depth guide to the strategic implementation of this reaction using acetoacetanilide, a readily available β-keto amide. We will explore the underlying mechanism, present detailed, field-proven protocols for both the core reaction and the subsequent conversion of the hydrazone product into medicinally relevant indole scaffolds via the Fischer indole synthesis.[2] This guide is designed to equip researchers with the theoretical understanding and practical expertise necessary to successfully leverage this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.
Theoretical Background and Mechanism
The Japp-Klingemann reaction is a powerful C-C bond-forming reaction that proceeds via the coupling of an aryl diazonium salt with an active methylene compound, in this case, this compound.[3] The reaction is distinguished by the subsequent cleavage of an acyl group, which directs the formation of a stable arylhydrazone.[4] This hydrazone is not merely a final product but a pivotal intermediate, most notably for the synthesis of indoles, a privileged scaffold in drug discovery.[5][6]
The mechanism, when applied to this compound, unfolds through several distinct, controllable stages:
-
Enolate Formation: The reaction is initiated under weakly basic or buffered conditions. A base, typically the acetate ion from a sodium acetate buffer, deprotonates the active methylene carbon (α-carbon) of this compound, generating a nucleophilic enolate. The acidity of these α-protons is enhanced by the two adjacent carbonyl groups.
-
Azo Coupling: The highly electrophilic aryl diazonium salt is then attacked by the enolate. This nucleophilic addition results in the formation of a transient and often unstable azo intermediate.
-
Hydrolytic Cleavage: The critical step of the reaction involves the hydrolytic cleavage of the acetyl group. Under the aqueous, weakly acidic to neutral conditions, the azo intermediate undergoes hydrolysis. This proceeds through a tetrahedral intermediate, culminating in the expulsion of the acetyl group as acetic acid.[1][7]
-
Tautomerization: The resulting species rapidly tautomerizes to yield the thermodynamically stable arylhydrazone product.
This mechanistic pathway underscores the importance of precise pH control; the medium must be sufficiently basic to generate the enolate but not so basic as to convert the diazonium salt into an unreactive diazotate anion.[8]
Experimental Protocols and Workflow
The successful execution of the Japp-Klingemann reaction hinges on a sequential, well-controlled workflow. The following protocols are optimized for laboratory-scale synthesis and can be adapted for various substituted anilines.
Protocol 1: Preparation of Aryl Diazonium Salt Solution
This initial step is critical and must be performed with strict temperature control to prevent degradation of the thermally labile diazonium salt.[9]
Materials:
-
Substituted Aniline (e.g., p-toluidine): 10 mmol
-
Concentrated Hydrochloric Acid (HCl): 2.5 mL
-
Sodium Nitrite (NaNO₂): 10.5 mmol (approx. 0.73 g)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, suspend the aniline (10 mmol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Ensure the aniline hydrochloride salt is finely suspended.
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the loss of nitrogen oxides.[10]
-
Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting clear solution for an additional 15 minutes in the ice bath. This solution contains the aryl diazonium chloride and should be used immediately in the next step.
-
Quality Control (Optional): To confirm diazotization, place a drop of the reaction mixture onto a filter paper and add a drop of a cold, alkaline solution of 2-naphthol. The immediate formation of an intense orange-red azo dye indicates the presence of the diazonium salt. Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.[8]
Protocol 2: Japp-Klingemann Coupling with this compound
This protocol details the core coupling reaction to synthesize the target hydrazone.
Materials:
-
This compound: 10 mmol (approx. 1.77 g)
-
Sodium Acetate Trihydrate: 20 mmol (approx. 2.72 g)
-
Ethanol: 30 mL
-
Freshly prepared aryl diazonium salt solution (from Protocol 1)
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve this compound (10 mmol) and sodium acetate trihydrate (20 mmol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Cool the solution to 0-5 °C in an ice bath. The sodium acetate acts as a buffer to maintain the optimal pH for the coupling reaction.[10]
-
With vigorous stirring, add the cold diazonium salt solution (from Protocol 1) dropwise to the this compound solution over 30 minutes.
-
A yellow or orange precipitate of the hydrazone should begin to form during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C. The resulting hydrazone is typically of sufficient purity for subsequent steps like the Fischer indole synthesis.
Critical Parameters, Optimization, and Troubleshooting
Optimizing the Japp-Klingemann reaction requires careful attention to several interconnected parameters. Failure to control these variables is a common source of low yields and impure products.[11]
| Parameter | Optimal Range | Rationale & Impact on Reaction |
| Temperature | 0 - 5 °C | Critical. Aryl diazonium salts are thermally unstable and decompose rapidly at higher temperatures, primarily to phenols, leading to drastically reduced yields.[9][12] |
| pH | 4 - 8 | Critical. The reaction requires a delicate pH balance. A buffer (e.g., sodium acetate) is essential. Too acidic (pH < 4) suppresses enolate formation; too basic (pH > 8) converts the diazonium salt to an unreactive diazotate.[8][10] |
| Stoichiometry | ~1.05 eq. NaNO₂ | A slight excess of sodium nitrite ensures complete diazotization. A large excess can lead to unwanted nitrosation of the this compound.[8] |
| Addition Rate | Slow, Dropwise | Controls the reaction rate and heat generation. A rapid addition of the diazonium salt can lead to localized temperature spikes and side reactions, including tar formation. |
| Aniline Substrate | Electron-neutral or -poor | Electron-rich anilines (e.g., anisidines) form highly reactive diazonium salts that may decompose or undergo self-coupling side reactions.[10] |
Troubleshooting Common Issues:
-
Low or No Product Yield:
-
Cause: Decomposition of the diazonium salt.
-
Solution: Ensure the temperature was strictly maintained at 0-5 °C during diazotization and coupling. Use the diazonium solution immediately after preparation.
-
Cause: Incorrect pH.
-
Solution: Verify the amount and quality of the buffer (sodium acetate). Use a pH meter to check the this compound solution before adding the diazonium salt.
-
-
Oily or Tarry Product:
-
Cause: Side reactions due to high temperature or incorrect stoichiometry.
-
Solution: Re-verify temperature control and the equivalents of reagents. Slowing the addition rate can also mitigate this. For problematic anilines, consider isolating the diazonium salt as a more stable tetrafluoroborate salt prior to the coupling step.[10]
-
-
Reaction Fails with Electron-Rich Anilines:
-
Cause: The resulting diazonium salt is too reactive and unstable, or it may undergo self-coupling.
-
Solution: Run the reaction at a lower temperature if possible (-5 to 0 °C). Use a less polar solvent system to temper reactivity. This is an inherent challenge of the reaction.
-
Application in Drug Discovery: Synthesis of Indole Scaffolds
The primary value of the hydrazones derived from this compound lies in their role as precursors to indoles via the Fischer indole synthesis.[13] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][2]
Protocol 3: Fischer Indole Synthesis of a 2-Methyl-1H-indole-3-carboxamide
Materials:
-
Synthesized Arylhydrazone (from Protocol 2)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)
Procedure:
-
In a round-bottom flask, suspend the arylhydrazone (5 mmol) in glacial acetic acid (20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux (approx. 110-120 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water (100 mL).
-
The indole product will precipitate as a solid. If it oils out, scratching the flask with a glass rod may induce crystallization.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove the acid, and then with a small amount of cold ethanol.
-
Dry the product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
This sequence provides a direct and efficient route to N-aryl-2-methyl-1H-indole-3-carboxamides, which are valuable building blocks for designing kinase inhibitors, antivirals, and other therapeutic agents.
Conclusion
The Japp-Klingemann reaction of this compound is a highly reliable and scalable method for producing versatile arylhydrazone intermediates. By understanding the core mechanism and meticulously controlling critical parameters such as temperature and pH, researchers can achieve high yields and purity. The subsequent transformation of these hydrazones into indole frameworks via the Fischer synthesis highlights the reaction's profound utility in medicinal chemistry and drug discovery, providing a straightforward pathway to one of the most important heterocyclic scaffolds in modern pharmaceuticals.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Acetoacetanilide in the Synthesis of Novel Agrochemicals
Abstract
Acetoacetanilide (N-(phenyl)acetoacetamide) is a profoundly versatile chemical intermediate, serving as a cornerstone in the synthesis of a diverse range of commercially significant agrochemicals. Its unique structural architecture, featuring a reactive β-ketoamide moiety and an active methylene group, provides a rich landscape for chemical transformations. This guide offers an in-depth exploration of this compound's application in the development of modern fungicides and herbicides. We will delve into the causality behind synthetic strategies, provide validated, step-by-step protocols for key transformations, and present workflows for the biological evaluation of novel derivatives. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, aiming to provide both foundational knowledge and actionable experimental insights.
The Chemical Logic: Why this compound is a Privileged Synthon
This compound's utility stems from its dual chemical personality. The active methylene group (the -CH2- between the two carbonyls) is readily deprotonated, creating a potent nucleophile for carbon-carbon bond formation. Simultaneously, the entire β-dicarbonyl system is an excellent precursor for the construction of various heterocyclic systems, which form the core of many modern pesticides.[1]
The anilide portion of the molecule is not merely a passive scaffold; it is integral to the biological activity of the final products, particularly in the class of anilide fungicides where it plays a crucial role in binding to the target enzyme.[2][3] This inherent combination of reactive potential and pharmacophoric significance makes this compound an efficient and powerful starting material in agrochemical discovery.
General Synthesis of this compound
Before its use as a synthon, it is pertinent to understand its formation. The most common industrial preparation involves the acetoacetylation of aniline, typically using diketene.[4] An alternative laboratory-scale synthesis involves the reaction of aniline with a β-keto ester like ethyl acetoacetate.[5][6][7]
Caption: Synthesis of this compound via Acetoacetylation.
Application in Systemic Fungicide Synthesis: The Carboxanilide Story
One of the most significant applications of this compound is in the synthesis of carboxanilide (or anilide) fungicides. These compounds, including the commercial products Carboxin and its oxidized analogue Oxycarboxin, are potent systemic fungicides used to control rusts and smuts on a variety of crops.[2][8][9]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Carboxin and Oxycarboxin function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][10] This targeted inhibition disrupts cellular respiration and blocks ATP production, ultimately leading to fungal cell death. The N-phenylamide (anilide) portion of the molecule is critical for binding to the SDH enzyme complex.
Synthetic Pathway to Carboxin Analogues
The synthesis of the core 5,6-dihydro-1,4-oxathiine ring of Carboxin from this compound is a classic example of strategic organic synthesis. A common route involves the initial chlorination of the active methylene group of this compound, followed by condensation with 2-mercaptoethanol to form the heterocyclic ring.[2][11]
A more novel and efficient synthesis has been developed that avoids direct chlorination, proceeding through an this compound 1,3-oxathiolane intermediate.[8][9] This method provides high yields and a convenient route to novel analogues.
Caption: Synthetic pathway to Carboxin and Oxycarboxin.
Protocol: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxanilide (Carboxin) via Oxidative Rearrangement
This protocol is adapted from a novel synthesis method that offers high yields and safety advantages.[8][9]
Causality: This procedure utilizes an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of a 1,3-oxathiolane precursor. NBS acts as a mild and selective source of electrophilic bromine, which initiates the ring expansion to the desired 1,4-oxathiine structure, a more thermodynamically stable ring system.
Materials:
-
This compound 1,3-oxathiolane (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.07 eq)
-
Anhydrous Chloroform (CHCl₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
2.5 M aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve the this compound 1,3-oxathiolane (1.0 g, 4.2 mmol) in anhydrous chloroform (80 cm³).
-
In a separate flask, prepare a solution of NBS (0.8 g, 4.5 mmol) in anhydrous chloroform (30 cm³).
-
While stirring the oxathiolane solution magnetically at room temperature, add the NBS solution in one portion.
-
Allow the reaction to stir for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ (15 cm³).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 2.5 M aqueous sodium thiosulfate (10 cm³) to remove any unreacted bromine, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude Carboxin can be purified by recrystallization.
Data Summary: Representative Carboxin Analogues
| Compound | R Group on Methyl | Yield (%) | Melting Point (°C) | Reference |
| Carboxin | H | >90 | 93-94 | [8] |
| Bromomethyl-Carboxin | Br | ~20 | 108-109 | [8] |
| Thiocyanato-Carboxin | SCN | 98 | 113-114 | [8] |
| S-thioacetate-Carboxin | SCOCH₃ | 87 | 101-102 | [8] |
Application in Herbicide Synthesis: Building Pyrazole Scaffolds
This compound is an excellent starting material for synthesizing heterocyclic compounds like pyrazoles, which are a "privileged" structure in herbicide discovery.[12] Pyrazole-based herbicides can act on various plant-specific targets, such as the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme or Acetyl-CoA carboxylase (ACCase).[12][13][14]
The Japp-Klingemann Reaction: A Gateway to Pyrazole Precursors
The Japp-Klingemann reaction is a powerful tool for converting β-keto-amides like this compound into arylhydrazones.[15][16][17] This reaction involves coupling the active methylene group with an aryl diazonium salt, which results in the cleavage of the acetyl group and formation of a hydrazone.[17][18] These hydrazone intermediates are then readily cyclized with a suitable partner to form the pyrazole ring.
Caption: Japp-Klingemann reaction pathway to pyrazoles.
Protocol: General Japp-Klingemann Reaction for Hydrazone Synthesis
This generalized protocol outlines the synthesis of a hydrazone intermediate from this compound.[15][17]
Causality: The reaction is initiated by the deprotonation of the active methylene carbon of this compound in a basic medium. The resulting enolate acts as a nucleophile, attacking the electrophilic diazonium salt. The subsequent intermediate undergoes hydrolytic cleavage of the N-C bond, eliminating the acetyl group and forming the stable hydrazone product.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (for diazonium salt formation) (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Ethanol/Water solvent system
-
Ice bath
Procedure:
-
Diazonium Salt Preparation: Dissolve the chosen substituted aniline in an aqueous solution of HCl. Cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.
-
Coupling Reaction: In a separate flask, dissolve this compound in ethanol and add an aqueous solution of NaOH or sodium acetate to create a basic environment. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the this compound solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A colored precipitate (the hydrazone) should form. Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
Work-up: Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the product. The hydrazone can be further purified by recrystallization from a suitable solvent like ethanol.
General Protocols for Agrochemical Screening
The synthesis of novel compounds is the first step. The following are generalized protocols for the preliminary biological screening of new this compound derivatives.
Protocol: In-vitro Antifungal Assay
Objective: To determine the concentration at which a compound inhibits 50% of fungal growth (EC₅₀).[19]
-
Preparation: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions.
-
Medium: Add appropriate volumes of the test compound dilutions to molten potato dextrose agar (PDA) to achieve the final desired concentrations.
-
Inoculation: Place a mycelial plug from an actively growing culture of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each plate.
-
Incubation: Incubate plates at the optimal temperature for the fungus (e.g., 25 °C) for 3-7 days.
-
Evaluation: Measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to a solvent-only control. Determine the EC₅₀ value.
Protocol: Pre-emergence Herbicidal Assay
Objective: To assess the herbicidal activity of a compound when applied to soil before weed emergence.[19]
-
Preparation: Fill small pots with a standardized soil mix. Sow seeds of representative weed species (e.g., barnyard grass, amaranth).
-
Application: Dissolve test compounds and formulate them as a sprayable solution. Apply the solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a positive control (a known herbicide).
-
Incubation: Place pots in a controlled environment (greenhouse or growth chamber) with appropriate conditions for plant growth.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control and any crop injury compared to the controls. Record data on germination inhibition, stunting, and mortality.
Caption: General workflow for agrochemical discovery.
References
- 1. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Buy Oxycarboxin | 5259-88-1 [smolecule.com]
- 11. Oxycarboxin | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 14. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 17. Japp-Klingemann_reaction [chemeurope.com]
- 18. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Acetoacetanilide as a Versatile Scaffold for the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetanilide, an organic compound with the formula CH₃C(O)CH₂C(O)NHC₆H₅, is a remarkably versatile and accessible starting material in medicinal chemistry.[1] Its unique β-dicarbonyl moiety and active methylene group provide multiple reactive sites, making it an ideal scaffold for constructing a diverse array of heterocyclic and aromatic compounds. Acetanilide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] This guide provides an in-depth exploration of the core synthetic strategies employing this compound and offers detailed, field-proven protocols for the preparation of key biologically active molecules, intended to empower researchers in the fields of chemical synthesis and drug discovery.
The this compound Scaffold: Structure and Reactivity
Physicochemical Properties and Tautomerism
This compound is a white solid with low solubility in water.[1] Its chemical significance stems from the reactive methylene bridge situated between two carbonyl groups. This arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases. This deprotonation generates a stabilized enolate ion, which is a potent nucleophile, forming the basis for many of its key reactions.
X-ray crystallography confirms that this compound exists primarily in the keto-amide tautomeric form in the solid state.[1] However, in solution, it exists in equilibrium with its enol form. This keto-enol tautomerism is central to its reactivity, allowing it to participate in reactions as both a carbon nucleophile (via the enolate) and as a substrate for carbonyl chemistry.
Caption: Tautomerism and key reactive sites of the this compound scaffold.
Significance in Medicinal Chemistry
The value of this compound in drug development is threefold:
-
Synthetic Accessibility: It can be readily prepared from the acetoacetylation of aniline, making it a cost-effective starting material.[1]
-
Structural Diversity: The presence of multiple reaction sites allows for the straightforward synthesis of a vast library of derivatives, including complex heterocycles like pyridines, pyrans, pyrimidines, and indoles.[4]
-
Proven Bioactivity: The core acetanilide structure is found in numerous compounds with established pharmacological relevance, providing a strong foundation for the design of new therapeutic agents.[3][5][6]
Core Synthetic Strategies and Mechanisms
The generation of bioactive molecules from this compound hinges on a few powerful and versatile chemical transformations. Understanding the causality behind these reactions is critical for optimizing conditions and designing novel synthetic pathways.
Caption: Major synthetic pathways originating from the this compound scaffold.
The Knoevenagel Condensation
This reaction is a cornerstone of C-C bond formation. It involves the reaction of an active methylene compound (this compound) with an aldehyde or ketone, typically catalyzed by a weak base.[7]
-
Causality: The base (e.g., piperidine, triethylamine) deprotonates the active methylene group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde/ketone. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product.[7] This transformation is fundamental for creating precursors for more complex cyclization reactions.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[8]
-
Causality: For synthesizing 4H-pyrans and 1,4-dihydropyridines, this compound is reacted with an aromatic aldehyde and a cyanomethylene reagent like malononitrile or ethyl cyanoacetate.[8] The choice of catalyst is crucial; a base like triethylamine favors the formation of 4H-pyrans, while ammonium acetate promotes the synthesis of 1,4-dihydropyridines.[8] This catalytic control allows for selective synthesis, demonstrating the power of MCRs in rapidly building molecular complexity from simple precursors.
The Japp-Klingemann Reaction
This reaction is a classic method for synthesizing hydrazones from β-keto esters or, in this case, β-keto amides like this compound.[9]
-
Causality: The reaction proceeds by coupling an aryl diazonium salt with the enolate of this compound. The resulting azo intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group, yielding the final arylhydrazone.[9][10] These hydrazone products are not typically the final target but serve as critical intermediates for subsequent cyclization, most notably in the Fischer indole synthesis to produce valuable indole ring systems.[9]
Application in the Synthesis of Anticancer Agents
Derivatives of this compound, particularly poly-substituted pyran and dihydropyridine heterocycles, have demonstrated significant cytotoxic activity against various human cancer cell lines.[8]
Protocol: One-Pot Multicomponent Synthesis of a 4H-Pyran Derivative
This protocol details the synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-N,5-diphenyl-5,6-dihydro-4H-pyran-3-carbonitrile, a compound analogous to those showing promising antitumor activity.[8]
Experimental Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.77 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Catalysis: Add triethylamine (0.3 mL) dropwise to the mixture. The addition of a basic catalyst is crucial for promoting the initial Knoevenagel condensation and subsequent Michael addition.
-
Reaction: Reflux the reaction mixture with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 3:7).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and catalyst. Recrystallize the product from ethanol to obtain pure white crystals.
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Data
The synthesized compounds are typically evaluated for their in-vitro anticancer activity using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound Derivative | Target Cell Line | IC₅₀ (nM) | Reference |
| 4H-Pyran (4a) | HCT-116 (Colon) | <550 | [8] |
| 4H-Pyran (4b) | HCT-116 (Colon) | <550 | [8] |
| 1,4-Dihydropyridine (5d) | MCF-7 (Breast) | <550 | [8] |
| 1,4-Dihydropyridine (5f) | HepG2 (Liver) | <550 | [8] |
| Hydantoin Acetanilide (5a) | H1975 (NSCLC) | 2.57 µM | [11] |
| Hydantoin Acetanilide (5f) | PC9 (NSCLC) | 4.88 µM | [11] |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Caption: Generalized workflow for in-vitro anticancer activity screening.
Application in the Synthesis of Antimicrobial Agents
The inherent structural features of this compound make it an excellent precursor for synthesizing heterocyclic compounds that exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12][13]
Protocol: Synthesis of a Substituted Acetanilide Schiff Base
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad biological activities.[14][15] This protocol describes a general method for creating such derivatives from this compound.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetanilide (1.35 g, 10 mmol) in 30 mL of ethanol.
-
Aldehyde Addition: Add an equimolar amount of a selected aromatic aldehyde (e.g., 3,4-dimethylbenzaldehyde, 1.34 g, 10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acidic environment is essential to catalyze the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Reaction: Reflux the mixture for 3-5 hours. The formation of the C=N (imine) bond is the key transformation.
-
Work-up and Isolation: After cooling, the volume of the solvent is reduced under vacuum. The resulting precipitate is filtered, washed with a small amount of cold water, and then with cold ethanol.
-
Purification: The crude product is dried and then recrystallized from an appropriate solvent like ethanol or an ethanol-water mixture.
-
Characterization: Confirm the structure via FT-IR (presence of C=N stretch), ¹H NMR, and elemental analysis.
Biological Evaluation Data
The antimicrobial efficacy of the synthesized compounds is commonly assessed using the agar well diffusion method, where the diameter of the zone of inhibition is measured.
| Synthesized Derivative | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | B. cereus (mm) | Reference |
| Acetanilide + 3,4-DMBA | 20 | 22 | 21 | 22 | [12][13] |
| Acetanilide + 2-Pyridine carbaldehyde | 22 | 23 | 22 | 21 | [12][13] |
| Sulphonated Acetanilide + PABA | 24 | 25 | 23 | 24 | [12][13] |
| Standard (Streptomycin) | 20 | 21 | 22 | 20 | [12][13] |
Values represent the diameter of the zone of inhibition. DMBA = Dimethylbenzaldehyde, PABA = Para-aminobenzoic acid.
Application in the Synthesis of Anti-Inflammatory Agents
Certain acetanilide derivatives have been identified as potent analgesic and anti-inflammatory agents, with a mechanism of action often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16][17][18]
Protocol: Synthesis of a Phenoxyacetanilide COX Inhibitor
This protocol outlines the synthesis of a 2-phenoxy-N-arylacetamide derivative, a class of molecules investigated for their COX inhibitory potential.[16][19]
Experimental Protocol:
-
Reactant Preparation: In a flask, dissolve an appropriate aniline derivative (e.g., o-toluidine, 10 mmol) in 25 mL of a suitable solvent like acetone or dichloromethane.
-
Base Addition: Add an equimolar amount of a base such as triethylamine (10 mmol) to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Add 2-phenoxyacetyl chloride (10 mmol) dropwise with vigorous stirring. This is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours.
-
Work-up: Pour the reaction mixture into 100 mL of cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Verify the final structure using spectroscopic methods.
Biological Evaluation Data
The anti-inflammatory activity can be assessed in vivo using the carrageenan-induced rat paw edema model, while COX-2 selectivity is determined through in-vitro enzyme inhibition assays.[16]
| Compound Derivative | In-vivo Anti-inflammatory (% Inhibition) | In-vitro COX-2 Inhibition (IC₅₀) | Reference |
| C5 [2-phenoxy-N-(o-tolyl)acetamide] | High Analgesic Action | - | [16] |
| C6 [Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate] | 73.36% (at 120 min) | Highest COX-2 inhibitory action | [16] |
| Standard (Indomethacin) | 78.63% (at 120 min) | - | [16] |
Conclusion and Future Perspectives
This compound has unequivocally established its role as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the efficient generation of diverse molecular libraries through robust and well-understood chemical reactions like the Knoevenagel condensation, multicomponent reactions, and Japp-Klingemann reaction. The resulting heterocyclic and substituted aromatic compounds continue to yield promising leads in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research will likely focus on leveraging greener synthetic protocols, such as using water as a solvent or developing catalyst-free reaction conditions, to enhance the sustainability of these processes.[20][21] Furthermore, the application of computational tools, such as molecular docking, will continue to guide the rational design of new this compound derivatives with improved potency and selectivity for specific biological targets.[16][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 7. Ambient Cross-linking System Based on the Knoevenagel Condensation Reaction between Acetoacetylated Sucrose and Aromatic Dicarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Japp-Klingemann_reaction [chemeurope.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. arpgweb.com [arpgweb.com]
- 15. scispace.com [scispace.com]
- 16. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 17. Acetanilide | synthesis, analgesic, antipyretic | Britannica [britannica.com]
- 18. [PDF] Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Semantic Scholar [semanticscholar.org]
- 19. orientjchem.org [orientjchem.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetoacetanilide Synthesis
Welcome to the technical support center for the synthesis of acetoacetanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on not just what to do, but why certain steps are critical for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the acetoacetylation of aniline. This can be achieved using either ethyl acetoacetate or diketene as the acetylating agent. The reaction with ethyl acetoacetate is a classic condensation reaction, while the reaction with diketene is also highly effective.[1]
Q2: What are the primary factors influencing the yield of this compound?
A2: The key factors that significantly impact the yield are reaction temperature, purity of reactants, reaction time, and the efficiency of the purification process. Careful control of these parameters is crucial for a successful synthesis.[2]
Q3: What are the common impurities I might encounter in my final product?
A3: Common impurities can include unreacted aniline, dithis compound (from the reaction of this compound with another molecule of the acetylating agent), and side-products from competing reactions. The presence of colored impurities may also be observed, which can often be removed during purification.[3]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[4][5] By comparing the spots of the reaction mixture with the starting materials (aniline and ethyl acetoacetate/diketene), you can determine when the starting materials have been consumed.
Q5: What is the recommended solvent for recrystallizing this compound?
A5: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[6] The product should be highly soluble in the hot solvent mixture and sparingly soluble upon cooling to ensure efficient purification and high recovery.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield is a frequent challenge. The underlying causes can often be traced back to several key areas in the experimental setup and execution.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. The acetoacetylation of aniline requires adequate thermal energy to overcome the activation energy barrier. | - Monitor with TLC: Ensure the disappearance of the limiting reactant (typically aniline) before stopping the reaction. - Optimize Temperature: If the reaction is sluggish at lower temperatures, consider a modest increase in temperature, while being mindful of potential side reactions. - Extend Reaction Time: Allow the reaction to proceed for a longer duration, with continued TLC monitoring. |
| Side Reactions | At elevated temperatures, aniline can react with ethyl acetoacetate to form byproducts like β-anilinocrotonate, which can further cyclize. This diverts reactants from the desired product pathway. | - Strict Temperature Control: Maintain the recommended reaction temperature. For the reaction between aniline and ethyl acetoacetate, temperatures around 110-140°C are often cited, but it's crucial to avoid excessive heat. |
| Loss During Work-up | This compound has some solubility in water, especially if the filtrate is not sufficiently cooled during vacuum filtration.[1] Product can also be lost if an excessive amount of solvent is used during recrystallization.[3][7] | - Cool Filtrate: Ensure the recrystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility losses. - Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Hydrolysis of Reactants | If using diketene, it is susceptible to hydrolysis, which will reduce the effective concentration of your acetylating agent. | - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if the procedure specifies.[8] |
Issue 2: Product is Colored or Impure
The presence of color or a broad melting point range in the final product indicates impurities.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of Chromophores | Highly colored impurities can arise from the oxidation of aniline or from side reactions that produce conjugated systems. These impurities can be present even in small quantities. | - Decolorization: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize.[3] |
| Incomplete Recrystallization | If the cooling process is too rapid, impurities can become trapped within the crystal lattice of the product. | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
| Unreacted Starting Materials | The final product may be contaminated with unreacted aniline or the acetylating agent. | - Stoichiometry Check: Ensure the molar ratios of the reactants are correct. A slight excess of the acetylating agent can sometimes be used to drive the reaction to completion, but this may require more rigorous purification. - Efficient Purification: A second recrystallization may be necessary to achieve high purity. |
Experimental Protocols
Detailed Protocol for this compound Synthesis from Aniline and Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.1 equivalents).
-
Heating: Heat the mixture under reflux for 1-2 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot 50% aqueous ethanol.[6]
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Visualizing the Workflow
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Key Reaction Parameters and Their Impact
Caption: The interplay of key reaction parameters on the yield and purity of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[9]
-
Handling Chemicals: Aniline is toxic and can be absorbed through the skin. Handle with care.[3] Acetic anhydride is corrosive and a lachrymator.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of Crude Acetoacetanilide by Recrystallization
Welcome to the technical support center for the purification of crude acetoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust understanding and successful purification.
Understanding this compound and the Recrystallization Process
This compound, with the chemical formula CH₃C(O)CH₂C(O)NHC₆H₅, is a white crystalline solid.[1][2] It is synthesized from the acetoacetylation of aniline and is a key intermediate in the production of various organic pigments, such as arylide yellows.[2] Crude this compound often contains impurities from the synthesis process, which can be effectively removed by recrystallization.
Recrystallization is a powerful purification technique for solid organic compounds.[3][4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[6][7]
Key Physical and Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][8] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to pale cream crystalline solid or powder | [1][9][10] |
| Melting Point | 83-88 °C (lit.) | [8] |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, ether, hot benzene, and dilute alkali.[1][9] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for the recrystallization of crude this compound using water as the solvent. Water is a suitable solvent because this compound's solubility in water increases significantly with temperature.[6][11]
Materials:
-
Crude this compound
-
Distilled Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolving the Crude Solid:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of distilled water and a boiling chip.
-
Gently heat the mixture on a hot plate to boiling, stirring continuously with a glass rod.[12]
-
Add more hot water dropwise until the this compound just dissolves.[5][12] Avoid adding excess solvent, as this will reduce the final yield.[4]
-
-
Decolorization (if necessary):
-
Hot Filtration:
-
To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling water to prevent premature crystallization in the funnel.[13]
-
Quickly filter the hot solution.
-
-
Crystallization:
-
Isolation and Washing of Crystals:
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for some time.
-
For final drying, transfer the crystals to a watch glass and let them air dry completely or place them in a drying oven at a temperature well below the melting point of this compound.
-
Workflow for this compound Recrystallization:
Caption: Standard workflow for the purification of this compound by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving completely, even after adding a significant amount of hot water.
-
Possible Cause: You may have insoluble impurities in your crude sample.
-
Solution: Do not add an excessive amount of solvent trying to dissolve these impurities, as this will significantly lower your yield.[4] Instead, add enough hot water to dissolve the this compound, and then perform a hot filtration to remove the insoluble material.[13]
Q2: After cooling the solution, no crystals have formed.
-
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][14] The small scratches on the glass can provide nucleation sites for crystal growth.[16]
-
Excess Solvent: You may have used too much solvent.[4] Gently heat the solution to evaporate some of the water and then allow it to cool again.
-
Seeding: If you have a small crystal of pure this compound, you can "seed" the solution by adding it to induce crystallization.[13]
-
Q3: The this compound "oiled out" instead of forming crystals.
-
Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[17][18] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the presence of impurities significantly depresses the melting point of your compound.[19][20] The oily droplets are impure liquid this compound.[19]
-
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the saturation temperature is below the melting point of the this compound.
-
Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation instead of oiling out.
-
If the problem persists, it may indicate a high level of impurities. A second recrystallization of the solidified oil might be necessary.[20]
-
Q4: The yield of my purified this compound is very low.
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4][19] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.[13]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[4] Always use ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize recovery.
-
Troubleshooting Logic Diagram:
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for recrystallizing a compound other than this compound?
A: An ideal recrystallization solvent should:
-
Have a high solubility for the compound at its boiling point and low solubility at room temperature or below.[6][13]
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve impurities readily at all temperatures or not at all.
You can determine the best solvent through small-scale solubility tests with a variety of potential solvents.[13][21]
Q: What is the purpose of using a fluted filter paper for hot filtration?
A: Fluted filter paper has a larger surface area than a conventionally folded filter paper. This allows for a faster filtration rate, which is crucial during hot filtration to prevent the solution from cooling and the desired compound from crystallizing prematurely in the funnel.
Q: How can I assess the purity of my recrystallized this compound?
A:
-
Melting Point Determination: A pure compound has a sharp, well-defined melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point range. Compare the melting point of your recrystallized product to the literature value for pure this compound (83-88 °C).[8] A sharper and higher melting point compared to the crude material indicates successful purification.
-
Spectroscopic and Chromatographic Methods: For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and quantify impurities.[22][][24]
Q: Can I get a second crop of crystals from the mother liquor?
A: Yes, it is often possible to recover more product by concentrating the mother liquor (boiling off some of the solvent) and allowing it to cool again.[13] This "second crop" of crystals will generally be less pure than the first crop and may require a separate recrystallization if high purity is desired.
References
- 1. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ck12.org [ck12.org]
- 8. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound [qingdaodyes.com]
- 10. This compound, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. quora.com [quora.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. answers.com [answers.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. m.youtube.com [m.youtube.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. rroij.com [rroij.com]
Acetoacetanilide Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Acetoacetanilide Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the causality behind experimental choices to ensure your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing clarity on foundational aspects of the procedure.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and historically validated method for synthesizing this compound is the direct acetoacetylation of aniline with a β-keto ester, typically ethyl acetoacetate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of aniline attacks the electrophilic carbonyl carbon of the ester. Alternative methods include using diketene[2][3] or acetoacetyl chloride[1], but the use of ethyl acetoacetate is often preferred for its balance of reactivity, cost, and safety.
Q2: What is the underlying mechanism of the reaction between aniline and ethyl acetoacetate?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline molecule, acting as a nucleophile, attacks the carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of an ethanol molecule to form the stable amide product, this compound. The reaction is typically conducted at elevated temperatures to drive the equilibrium towards the product by removing the ethanol byproduct.
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Q3: Why is temperature control critical during this synthesis?
A3: Temperature control is paramount for two main reasons: reaction rate and side product formation. The reaction requires heating to proceed at a reasonable rate; refluxing in a suitable solvent is common.[4] However, excessive temperatures or prolonged heating can lead to the formation of impurities. One potential side reaction is diacetylation, where a second molecule of the acetylating agent reacts with the newly formed this compound.[5] Maintaining the optimal temperature ensures a good yield of the desired product while minimizing degradation and side reactions.
Q4: What is the role of a solvent in this reaction, and how do I choose an appropriate one?
A4: A solvent is used to dissolve the reactants, facilitating molecular collisions and ensuring a homogenous reaction mixture.[6] The ideal solvent should be inert under the reaction conditions and have a boiling point that allows for a controlled reaction temperature. Toluene[4] and benzene[1] are commonly cited solvents. The choice depends on the specific reaction temperature desired and safety considerations. For instance, toluene is often preferred over the more toxic benzene.
Experimental Protocol: Synthesis via Ethyl Acetoacetate
This protocol provides a reliable, step-by-step methodology for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Materials:
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling inert solvent)
-
50% Aqueous Ethanol (for recrystallization)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reactant Charging: In the flask, combine a 1:1 molar ratio of aniline and ethyl acetoacetate. A typical scale involves dissolving aniline (e.g., 0.1 mol) in a minimal amount of toluene.
-
Reaction: Begin stirring and gently heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][7] The reaction is typically complete within 2-4 hours.
-
Workup - Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath will maximize the precipitation of the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold solvent to remove soluble impurities.
-
Purification - Recrystallization: Dissolve the crude product in a minimum amount of hot 50% aqueous ethanol.[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold 50% ethanol, and air dry.[1][8]
-
Characterization: The purity of the final product can be confirmed by its melting point, which should be in the range of 83-85°C.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing logical steps for resolution.
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify completion with TLC before stopping the reaction. Consider extending the reflux time.[4]
-
Purity of Reactants: Aniline is susceptible to oxidation and can darken upon storage. Using freshly distilled aniline is crucial as impurities can interfere with the reaction.
-
Losses During Workup: Significant product loss can occur during filtration and transfer. Ensure the product has fully crystallized before filtration by adequately cooling the solution. Also, minimize the amount of solvent used for washing the crystals.
-
Reversibility: The reaction is an equilibrium. While heating drives off the ethanol byproduct, inefficient removal can limit the forward reaction. Ensure a proper reflux is maintained.
Q: The final product is discolored (yellow or brown) instead of white. How can I fix this?
A: Discoloration typically indicates the presence of impurities, often from the oxidation of the aniline starting material.[8]
-
Starting Material Quality: Use high-purity, colorless aniline. If your aniline is discolored, distill it before use.
-
Decolorization during Recrystallization: If the product is colored after initial isolation, add a small amount of activated charcoal to the hot recrystallization solution.[8] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.
Q: My product fails to crystallize or oils out during recrystallization. What should I do?
A: This is a common issue in crystallization processes.
-
Oiling Out: This occurs when the solution is supersaturated at a temperature above the melting point of the solute. This can happen if too little solvent was used for recrystallization. To resolve this, add more hot solvent until the oil completely dissolves, then attempt to cool the solution again, perhaps more slowly.[5]
-
Failure to Crystallize: If crystals do not form upon cooling, the solution may be too dilute or nucleation may be inhibited.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid's surface. This creates microscopic scratches that can serve as nucleation sites.[5]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed for crystal growth.
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[5]
-
Caption: Troubleshooting workflow for common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Molar Ratio | Aniline : Ethyl Acetoacetate ≈ 1:1 | Ensures efficient use of reactants.[4] |
| Reaction Temperature | Reflux temperature of solvent (e.g., Toluene ~111°C) | Provides sufficient energy to overcome activation barrier without significant side product formation.[4] |
| Reaction Time | 2-36 hours (method dependent) | Reaction should be monitored by TLC to determine completion.[3][4] |
| Recrystallization Solvent | 50% Aqueous Ethanol | Good solubility at high temperatures and poor solubility at low temperatures for this compound.[1] |
| Expected Melting Point | 83-85 °C | A sharp melting point in this range indicates high purity.[1][2] |
Safety & Handling
All chemical procedures should be conducted with appropriate safety measures.
-
Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin.[9][10] It is a suspected carcinogen and mutagen.[9][11] Always handle aniline in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]
-
Ethyl Acetoacetate: This is a combustible liquid.[12] Keep it away from open flames and heat sources. Standard PPE should be worn during handling.
-
General Precautions: Ensure a safety shower and eyewash station are readily accessible.[9] All chemical waste must be disposed of in accordance with local regulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 4. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Removing unreacted aniline from Acetoacetanilide product
Introduction
Welcome to the technical support guide for the purification of Acetoacetanilide. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this key chemical intermediate. The synthesis of this compound, typically via the reaction of aniline with ethyl acetoacetate or diketene, often results in a crude product contaminated with unreacted starting materials, primarily aniline.[1][2][3] The presence of residual aniline not only compromises the purity and yield of the final product but can also interfere with downstream applications. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended purification strategies.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is yellow/brown. What causes this discoloration and how can I fix it?
This is a common observation and is almost always due to the presence of unreacted aniline that has oxidized. Aniline is notoriously unstable and darkens upon exposure to air and light, forming colored impurities.[4] The primary goal of your purification should be the complete removal of this residual aniline. The purification methods detailed below, such as acid-base extraction and recrystallization, are highly effective at removing these colored impurities. For stubborn discoloration, treatment with activated charcoal during recrystallization can be employed to adsorb the colored species.[5][6]
Q2: What is the most efficient method for removing a large amount of unreacted aniline from my crude product?
For bulk removal of aniline, an acid-base extraction (also known as an acidic wash) is the most efficient and widely recommended method.[7][8] This technique exploits the fundamental difference in the acid-base properties of your product (this compound, which is neutral) and the impurity (aniline, which is basic).
The underlying principle is straightforward: aniline, as a primary amine, is a weak base. In the presence of a dilute acid like hydrochloric acid (HCl), it is protonated to form its corresponding salt, anilinium chloride.[8][9][10]
Reaction: C₆H₅NH₂ (Aniline, organic-soluble) + HCl (aq) → C₆H₅NH₃⁺Cl⁻ (Anilinium chloride, water-soluble)
This anilinium salt is ionic and therefore highly soluble in the aqueous phase, while the neutral this compound product remains dissolved in the organic solvent.[7][9] This allows for a clean separation using a separatory funnel. For optimal results, performing the wash multiple times is recommended to ensure complete removal.[7]
Q3: My product is sensitive to acidic conditions. Are there alternative methods to an acidic wash?
While this compound is generally stable under dilute acidic conditions, if you are working with a sensitive analogue or have concerns about potential hydrolysis, there are alternative strategies.
-
Recrystallization: If the aniline contamination is minor, direct recrystallization can be effective. The key is to select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while aniline remains soluble at all temperatures.[5][11]
-
Column Chromatography: For achieving the highest purity or when other impurities are present, silica gel column chromatography is a powerful tool.[12][13] A solvent system (eluent) can be chosen that allows the less polar aniline to elute first, followed by the more polar this compound. Thin-Layer Chromatography (TLC) should be used first to determine the appropriate solvent system.[12]
-
Azeotropic Distillation: In some specific cases, small traces of aniline can be removed by azeotropic distillation with a suitable solvent like ethylene glycol, though this can introduce a different impurity that must then be removed.[8]
Q4: How do I confirm that all the unreacted aniline has been removed from my product?
The most common and accessible method for monitoring the progress of purification is Thin-Layer Chromatography (TLC) .[7][12] Spot your crude mixture, the purified product, and a standard of pure aniline on a TLC plate. After eluting with an appropriate solvent system (e.g., Hexane:Ethyl Acetate = 8:2), the spot corresponding to aniline in your purified product lane should be absent.[13] For quantitative analysis and absolute confirmation, techniques like ¹H NMR, GC-MS, or HPLC are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion during Acid Wash | - Vigorous shaking of the separatory funnel.- High concentration of crude product. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If persistent, filter the entire mixture through a pad of Celite. |
| Product Fails to Crystallize | - Too much solvent was used during recrystallization.- Cooling occurred too rapidly.- Solution is supersaturated. | - Gently heat the solution to evaporate some of the solvent to the point of saturation, then allow it to cool slowly again.[6]- Ensure slow cooling to room temperature before moving to an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.[6][11] |
| Low Recovery after Recrystallization | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the absolute minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.- Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out on the filter paper.[5] |
| Oily Product Forms Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent.- Impurities are preventing crystal lattice formation. | - Re-dissolve the oil in more hot solvent and try cooling again slowly.- Switch to a lower-boiling point solvent or use a mixed-solvent system for recrystallization.[5][6]- Perform an acid wash first to remove the bulk of aniline impurity, then recrystallize. |
Data Presentation: Solvent Properties
The choice of solvent is critical for both extraction and recrystallization. The following table summarizes the solubility characteristics of the key compounds.
| Compound | Solvent | Solubility | Relevance for Purification |
| This compound | Water | Poorly soluble in cold water, slightly soluble in hot water.[2][14] | Ideal for recrystallization. |
| Dilute HCl (aq) | Insoluble. | Allows for selective removal of aniline via acid wash. | |
| Ethanol | Soluble.[15] | Can be used as a recrystallization solvent, often in a pair with water.[1] | |
| Dichloromethane (DCM) | Soluble. | Good solvent for dissolving crude product before an acid wash. | |
| Ethyl Acetate | Soluble.[16] | Good solvent for dissolving crude product before an acid wash. | |
| Aniline | Water | Moderately soluble (3.6 g/100 mL at 20 °C).[17] | Some aniline can be removed with a simple water wash, but it's inefficient. |
| Dilute HCl (aq) | Very soluble (as anilinium chloride).[7][9] | Key principle for acid-base extraction. | |
| Ethanol, Ether, Benzene | Miscible/Soluble.[4][17] | Stays in the mother liquor during recrystallization from water. |
Experimental Protocols & Workflows
Workflow for Purification of this compound
The diagram below illustrates the general workflow for purifying crude this compound, starting with an acid-base extraction followed by recrystallization for high purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 15. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
- 17. Aniline - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yield in Biginelli Reaction with Acetoacetanilide
Overview: The Acetoacetanilide Challenge in the Biginelli Reaction
Welcome to the technical support center for the Biginelli reaction. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields when using This compound as the β-dicarbonyl component.
The Biginelli reaction is a cornerstone one-pot, three-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), valued for their diverse pharmacological activities.[1][2][3] While the classic protocol using β-ketoesters like ethyl acetoacetate is well-established, substituting it with this compound to create C5-carboxamide DHPMs often leads to a significant drop in reaction efficiency.
The primary reasons for this challenge are twofold:
-
Reduced Reactivity: The amide carbonyl in this compound is less electrophilic than the ester carbonyl in ethyl acetoacetate. This inherent electronic difference can slow down the crucial final cyclization and dehydration steps.
-
Steric Hindrance: The bulky N-phenyl group can sterically hinder the approach of reactants and the conformational changes required for efficient ring closure.
This guide provides a structured approach to overcoming these hurdles through logical troubleshooting and protocol optimization.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound in the Biginelli reaction.
Q1: My reaction is extremely slow or fails to proceed. What is the primary bottleneck?
A1: The most likely cause is insufficient activation of the reactants, particularly the aldehyde and the less reactive this compound. The initial formation of the N-acyliminium ion intermediate from the aldehyde and urea is often the rate-determining step.[1][4][5] Without a sufficiently strong catalyst, this intermediate does not form at an appreciable rate.
-
Underlying Cause: The classical Biginelli reaction relies on acid catalysis to protonate the aldehyde, making it more electrophilic for attack by urea.[5] If the catalytic activity is too low, the equilibrium will favor the starting materials.
-
Troubleshooting Steps:
-
Catalyst Choice is Critical: Standard Brønsted acids (like HCl) may be insufficient.[6] A stronger Lewis acid or a combination of catalysts is often required to activate both the aldehyde and the amide carbonyl of the this compound.[3][7]
-
Verify Reagent Purity: Ensure the aldehyde is free of benzoic acid (from air oxidation) and that the urea and this compound are dry. Moisture can inhibit Lewis acid catalysts.
-
Q2: I'm observing a complex mixture of byproducts instead of my desired DHPM. How can I improve selectivity?
A2: Byproduct formation often points to competing reaction pathways. A common side reaction is the Hantzsch 1,4-dihydropyridine synthesis, which can occur if urea decomposes into ammonia at high temperatures.[8]
-
Underlying Cause: The Biginelli reaction mechanism involves a delicate balance of several equilibria.[1] Suboptimal conditions can favor alternative pathways.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat. High temperatures can promote both starting material decomposition and side reactions.[8] It is better to run the reaction for a longer time at a moderate temperature (e.g., 60-80 °C) than to force it with high heat.
-
Stoichiometry: While a slight excess of urea is common, a large excess can lead to byproduct formation. Start with a stoichiometry of Aldehyde:this compound:Urea = 1:1:1.2-1.5.
-
Order of Addition: In some systems, pre-mixing the aldehyde and urea with the catalyst before adding the this compound can favor the formation of the correct N-acyliminium intermediate.[8]
-
Q3: My yield is consistently low (<40%) even with an appropriate catalyst and clean reaction profile. What should I optimize next?
A3: If selectivity is good but conversion is low, the reaction conditions (solvent, temperature, water removal) are the next logical area for optimization. The final cyclization and dehydration steps are reversible, and removing water can be crucial to drive the reaction to completion.
-
Underlying Cause: The choice of solvent can significantly influence reactant solubility and the position of the tautomeric equilibrium of this compound, which affects its nucleophilicity.[9]
-
Troubleshooting Steps:
-
Solvent Optimization: Ethanol is a traditional solvent, but for the less reactive this compound, other options may be superior. Acetonitrile, THF, or even solvent-free (neat) conditions have proven effective in many improved protocols.[2][10][11] Polar aprotic solvents can sometimes offer a good balance of solubility and reactivity.
-
Water Removal: If running in a solvent, using a Dean-Stark apparatus to remove the water formed during the reaction can dramatically improve yields by shifting the equilibrium towards the product.
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. For many Lewis acids, a loading of 10-20 mol% is typical.[12] Too little catalyst results in low conversion, while too much can sometimes promote side reactions.
-
Visualizing the Process
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted N-acyliminium ion pathway. Low yields with this compound often stem from slow rates in Step 3 (Michael Addition) and Step 4 (Cyclization/Dehydration).
Caption: The N-acyliminium pathway of the Biginelli reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and solve low-yield issues systematically.
Caption: A systematic workflow for troubleshooting the reaction.
Data-Driven Optimization
The choice of catalyst is paramount. While classical Brønsted acids can work, Lewis acids often provide superior results by more effectively activating the carbonyl groups.[7][13][14]
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Key Advantages for this compound | Potential Issues |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | 10-20 | Simple, inexpensive, effective for some substrates.[13] | Often requires higher temperatures and longer reaction times; may be insufficient for less reactive substrates. |
| Classic Lewis Acid | Ferric Chloride (FeCl₃·6H₂O) | 10 | Readily available, effective, and works well under solvent-free conditions. | Can be hygroscopic; harshness may lead to byproducts with sensitive substrates. |
| Lanthanide Lewis Acid | Ytterbium Triflate (Yb(OTf)₃) | 5-10 | Highly efficient, recyclable, and tolerant of various functional groups.[4] | Higher cost compared to other catalysts. |
| Other Metal Halides | Indium(III) Chloride (InCl₃) | 10-20 | Mild and efficient catalyst, often giving high yields.[15] | Cost and moisture sensitivity can be a concern. |
Optimized Experimental Protocols
Protocol 1: Standard Brønsted Acid Catalysis (Baseline)
This protocol serves as a baseline but may result in low to moderate yields with this compound.
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol, 1 eq), and urea (12 mmol, 1.2 eq).
-
Add ethanol (30 mL) as the solvent.
-
Add p-toluenesulfonic acid (p-TSA) (1.9 g, 10 mmol, 10 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] The reaction may take 12-24 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallize from ethanol or ethyl acetate if further purification is needed.
Protocol 2: High-Yield Lewis Acid Catalysis (Recommended)
This optimized protocol utilizes a more potent Lewis acid under solvent-free conditions, which frequently improves yields for challenging substrates like this compound.
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol, 1 eq), urea (15 mmol, 1.5 eq), and Yb(OTf)₃ (0.62 g, 1 mmol, 10 mol%).[4]
-
Mix the solids thoroughly with a spatula.
-
Heat the reaction mixture in an oil bath at 80-90°C with magnetic stirring. The mixture will likely melt and become homogeneous.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[8] The reaction is often complete within 2-4 hours.
-
After cooling to room temperature, add 20 mL of ethyl acetate and stir for 10 minutes to break up the solid mass.
-
Filter the solid product. Wash the crude product with water to remove excess urea and catalyst, followed by a wash with cold ethanol.
-
Dry the purified product. Yields are typically significantly higher than with the standard protocol.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. redalyc.org [redalyc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. sennosbiotech.com [sennosbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. iris.unito.it [iris.unito.it]
- 14. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
Preventing the formation of ortho-isomers in Acetoacetanilide reactions
A Guide to Maximizing Para-Selectivity and Preventing Ortho-Isomer Formation
Welcome to the Technical Support Center for Acetoacetanilide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling the regioselectivity of electrophilic aromatic substitution reactions involving this compound and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize the formation of undesired ortho-isomers and maximize the yield of the para-substituted product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that can lead to an increased yield of the ortho-isomer or other side products.
Problem 1: Higher than expected yield of the ortho-isomer.
-
Probable Cause: The primary cause of ortho-isomer formation is a lack of sufficient steric hindrance to block the electronically activated ortho positions. This can be exacerbated by reaction conditions that increase the reactivity of the electrophile or the substrate, leading to less selective substitution.
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., using an ice bath) can help to increase the selectivity of the substitution by favoring the transition state that leads to the more stable para-isomer.[1]
-
Choose a Bulkier Solvent: Solvents can play a role in the steric environment of the reaction. While not always a primary factor, using a bulkier, non-coordinating solvent might slightly increase the steric hindrance around the ortho positions.
-
Use a Milder Electrophile or Catalyst: A highly reactive electrophile will be less selective. If possible, consider using a less reactive source for your electrophile or a milder catalyst to slow down the reaction and allow for greater differentiation between the ortho and para positions.
-
Problem 2: Formation of di-substituted or poly-substituted products.
-
Probable Cause: The acetamido group is an activating group, which means that the monosubstituted product is more reactive than the starting material.[2][3] If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple substitutions can occur.
-
Solution:
-
Control Stoichiometry: Use only one equivalent of the electrophile relative to the this compound.[1] This ensures that there is not an excess of the substituting agent to react with the more activated monosubstituted product.
-
Slow Addition of the Electrophile: Instead of adding the electrophile all at once, add it dropwise to the reaction mixture. This keeps the concentration of the electrophile low at any given time, reducing the likelihood of multiple substitutions.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material has been consumed to prevent the formation of polysubstituted byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Why is the para-isomer typically the major product in electrophilic aromatic substitution of this compound?
The acetamido group (-NHCOCH₃) on the this compound ring is an ortho, para-directing group.[4][5] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, which increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons.[6][7] This makes these positions more susceptible to attack by an electrophile.
However, the acetamido group is also quite bulky. This creates steric hindrance , which is the physical obstruction of a reaction site due to the size of nearby atoms or groups.[8][9][10] The ortho positions are in close proximity to the acetamido group, so the approach of an electrophile is hindered.[11][12][13] The para position, being on the opposite side of the ring, is much more accessible.[14] As a result, the para-isomer is usually the major product.[11][15]
Q2: Can I completely eliminate the formation of the ortho-isomer?
In most cases, completely eliminating the ortho-isomer is very difficult. It is more practical to aim for a high para-to-ortho ratio. The strategies outlined in the troubleshooting guide, such as controlling temperature and stoichiometry, are key to maximizing the formation of the para-isomer.
Q3: Does the nature of the electrophile affect the ortho/para ratio?
Yes, the size and reactivity of the electrophile can significantly impact the ortho/para ratio. A larger, bulkier electrophile will experience more steric hindrance at the ortho position, leading to a higher proportion of the para-product.[7][16] Conversely, a smaller, more reactive electrophile might show less selectivity and produce a higher amount of the ortho-isomer.
Q4: Are there alternative methods to ensure high para-selectivity?
One advanced strategy involves the use of shape-selective catalysts, such as zeolites. These materials have pores of a specific size that can control which isomer is formed. For example, in the nitration of some substituted aromatic compounds, using a zeolite catalyst with a specific pore size has been shown to produce a very high selectivity for the para-isomer, as the transition state leading to the ortho-isomer is too large to form within the catalyst's pores.[17]
Experimental Protocols
Protocol 1: High-Selectivity Bromination of this compound
This protocol is designed to maximize the yield of p-bromothis compound while minimizing the formation of the ortho-isomer.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the cooled this compound solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold water with stirring.
-
If the solution has a persistent orange or yellow color due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure p-bromothis compound.
Data Presentation
The following table provides a qualitative summary of how different reaction parameters can influence the ratio of para to ortho isomers in this compound reactions.
| Parameter | Condition | Expected Outcome on para:ortho Ratio | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Increase | Favors the more sterically accessible para position.[1] |
| High (e.g., Room Temp or above) | Decrease | Increased kinetic energy can overcome the steric barrier to the ortho position. | |
| Electrophile Size | Large/Bulky | Increase | Greater steric hindrance at the ortho position.[7][16] |
| Small | Decrease | Less steric hindrance allows for more attack at the ortho position. | |
| Reaction Time | Optimal (until starting material is consumed) | Maximize desired product | Prevents side reactions and formation of polysubstituted products. |
| Extended | Decrease (due to side products) | Can lead to the formation of di- or poly-substituted products. |
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors determining the ortho vs. para product distribution.
Diagram 2: Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. echemi.com [echemi.com]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fastercapital.com [fastercapital.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
Scale-up challenges in the production of Acetoacetanilide
Technical Support Center: Acetoacetanilide Production
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for this compound (AAA) synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the production of this compound from the laboratory bench to pilot plant or full manufacturing scale. The transition from small-scale, highly controlled lab experiments to large-scale production invariably introduces challenges related to safety, reaction control, impurity profiles, and physical product properties.[1] This resource provides in-depth, field-proven insights in a troubleshooting Q&A format to help you anticipate, diagnose, and resolve common scale-up issues.
Section 1: Critical Reactant Handling & Safety on Scale
The quality and handling of starting materials are paramount, especially when dealing with highly reactive intermediates like diketene. Inconsistencies at this stage will cascade through the entire process.
Frequently Asked Questions (FAQs): Reactant Integrity & Safety
Q1: We are observing inconsistent reaction times and lower-than-expected yields. Could the quality of our diketene be the cause?
A1: Absolutely. Diketene is a highly reactive and thermally unstable intermediate, making its quality a critical process parameter.[2] On scale, you are often dealing with larger drums that may have longer storage times or variable temperature histories compared to small lab bottles.
-
Causality: Diketene can spontaneously dimerize or polymerize over time, especially if not stored correctly.[2] This process is accelerated by moisture and incompatible materials. The presence of water can also lead to the formation of acetic acid and anhydride at the expense of your desired reaction.[3] This reduces the available active diketene, leading to stoichiometry issues and lower yields.
-
Troubleshooting & Validation:
-
Verify Storage Conditions: Diketene should be stored in aluminum or glass-lined containers at low temperatures, ideally between 0-5°C, to minimize degradation.[2] Ensure containers are protected from moisture.
-
Pre-reaction Assay: Before use in a large-scale batch, perform a purity assay (e.g., GC or titration) on a sample from the drum. Do not rely solely on the supplier's Certificate of Analysis, especially for older stock.
-
Use Anhydrous Solvents: Ensure the reaction solvent (e.g., benzene, toluene) is thoroughly dried. The presence of even small amounts of water can have a significant impact.[3]
-
Q2: What are the primary safety protocols we must implement when scaling up the use of diketene?
A2: Diketene is a hazardous material, and its risks are amplified at larger scales.[2][4] A comprehensive safety review is non-negotiable.
-
Key Hazards:
-
Flammability: It has a low flash point and is highly flammable. All sources of ignition must be eliminated.[2]
-
Reactivity: It can react violently and exothermically with bases, amines, and acids.[2] Uncontrolled reactions can lead to dangerous pressure build-up.
-
Polymerization: Spontaneous and potentially explosive polymerization can be triggered by contaminants or impact.[2]
-
-
Scale-Up Safety Protocols:
-
Closed Systems: All transfers and reactions should be conducted in closed systems to minimize operator exposure and prevent contact with atmospheric moisture.[5]
-
Engineering Controls: Use dedicated, well-ventilated areas with local exhaust ventilation.[4]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate protective gloves, clothing, and eye/face protection.[4][6] Emergency showers and eyewash stations must be immediately accessible.[4]
-
Spill Management: Have spill kits with activated charcoal adsorbent readily available. Develop a clear procedure for handling spills, which includes evacuating non-essential personnel and removing ignition sources.[4]
-
Diagram 1: Diketene Quality Control Workflow
Caption: Decision workflow for ensuring diketene quality before use.
Section 2: Reaction Parameters & Impurity Control
The acetoacetylation of aniline with diketene is the core transformation.[7][8] Maintaining control over this reaction during scale-up is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs): Reaction Control
Q1: Our final product has a persistent yellow or brownish tint, even after recrystallization. What is the most likely cause?
A1: Discoloration in this compound is typically due to the formation of colored impurities from side reactions, often involving the aniline starting material.
-
Causality: Aniline is susceptible to oxidation, which can form highly colored byproducts. This degradation is exacerbated by localized high temperatures ("hot spots") or prolonged exposure to air at elevated temperatures.
-
Troubleshooting & Validation:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This minimizes the oxidation of aniline. A patented method specifically highlights that preparing AAA under anaerobic conditions results in a product with a higher melting point, indicating higher purity.[9]
-
Temperature Control: Ensure your reactor's heating/cooling system can handle the reaction exotherm. Implement multi-point temperature probes to detect and prevent localized hot spots caused by poor mixing.
-
Decolorization: During work-up, the crude product can be treated with activated charcoal in a suitable solvent to adsorb colored impurities before recrystallization.[10]
-
Q2: HPLC analysis of our crude product shows unreacted aniline and a significant diacetylation impurity. How can we optimize the reaction to minimize these?
A2: This points to issues with stoichiometry and reaction control. Both unreacted starting material and the formation of N,N-diacetylaniline are classic scale-up problems.[11]
-
Causality:
-
Unreacted Aniline: This can result from poor mixing (diketene doesn't reach all the aniline) or loss of diketene to polymerization/side reactions before it can react.
-
Diacetylation: This side reaction occurs when a molecule of already-formed this compound reacts with a second molecule of diketene. It is favored by an excess of diketene and/or high temperatures.[11]
-
-
Troubleshooting & Validation:
-
Controlled Addition: Add the diketene solution dropwise or via a metering pump to the aniline solution over a set period.[8] This maintains a low instantaneous concentration of diketene, minimizing diacetylation.
-
Stoichiometric Ratio: Use a molar ratio of aniline to diketene that is close to 1:1.[11] A slight excess of aniline might be considered if diacetylation is a major issue, but this will require more robust purification to remove the unreacted aniline.
-
Efficient Agitation: Ensure the reactor's agitator and baffle design are sufficient to provide good mixing for the batch volume. Poor mixing leads to localized areas of high diketene concentration, promoting side reactions.
-
Table 1: Impact of Key Reaction Parameters on AAA Production
| Parameter | Lab-Scale Condition | Scale-Up Challenge | Impact on Quality | Recommended Action |
| Stoichiometry | ~1:1 Aniline:Diketene | Inaccurate dosing of large volumes; diketene degradation. | Excess diketene leads to diacetylation; excess aniline requires removal. | Calibrate pumps; use assayed diketene; control molar ratio tightly.[11] |
| Temperature | 50-60°C (reflux) | Poor heat removal (lower surface area to volume ratio). | Hot spots lead to aniline degradation (color) and diacetylation. | Use a jacketed reactor with efficient cooling; monitor internal temperature. |
| Addition Rate | Fast, dropwise | Exotherm control. | A rapid, uncontrolled exotherm drives side reactions. | Use a metering pump for slow, controlled addition over 30-60 minutes.[8] |
| Atmosphere | Open to air | Increased risk of aniline oxidation on a larger surface area. | Formation of colored impurities. | Maintain a positive pressure of an inert gas (N₂) throughout the reaction.[9] |
Diagram 2: this compound Synthesis and Side Reactions
Caption: Desired reaction pathway versus common impurity-forming side reactions.
Section 3: Work-up, Crystallization, and Purification
Isolating a pure, crystalline solid is often the most challenging part of scaling up. A product that crystallizes beautifully in a 1L flask can become an intractable "oiled-out" mass or a fine powder that clogs filters in a 100L reactor.
Frequently Asked Questions (FAQs): Crystallization & Purification
Q1: During our pilot-scale run, the product oiled out instead of crystallizing from the aqueous ethanol solvent. What went wrong?
A1: "Oiling out" is a common crystallization problem where the product separates as a liquid phase instead of a solid. This is often due to issues with solvent composition, saturation, and cooling rate.
-
Causality: this compound has a relatively low melting point (83-88°C).[12] If the solution becomes supersaturated at a temperature above the product's melting point in that specific solvent mixture, it will separate as a molten liquid or "oil". This can also be caused by using too little solvent, making the solution overly concentrated. Conversely, using too much solvent can prevent crystallization altogether.[11]
-
Troubleshooting & Validation:
-
Solvent Ratio: Carefully control the ratio of ethanol to water. The solubility of AAA is highly dependent on this ratio.[8]
-
Cooling Profile: Implement a slow, controlled cooling ramp. Crash-cooling a highly concentrated solution is a primary cause of oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or chiller.[11]
-
Seeding: Introduce a small amount of pure AAA crystals (seed crystals) once the solution is saturated but still warm. This provides nucleation sites and encourages the formation of a crystalline solid rather than an oil.
-
Q2: The filtration of our crystallized product is impractically slow on the large-scale filter. How can we improve the filtration rate?
A2: Slow filtration is almost always a result of poor crystal morphology—specifically, very small or needle-like crystals that blind the filter cloth.
-
Causality: Rapid crystallization (crash cooling) and high supersaturation tend to produce large numbers of small, poorly formed crystals. Poor agitation can also lead to a wide particle size distribution.
-
Troubleshooting & Validation:
-
Optimize Cooling: As with preventing oiling out, a slower, linear cooling profile will grow larger, more uniform crystals that are easier to filter.
-
Control Agitation: Agitation during crystallization is critical. It should be vigorous enough to keep crystals suspended and promote uniform growth but not so aggressive that it causes secondary nucleation (crystal breakage), which creates fines.
-
Anti-Solvent Addition: Consider a crystallization process where a second "anti-solvent" (in which AAA is less soluble, like water) is slowly added to a solution of AAA in a "good" solvent (like ethanol). This can provide better control over supersaturation and crystal growth.
-
Protocol: Baseline Lab-Scale Recrystallization
This protocol provides a self-validating system to establish optimal crystallization parameters before scaling.[8]
-
Dissolution: Dissolve the crude this compound residue in a minimal amount of hot 50% aqueous ethanol. The goal is to create a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and maintain the heat for a few minutes.[10]
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Covering the flask will slow the cooling rate.
-
Induce Crystallization: Once at room temperature, place the flask in an ice bath to complete the crystallization. If crystals are slow to form, scratch the inside of the flask with a glass rod.[11]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry or vacuum dry.[11]
Diagram 3: Troubleshooting Crystallization Issues
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103951582A - Preparation method of this compound compound - Google Patents [patents.google.com]
- 10. Preparation of acetanilide [cs.gordon.edu]
- 11. benchchem.com [benchchem.com]
- 12. innospk.com [innospk.com]
Acetoacetanilide decomposition and stability issues
Technical Support Center: Acetoacetanilide
A Guide to Understanding and Preventing Decomposition for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've seen firsthand how the stability of this key reagent can be the deciding factor between a successful synthesis and a series of frustrating, inconsistent results. This guide is designed to move beyond simple procedural steps and provide you, the researcher, with a deep, mechanistic understanding of this compound's stability profile. We will explore why it degrades, how to spot the signs, and how to design your experiments to ensure its integrity from storage to reaction.
Section 1: The Chemical Basis of this compound Instability
This compound is generally stable under ideal conditions, but its molecular structure contains an inherent vulnerability: the amide bond.[1][2] This bond is susceptible to cleavage, primarily through hydrolysis, which is the most common decomposition pathway encountered in laboratory settings.
The Primary Decomposition Pathway: Hydrolysis
Amide hydrolysis in this compound can be catalyzed by both acidic and basic conditions. The process breaks the molecule into its constituent precursors: aniline and acetoacetic acid.
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the amide group.[3][4]
-
Consequences: The initial degradation into aniline is often just the beginning. Acetoacetic acid is itself unstable and readily undergoes decarboxylation to form acetone and carbon dioxide. Aniline is also prone to oxidation, which can lead to the formation of colored impurities, often causing a yellow or brown discoloration in solutions.
The diagram below illustrates this critical degradation pathway.
References
Acetoacetanilide Recrystallization: A Technical Support Guide
Welcome to the technical support center for the recrystallization of acetoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles that govern successful crystallization, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the recrystallization of this compound.
Q1: My this compound isn't dissolving in the hot solvent. What should I do?
A1: This is a common issue that typically points to using an insufficient amount of solvent. The goal of recrystallization is to use the minimum amount of hot solvent to fully dissolve the solute.[1] If your this compound is not dissolving, you can incrementally add small portions of the hot solvent to the boiling solution until it completely dissolves.[2] Be patient, as this process can take a few minutes. However, be mindful not to add an excessive amount of solvent, as this will reduce your final yield.[3]
Q2: No crystals are forming even after the solution has cooled to room temperature. What's wrong?
A2: The absence of crystal formation upon cooling can be due to a few factors. It's possible that too much solvent was used, and the solution is not supersaturated.[4] Another possibility is that the solution needs a nucleation site to initiate crystal growth. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the solution.[5] Alternatively, adding a "seed crystal" of pure this compound can also initiate the process. If these methods don't work, you may need to reduce the volume of the solvent by gently heating the solution to evaporate some of it and then allowing it to cool again.[4]
Q3: My final product is oily or consists of very fine needles instead of distinct crystals. How can I fix this?
A3: The formation of an oil or fine needles, a phenomenon known as "oiling out," happens when the solute comes out of solution at a temperature above its melting point.[4][5] This can be caused by the solution being too concentrated or cooling too rapidly. To resolve this, reheat the solution to redissolve the oil or fine crystals, then add a small amount of additional hot solvent to decrease the concentration.[4] Subsequently, allow the solution to cool more slowly. Slow cooling is crucial for the formation of larger, purer crystals.[6]
Q4: The recovery of my recrystallized this compound is very low. How can I improve the yield?
A4: A low yield is often a consequence of using too much solvent during the dissolution step.[4] The more solvent you use, the more of your product will remain dissolved in the mother liquor even after cooling. To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, make sure to cool the solution thoroughly in an ice bath after it has reached room temperature to minimize the solubility of the this compound.[5] You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again, although this second crop may be less pure.[3]
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions, grounded in the principles of crystallization.
Problem 1: Poor Crystal Formation or "Oiling Out"
-
Symptoms: The product separates as an oil, a fine powder, or very small needles rather than well-defined crystals.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the solution cools too quickly, leading to rapid precipitation instead of ordered crystal growth.[5][6] Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil or precipitate redissolves. Add a small, measured amount of additional hot solvent and then allow the solution to cool slowly.[4]
-
Slow Cooling: Insulate the flask to encourage slow cooling. You can wrap it in a towel or place it in a beaker of warm water. Avoid directly placing the hot flask into an ice bath.[6][7]
-
Use a Different Solvent: If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary.
-
Problem 2: Colored Impurities in the Final Product
-
Symptoms: The recrystallized crystals have a noticeable color, indicating the presence of impurities.
-
Causality: Some impurities may have similar solubility profiles to this compound and co-crystallize. Colored impurities are often large, polar organic molecules.
-
Solutions:
-
Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution.[8][9] The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your product.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[8]
-
Experimental Protocols
Solvent Selection for this compound
The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][5]
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | Poorly soluble[10] | Soluble[8] | A common and effective solvent for this compound recrystallization. |
| Ethanol | Soluble[11] | Very Soluble | Can be used, but the high solubility at room temperature may lead to lower yields. Often used in mixed solvent systems.[1] |
| Chloroform | Soluble[11] | Very Soluble | Generally not a good choice for recrystallization due to high solubility at all temperatures. |
| Hot Benzene | Soluble[12] | Very Soluble | Use with caution due to toxicity. |
| Hot Petroleum Ether | Soluble[11] | Very Soluble | A non-polar solvent, generally less effective for the moderately polar this compound. |
This table is a qualitative summary based on available solubility data.
Step-by-Step Recrystallization Protocol (Using Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of water and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[7] Continue to add small portions of hot water until all the this compound has just dissolved.[8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[9] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[7] Once at room temperature, place the flask in an ice-water bath for at least 10 minutes to maximize crystal formation.[7]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[5][7]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running.[7] The final product can be further dried in a desiccator or a low-temperature oven.
Visualizing the Process
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Solvent Choice Logic
Caption: Key properties of an ideal recrystallization solvent.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. youtube.com [youtube.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound [qingdaodyes.com]
- 12. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Water content analysis in Acetoacetanilide
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to accurately determining the water content in Acetoacetanilide. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of this analysis, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding water content analysis in this compound.
Q1: What is the most appropriate method for determining the water content in this compound?
The most accurate and specific method for determining water content in this compound is the Karl Fischer (KF) titration.[1] This method is highly selective for water and is less susceptible to interference from other volatile components that may be present in the sample.[2] Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) recognize Karl Fischer titration as a standard method for water determination.[3][4]
Q2: Why is Karl Fischer titration preferred over the Loss on Drying (LOD) method for this compound?
While Loss on Drying (LOD) is a simpler technique, it is a non-specific thermogravimetric method.[5] LOD measures the total mass loss of a sample upon heating, which includes not only water but also any other volatile substances like residual solvents.[2] Karl Fischer titration, conversely, is based on a chemical reaction that is specific to water, providing a more accurate measurement of the true water content.[1] For a substance like this compound, where purity is critical, the specificity of KF titration is a significant advantage.
Q3: Are there special considerations when using Karl Fischer titration for this compound?
Yes. This compound contains a ketone functional group.[6] Ketones can undergo side reactions with the methanol solvent present in standard Karl Fischer reagents, forming ketals and releasing additional water.[7][8] This side reaction leads to a continuously drifting endpoint and falsely high water content results.[8] To prevent this, it is crucial to use specialized Karl Fischer reagents formulated for aldehydes and ketones, which are typically methanol-free.[8][9]
Q4: What is a typical specification for moisture content in this compound?
While specifications can vary by grade and supplier, a typical moisture content limit for this compound is ≤0.5% w/w.[10] This low limit underscores the importance of using a precise and accurate analytical method.
Q5: How does the solubility of this compound impact the analysis?
This compound is poorly soluble in water but is soluble in solvents like ethanol, chloroform, and ether.[10][11] Its solubility in alcohols makes direct volumetric Karl Fischer titration feasible, provided the correct ketone-compatible solvent system is used.[12] Proper dissolution in the titration vessel is essential to ensure all water in the sample is accessible to react with the KF reagent.
Method Selection Guide
Choosing the correct analytical method is the first step toward accurate results. This decision tree outlines the logical process for selecting between Karl Fischer titration and Loss on Drying for this compound.
Caption: Decision tree for selecting the appropriate water content analysis method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis, providing causes and actionable solutions.
Karl Fischer (KF) Titration Troubleshooting
Problem 1: Drifting Endpoint or Inconsistent Results
-
Primary Cause: Side Reaction with Methanol.
-
Explanation: The ketone group in this compound reacts with the methanol in standard KF reagents to form a ketal, a reaction that produces water.[8] This continuous water generation prevents the titration from reaching a stable endpoint, leading to erroneously high and non-reproducible results.
-
Solution: The most critical step is to use a KF reagent system specifically designed for aldehydes and ketones.[9] These "K-type" reagents use alternative solvents, such as 2-methoxyethanol, and bases that inhibit the side reaction.[9]
-
-
Secondary Cause: Atmospheric Moisture.
-
Explanation: The KF titration is highly sensitive, and even minute amounts of moisture from the air can interfere with the measurement.[13]
-
Solution: Ensure the titration vessel is hermetically sealed. Check all seals, septa, and drying tubes. Replace the desiccant in the drying tubes regularly. Handle and introduce the sample as quickly as possible to minimize exposure to ambient air.[12]
-
-
Other Cause: Incomplete Sample Dissolution.
-
Explanation: If the this compound sample does not fully dissolve in the KF solvent, the water trapped within the solid particles will be released slowly, mimicking a drift.
-
Solution: Ensure vigorous stirring. If solubility issues persist with the chosen K-type solvent, consider using a compatible co-solvent or a homogenizer to break down the sample particles within the titration vessel.
-
Problem 2: Falsely High Water Content Readings
-
Cause: As detailed above, the primary culprit is the ketal formation side reaction when using standard methanolic KF reagents.[8]
-
Solution: Immediately switch to a methanol-free, ketone-specific Karl Fischer reagent system. Before running the sample, ensure the titration cell has been thoroughly cleaned of any residual methanol-based reagents.
Problem 3: Falsely Low Water Content Readings
-
Cause: Incorrect Titer Value.
-
Explanation: The concentration (titer) of the volumetric KF reagent can change over time due to exposure to atmospheric moisture.[13] Using an incorrect titer value in the calculation will lead to inaccurate results.
-
Solution: Standardize your KF titrant daily, or even more frequently, using a certified water standard or disodium tartrate dihydrate.[14] This ensures the accuracy of the F value (water equivalence factor) in your calculation.
-
-
Cause: Insufficient Sample Size for Low Water Content.
-
Explanation: If the sample contains very little water, using too small a sample weight may result in a titrant volume that is too small for the burette to dispense accurately.
-
Solution: Increase the sample weight to ensure the amount of water titrated is sufficient for an accurate measurement, ideally consuming a significant portion of the burette's volume.[13] If the water content is consistently very low (in the ppm range), consider using the more sensitive coulometric Karl Fischer method.[15]
-
Troubleshooting Workflow for KF Drifting Endpoint
Caption: A logical workflow for troubleshooting a drifting Karl Fischer endpoint.
Loss on Drying (LOD) Troubleshooting
Problem 1: Results are Significantly Higher than Expected Water Content
-
Cause: LOD is a non-specific method.
-
Explanation: The weight loss measured by LOD includes not only water but also any other volatile materials, such as residual solvents from the manufacturing process.[2]
-
Solution: This is an inherent limitation of the method. If the result must be specific to water, Karl Fischer titration is the required technique.[2] The LOD result should be reported as "Loss on Drying," not "Water Content," unless it has been proven that water is the only volatile component.
Problem 2: Sample Discolors (e.g., turns yellow or brown)
-
Cause: Thermal Degradation.
-
Explanation: this compound has a melting point between 83-88°C and decomposes at its boiling point.[6][16][17] A standard LOD temperature of 105°C may cause the sample to degrade, leading to inaccurate weight loss measurements.
-
Solution: The drying temperature must be below the point of decomposition. It may be necessary to perform the analysis at a lower temperature (e.g., 70°C) under vacuum.[5] This allows for the removal of water and volatiles at a temperature that does not degrade the active molecule.
Experimental Protocols & Data
Method Comparison
The table below summarizes the key differences between the two primary methods for this compound.
| Feature | Karl Fischer (KF) Titration | Loss on Drying (LOD) |
| Principle | Chemical reaction (titration) specific to water.[15] | Gravimetric analysis of weight loss upon heating.[18] |
| Specificity | High (measures only water).[1] | Low (measures water + all other volatiles).[2] |
| Key Reagents | Ketone-specific KF reagents are mandatory. [8] | None. |
| Potential Issues | Side reactions with standard reagents, atmospheric moisture.[8][13] | Thermal degradation of the sample, non-specificity.[2][5] |
| Best For | Accurate, quantitative determination of water content for quality control and release testing. | Rapid, simple screening for total volatile content. |
Protocol 1: Volumetric Karl Fischer Titration
This protocol is based on the principles outlined in USP <921> Method 1a and EP 2.5.12, adapted for this compound.[4][19][20]
-
Apparatus Setup:
-
Use an automatic volumetric Karl Fischer titrator with a sealed titration vessel.
-
Fill the burette with a one-component, ketone-specific KF titrant (e.g., CombiTitrant 5 Keto).
-
Fill the titration vessel with a suitable volume of a ketone-specific KF solvent (e.g., CombiSolvent Keto).
-
-
System Conditioning:
-
Start the instrument's pre-titration sequence. The titrator will automatically neutralize any ambient moisture in the solvent until a low, stable drift rate is achieved (e.g., <20 µL/min).
-
-
Titer Determination:
-
Accurately weigh approximately 150-200 mg of disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) or a certified liquid water standard.
-
Quickly add the standard to the conditioned vessel and start the titration.
-
Perform in triplicate. The relative standard deviation (RSD) of the titer should be ≤ 0.5%. The water equivalence factor (F) is calculated automatically.[14]
-
-
Sample Analysis:
-
Accurately weigh a quantity of this compound expected to contain between 5-20 mg of water. (For an expected water content of 0.5%, this corresponds to a sample weight of 1-4 g).
-
Quickly transfer the weighed sample into the titration vessel.
-
Allow the sample to dissolve completely while stirring, then start the titration.
-
The titration endpoint is detected potentiometrically.[20]
-
-
Calculation:
-
The instrument software will automatically calculate the percentage of water using the formula: % H₂O = (V * F * 100) / W Where:
-
V = Volume of KF titrant consumed (mL)
-
F = Water equivalence factor of the titrant (mg/mL)
-
W = Weight of the this compound sample (mg)
-
-
Protocol 2: Loss on Drying (LOD)
This protocol follows the general guidance of USP <731>.[5]
-
Preparation:
-
Pre-dry a clean, tared, glass-stoppered weighing bottle for 30 minutes under the same conditions as the test. Allow it to cool to room temperature in a desiccator.
-
-
Sample Weighing:
-
Accurately weigh 1-2 g of the this compound sample into the tared weighing bottle and record the initial weight (bottle + sample).[5]
-
Distribute the sample evenly on the bottom of the bottle.
-
-
Drying:
-
Place the loaded bottle in a vacuum oven with the stopper removed but placed alongside the bottle.
-
Dry the sample at a temperature that will not cause degradation (e.g., 70°C ± 2°C) under vacuum (e.g., <5 kPa) for a specified time (e.g., 3 hours), or until a constant weight is achieved.
-
-
Final Weighing:
-
After drying, open the oven, promptly close the weighing bottle with its stopper, and transfer it to a desiccator to cool to room temperature.
-
Once cooled, reweigh the bottle and its dried contents accurately.
-
-
Calculation:
-
Calculate the percentage loss on drying using the formula: % LOD = ((Initial Weight - Final Weight) / Initial Sample Weight) * 100
-
References
- 1. news-medical.net [news-medical.net]
- 2. cscscientific.com [cscscientific.com]
- 3. â©921⪠Water Determination [doi.usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Loss on Drying Test Guidance 2024 - PharmaeliX [pharmaelix.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Determination of Water Content in Acetone Using Karl Fischer Titration [sigmaaldrich.com]
- 9. pages2.honeywell.com [pages2.honeywell.com]
- 10. This compound [qingdaodyes.com]
- 11. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals [ysi.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. mt.com [mt.com]
- 16. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. innospk.com [innospk.com]
- 18. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 19. drugfuture.com [drugfuture.com]
- 20. mt.com [mt.com]
Storage and handling guidelines for Acetoacetanilide to prevent degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Acetoacetanilide to prevent degradation. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered during experimental work.
Part 1: Core Storage and Handling Principles
This section outlines the fundamental principles for maintaining the integrity of this compound.
FAQ 1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[4][5] While stable at ambient temperature, some sources suggest refrigeration for optimal shelf life.[6][7] It is crucial to protect it from direct sunlight and sources of ignition such as heat, sparks, or open flames.[4][8]
FAQ 2: What materials are incompatible with this compound?
This compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1][2][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Table 1: Summary of Storage and Handling Guidelines
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool place; refrigeration is recommended. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area. | Prevents moisture absorption which can lead to hydrolysis. |
| Container | Keep in a tightly closed container. | Protects from atmospheric moisture and contamination. |
| Light Exposure | Avoid direct sunlight. | Prevents potential photolytic degradation, although direct photolysis is not expected above 290 nm.[9][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These can catalyze degradation or cause hazardous reactions.[1][8] |
Part 2: Troubleshooting Experimental Issues
This section addresses common problems that may arise during the use of this compound in experimental settings.
Troubleshooting Guide 1: Inconsistent Results and Low Yields
Question: My reaction yields are inconsistent or lower than expected. Could this compound degradation be the cause?
Answer: Yes, degradation of this compound is a potential cause for poor reaction outcomes. Here is a systematic approach to troubleshoot this issue:
-
Verify the Quality of Solid Reagent:
-
Visual Inspection: this compound should be a white to off-white crystalline solid.[1][6] Any significant discoloration or clumping may indicate degradation or moisture absorption.
-
Purity Check: If you suspect degradation, it is advisable to verify the purity of your starting material using an appropriate analytical method such as HPLC or melting point determination (literature melting point: 83-88 °C).[5][7][11]
-
-
Assess the Stability of Stock Solutions:
-
Fresh is Best: Whenever possible, prepare fresh solutions of this compound for your experiments.
-
Storage of Solutions: If you need to store solutions, keep them in a tightly sealed container, protected from light, and refrigerated. Aliquoting into single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles.[12]
-
Solvent Choice: Use high-purity, anhydrous solvents if your reaction is sensitive to water to minimize the risk of hydrolysis.
-
-
Review Experimental Conditions:
-
pH: Extreme pH conditions can catalyze the hydrolysis of this compound.[12] Ensure your reaction buffer or solvent system maintains a pH that is optimal for the stability of the compound.
-
Temperature: Elevated temperatures can accelerate degradation.[2][12] If your protocol involves heating, consider if the duration or temperature can be optimized to minimize degradation of the starting material.
-
Troubleshooting Guide 2: Appearance of Unknown Peaks in Analytical Data
Question: I am observing unexpected peaks in my HPLC or other analytical readouts. Could these be degradation products?
Answer: It is highly likely that unexpected peaks are due to the degradation of this compound. The most common degradation pathway in an experimental setting is hydrolysis.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide bond in this compound can be cleaved to form aniline and acetoacetic acid . Acetoacetic acid is unstable and can further decompose to acetone and carbon dioxide. Aniline is a common impurity to look for.[10]
To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to stress conditions.[12][13]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid to an aliquot of the stock solution. Heat gently (e.g., 60°C) for a set period.
-
Basic Hydrolysis: Add a small amount of dilute sodium hydroxide to another aliquot. Heat under the same conditions.
-
Oxidative Degradation: Add a dilute solution of hydrogen peroxide to a third aliquot and incubate at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. The new peaks that appear in the stressed samples are potential degradation products.
Diagram 1: Troubleshooting Degradation Issues
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 102-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. innospk.com [innospk.com]
- 12. benchchem.com [benchchem.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Validation & Comparative
A Senior Application Scientist's Guide to Catalysis in Acetoacetanilide Synthesis
Introduction: The Enduring Importance of Acetoacetanilide
This compound, a versatile organic compound, serves as a crucial intermediate in a multitude of industrial applications.[1][2] Its primary significance lies in the synthesis of organic pigments, particularly the vibrant and durable arylide yellow and orange pigments used in coatings, inks, and plastics.[2] Beyond pigments, it is a key precursor in the production of pharmaceuticals and pesticides.[3][4] Given its widespread use, the efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance to researchers and chemical industry professionals.
The most common and industrially relevant methods for synthesizing this compound involve the reaction of aniline with either an acetoacetic ester (like ethyl acetoacetate) or diketene.[1][5] While these reactions can proceed thermally, the use of catalysts is pivotal in enhancing reaction rates, improving yields, and enabling milder, more sustainable reaction conditions. This guide provides an in-depth, data-driven comparison of various catalytic systems, offering field-proven insights to aid in the selection of the optimal synthetic route.
The Foundational Reaction: Acetoacetylation of Aniline
The core transformation is the acylation of aniline's amino group. The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of catalyst profoundly influences the activation of the electrophile and the overall reaction kinetics.
Caption: General overview of the catalytic synthesis of this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision driven by factors such as desired yield, reaction time, process safety, cost, and green chemistry principles. Below, we compare several common catalytic approaches.
Catalyst-Free (Thermal) Synthesis
The reaction between aniline and ethyl acetoacetate can be driven thermally, typically by heating the neat reactants. While this method avoids catalyst cost and potential contamination, it often requires high temperatures and long reaction times, leading to higher energy consumption and the potential for side reactions. The reaction of aniline with diketene is also a common industrial method that can be performed without an explicit catalyst, though it requires careful control of reaction conditions.[4][5]
Base-Catalyzed Synthesis
Base catalysts are effective in promoting the reaction between aniline and ethyl acetoacetate. They function by deprotonating the aniline, increasing its nucleophilicity and thereby accelerating its attack on the ester carbonyl.
-
Mechanism Insight: The base abstracts a proton from the aniline's amino group, generating a more potent nucleophile. This anion then readily attacks the electrophilic carbonyl carbon of the ethyl acetoacetate.
Caption: Simplified mechanism of base-catalyzed this compound synthesis.
A notable example is the use of 4-dimethylaminopyridine (DMAP). A patent describes a method where DMAP catalyzes the reaction of ethyl acetoacetate and aniline in toluene under reflux, demonstrating the efficacy of organic bases in this transformation.[6]
Acid-Catalyzed Synthesis
Acid catalysts, particularly Lewis acids, activate the acetoacetylating agent. They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic aniline.
-
Mechanism Insight: The Lewis acid (A) coordinates with the carbonyl oxygen of the ester, withdrawing electron density and making the carbonyl carbon more positive. This enhanced electrophilicity allows the lone pair of the aniline nitrogen to attack more readily.
Caption: Simplified mechanism of acid-catalyzed this compound synthesis.
While direct acid catalysis for this compound is less commonly detailed than for acetanilide, related research shows its potential. For instance, a magnesium sulphate-glacial acetic acid system has been shown to be an effective and eco-friendly Lewis acid catalyst for the synthesis of acetanilide from aniline.[7] In the synthesis of quinolines from aniline and ethyl acetoacetate, p-toluenesulphonic acid is used, where this compound is a key intermediate, highlighting the role of acid catalysis in activating the substrate.
"Green" Catalytic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. In this context, "green" catalysts and solvent-free conditions are highly desirable.
One published method employs 1,1,1,3',3',3'-hexafluoro-propanol (HFIP) in acetonitrile, achieving an 88% yield in 12 hours at 80°C.[8] This method is highlighted as "Green chemistry," likely due to the potential for catalyst recyclability or reduced hazardous waste. Microwave-assisted synthesis without any solvent or catalyst has also been explored, offering rapid reaction times and high yields, representing a significant step towards environmentally benign production.[9]
Quantitative Performance Comparison
To provide an objective overview, the following table summarizes experimental data from various synthetic protocols. It is important to note that direct comparison is challenging as reaction conditions are not standardized across different studies.
| Catalyst System | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | Aniline, Ketene Dimer | Benzene | Reflux | 1 | 74 | [5] |
| Base (DMAP) | Aniline, Ethyl Acetoacetate | Toluene | Reflux | 20-36 | N/A* | [6] |
| "Green" (HFIP) | Aniline, Methyl Acetoacetate | Acetonitrile | 80 | 12 | 88 | [8] |
| Heterogeneous (Pd/C) | α,α-dichlorothis compound | Water/Toluene | 25 | ~1.5 | 89 | [10] |
| Microwave (No Catalyst) | Aniline, Glacial Acetic Acid | None | N/A | 0.75 | Quantitative | [9] |
Yield not specified in the abstract, but the method is presented as a viable synthesis route.
Detailed Experimental Protocols
For practical application, detailed and reproducible protocols are essential. The following are representative procedures derived from authoritative sources.
Protocol 1: Catalyst-Free Synthesis from Ketene Dimer
This protocol is adapted from Organic Syntheses, a highly trusted source for reliable chemical preparations.[5]
Workflow Diagram
Caption: Experimental workflow for catalyst-free this compound synthesis.
Step-by-Step Methodology:
-
In a 500-mL three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, place a solution of 46 g (0.5 mole) of dry aniline in 125 mL of pure dry benzene.[5]
-
Begin stirring and add a solution of 42 g (0.5 mole) of ketene dimer in 75 mL of dry benzene dropwise over 30 minutes.[5]
-
After the addition is complete, heat the reaction mixture under reflux on a steam bath for 1 hour.[5]
-
Distill the majority of the benzene from the steam bath, then remove the remainder under reduced pressure.[5]
-
Dissolve the resulting residue in 500 mL of hot 50% aqueous ethanol.[5]
-
Allow the solution to cool. This compound will separate as crystals. Cool the mixture to 0°C before filtration to maximize recovery.[5]
-
A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor. The total yield is approximately 65 g (74%).[5]
Protocol 2: Base-Catalyzed Synthesis using DMAP
This protocol is based on a patented synthetic method.[6]
Step-by-Step Methodology:
-
Weigh 5.31 mmol of ethyl acetoacetate, 5.31 mmol of aniline, and 0.531 mmol of 4-dimethylamino pyridine (DMAP).[6]
-
Add the materials to a 25 mL single-neck flask.[6]
-
Add 10 to 30 mL of toluene to the flask.[6]
-
Heat the mixture to reflux with stirring for 20 to 36 hours.[6]
-
Monitor the disappearance of starting materials using thin-layer chromatography (TLC) (petroleum ether: ethyl acetate = 4:1).[6]
-
Once the reaction is complete, add water and transfer the solution to a separatory funnel.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous MgSO4.[6]
-
Filter to remove the drying agent, and remove the solvent from the filtrate via rotary evaporation.[6]
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain the target compound.[6]
Conclusion and Authoritative Insights
The choice of catalyst for this compound synthesis is a trade-off between reaction efficiency, cost, and environmental considerations.
-
For large-scale industrial production , the reaction of aniline with diketene remains a common and efficient, often catalyst-free, route.[3][4] However, it generates significant wastewater and requires careful handling of the reactants.
-
For laboratory-scale synthesis and methods requiring milder conditions , base catalysis with reagents like DMAP offers a viable alternative when using ethyl acetoacetate.[6]
-
For developing sustainable processes , emerging green chemistry protocols, such as those using HFIP or microwave irradiation, are highly promising.[8][9] These methods can significantly reduce reaction times, energy consumption, and the use of hazardous solvents.
As a Senior Application Scientist, my recommendation is to evaluate the specific needs of your project. For high-throughput screening or process development where speed and environmental factors are critical, exploring microwave-assisted, solvent-free conditions is highly advised. For robust, scalable synthesis where cost is a primary driver, optimizing the established thermal or base-catalyzed methods with a focus on solvent recycling and waste minimization would be the most pragmatic approach. The continuous innovation in catalysis, particularly in heterogeneous and reusable systems, will undoubtedly offer even more efficient and sustainable pathways for the synthesis of this vital chemical intermediate in the future.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. CN103224455B - Preparation method for N-acetyl acetanilide - Google Patents [patents.google.com]
- 4. Preparation method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106518705A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Acetoacetanilide and Other β-Ketoanilides
Abstract
For the discerning researcher in synthetic chemistry and drug development, β-ketoanilides represent a cornerstone class of intermediates. Their inherent reactivity, characterized by the active methylene group flanked by two carbonyl functionalities, provides a versatile scaffold for constructing a multitude of complex molecules, from vibrant arylide pigments to potent heterocyclic pharmacophores. This guide presents a comparative study of Acetoacetanilide, the parent compound of this family, against a selection of its rationally chosen derivatives: 2'-Methylthis compound, 4'-Methoxythis compound, and 4'-Chlorothis compound. We will delve into a comparative analysis of their physicochemical properties, synthetic accessibility, and performance in key chemical transformations and biological assays. The insights provided are grounded in experimental data, offering a practical framework for selecting the optimal β-ketoanilide for specific research and development applications.
Introduction: The Chemical Versatility of β-Ketoanilides
β-Ketoanilides are organic compounds featuring a β-ketoamide functional group attached to an aniline ring. The archetypal member of this class is this compound (3-oxo-N-phenylbutanamide), a white solid synthesized from aniline and an acetoacetylating agent like diketene or ethyl acetoacetate.[1] The true value of this scaffold lies in its unique electronic and structural features. The presence of the electron-withdrawing phenylamino group and the acetyl group acidifies the α-protons of the central methylene group, making it a potent nucleophile for a wide range of C-C bond-forming reactions.
Furthermore, these molecules exhibit keto-enol tautomerism, which, along with the potential for intra- and intermolecular hydrogen bonding, governs their solid-state structure and reactivity. Substituents on the aryl ring can significantly modulate these properties, influencing everything from melting point and solubility to the reaction kinetics of subsequent transformations.[1] This guide will explore these substituent effects through a direct comparison of this compound with ortho-methyl, para-methoxy, and para-chloro substituted analogues, providing a clear rationale for their selection in different synthetic contexts.
Comparative Physicochemical Properties
The choice of a synthetic precursor often begins with an assessment of its fundamental physical properties. These characteristics influence handling, solubility in reaction media, and purification strategies. The table below summarizes key physicochemical data for this compound and its selected derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₁NO₂ | 177.20[2] | 83 - 88[1] | |
| 2'-Methylthis compound | C₁₁H₁₃NO₂ | 191.23[3] | 103 - 106[4] | |
| 4'-Methoxythis compound | ![]() | C₁₁H₁₃NO₃ | 207.23[5] | 115 - 118[5] |
| 4'-Chlorothis compound | C₁₀H₁₀ClNO₂ | 211.64 | 130 - 132[6] |
Expert Analysis: The introduction of substituents on the aniline ring generally leads to an increase in melting point compared to the parent this compound. This is attributable to improved crystal packing and stronger intermolecular forces. For instance, the ortho-methyl group in 2'-Methylthis compound increases the melting point, likely due to a combination of increased molecular weight and favorable packing.[4] The para-substituents in the methoxy and chloro derivatives lead to even more substantial increases, suggesting that the symmetry and polar nature of these groups enhance the stability of the crystal lattice. These differences are critical for downstream processing, such as purification by recrystallization, where solubility characteristics will also be altered.
Synthesis of β-Ketoanilides: A General Protocol
The synthesis of this compound and its derivatives is a well-established process, most commonly achieved by the condensation of a substituted aniline with a β-keto ester, such as ethyl acetoacetate.[7] The following protocol provides a general, robust methodology applicable to the synthesis of the compounds discussed in this guide.
Experimental Protocol: Synthesis of Substituted β-Ketoanilides
Objective: To synthesize a substituted β-ketoanilide from the corresponding aniline and ethyl acetoacetate.
Materials:
-
Substituted Aniline (e.g., Aniline, 2-Methylaniline, 4-Methoxyaniline, 4-Chloroaniline) (1.0 mmol)
-
Ethyl Acetoacetate (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (10 mmol)
-
Acetonitrile (as solvent, if required)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (100-200 mesh)
-
Hexane/Ethyl Acetate mixture (for column chromatography)
Procedure:
-
To a 10 mL reaction vial, add the substituted aniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and HFIP (10 mmol).[7]
-
Seal the reaction vial and heat the mixture at 80 °C for 12 hours. The use of HFIP serves as a promoter for the reaction, facilitating the amidation under relatively mild, green conditions.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-ketoanilide.[7]
Causality and Self-Validation: This protocol is designed for high efficiency and purity. The use of a slight excess of ethyl acetoacetate ensures the complete conversion of the limiting aniline. HFIP is a crucial choice as it acts as a highly effective, yet non-acidic, promoter for the condensation, minimizing side reactions. The progress of the reaction is validated at each stage by TLC, ensuring that the reaction has gone to completion before proceeding to the workup. The final purification by column chromatography, with confirmation by melting point and spectroscopic analysis, ensures the high purity of the final product, which is essential for its use in subsequent applications.
Caption: General workflow for the synthesis of β-ketoanilides.
Performance in Key Synthetic Applications
The utility of a β-ketoanilide is best judged by its performance in key chemical transformations. We will compare these compounds in two significant applications: the synthesis of Arylide pigments and the Knorr quinoline synthesis.
Application in Arylide Pigment Synthesis
This compound and its derivatives are crucial precursors for Arylide (or Hansa) yellows, a class of organic pigments widely used in paints, inks, and plastics.[8] These pigments are formed via an azo coupling reaction between a diazotized aromatic amine and the active methylene group of the β-ketoanilide.[9]
The substituent on the this compound precursor directly influences the final pigment's properties, such as hue, lightfastness, and solvent resistance.
| Precursor β-Ketoanilide | Diazonium Salt Precursor | Resulting Pigment | Hue | Blue Wool Scale (Lightfastness) |
| This compound | 2-Nitrotoluene | Pigment Yellow 6 | Medium Yellow | 6-7 |
| 2'-Chlorothis compound | 4-Chloro-2-nitroaniline | Pigment Yellow 3 | Greenish-Yellow | 6-7[10] |
| 4'-Methoxythis compound | 2-Methoxy-4-nitroaniline | Pigment Yellow 74 | Greenish-Yellow | 7-8[11] |
| This compound derivative | 2,4-Dichloroaniline | Pigment Yellow 16 | Medium-Yellow | 6-7 |
Note: The Blue Wool Scale rates lightfastness from 1 (very poor) to 8 (excellent).
Expert Analysis: The data clearly indicates that substituents play a vital role in tuning the properties of the resulting pigments. The methoxy group in the precursor for Pigment Yellow 74, for example, results in a pigment with excellent lightfastness (BWS 7-8), making it suitable for durable coatings and automotive finishes.[11] In contrast, pigments derived from the unsubstituted and chloro-substituted anilides generally exhibit slightly lower, though still good, lightfastness. This is likely due to the electron-donating nature of the methoxy group, which can influence the electronic structure of the final pigment and its stability against photochemical degradation. This demonstrates a clear structure-property relationship that can guide the rational design of high-performance pigments.
Performance in the Knorr Quinoline Synthesis
The Knorr quinoline synthesis is a classic acid-catalyzed intramolecular cyclization of β-ketoanilides to form 2-hydroxyquinolines (carbostyrils).[12] These quinoline scaffolds are prevalent in a vast number of pharmaceuticals, exhibiting a wide range of biological activities.[13] The efficiency of this reaction is a critical measure of the precursor's utility in medicinal chemistry.
Caption: Mechanism of the Knorr Quinoline Synthesis.
Experimental Protocol: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline
Objective: To synthesize 4-methyl-2-hydroxyquinoline from this compound.
Materials:
-
This compound (177 g, 1 mole)
-
Concentrated Sulfuric Acid (185 mL)
-
Methanol
-
Water
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer and a thermometer, heat 185 mL of concentrated sulfuric acid to 75 °C.[14]
-
Add this compound (177 g) in small portions, maintaining the temperature at 70-75 °C with intermittent cooling.
-
After the majority of the this compound is added, allow the temperature to rise to 95 °C. The heat of the reaction will maintain this temperature.
-
Hold the reaction mixture at 95 °C for an additional 15 minutes with external heating.
-
Cool the solution to 65 °C and pour it into 5 L of vigorously stirred water.
-
Cool the resulting suspension and filter the product by suction.
-
Wash the filter cake with four 500-mL portions of water and two 250-mL portions of methanol.
-
Air-dry the product to yield 138–144 g (86–91%) of 4-methyl-2-hydroxyquinoline.[14]
Expert Analysis of Substituent Effects:
-
This compound (Unsubstituted): Provides excellent yields (86-91%) in the Knorr cyclization, serving as a reliable and cost-effective starting material.[14]
-
4'-Methoxythis compound: The electron-donating methoxy group at the para position is expected to activate the aromatic ring towards electrophilic substitution, potentially allowing for milder reaction conditions or faster reaction rates.
-
2'-Methylthis compound: The ortho-methyl group introduces steric hindrance near the reaction site. This could potentially lower the reaction yield or require more forcing conditions compared to the unsubstituted or para-substituted analogues.
-
4'-Chlorothis compound: The electron-withdrawing and deactivating nature of the chlorine atom at the para position would likely make the intramolecular electrophilic aromatic substitution step more difficult. This would be expected to result in lower yields or necessitate stronger acidic conditions or higher temperatures to drive the reaction to completion.
Comparative Biological Activity
The acetanilide and quinoline scaffolds derived from β-ketoanilides are of significant interest to the pharmaceutical industry. Various derivatives have shown promise as antimicrobial and anticancer agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of β-ketoanilide derivatives against bacterial strains.
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland Standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute the inoculum and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Comparative Anticancer Activity
While direct comparative IC₅₀ data for our specific set of β-ketoanilides is limited, studies on related acetanilide structures demonstrate the potential of this chemical class. The following table collates representative data for acetanilide derivatives against various cancer cell lines to illustrate this potential.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydantoin Acetanilide (5f) | H1975 (Lung Cancer) | 1.38 | [16] |
| Hydantoin Acetanilide (5a) | H1975 (Lung Cancer) | 1.94 | [16] |
| Acetanilide (Control) | K562 (Leukemia) | >100 (approx) | [17] |
| Erlotinib (Reference Drug) | H1975 (Lung Cancer) | 9.70 | [16] |
Expert Analysis: The data indicates that while the parent Acetanilide shows minimal cytotoxic activity, its incorporation into more complex heterocyclic systems, such as hydantoins, can lead to highly potent anticancer agents.[16][17] For example, derivatives 5a and 5f show significantly greater potency against the H1975 lung cancer cell line than the established drug Erlotinib. This highlights the role of β-ketoanilides not as final drugs, but as crucial building blocks. The substituents on the anilide ring would be expected to modulate drug-like properties such as solubility, membrane permeability, and metabolic stability (ADMET properties), which are critical for the development of effective therapeutics.
Conclusion and Future Outlook
This compound remains a highly valuable and versatile chemical intermediate due to its low cost, high reactivity, and straightforward synthesis. However, for researchers seeking to fine-tune the properties of their final products, substituted β-ketoanilides offer a compelling strategic advantage.
-
For Pigment Synthesis: 4'-Methoxythis compound is a superior choice when high lightfastness is the primary objective.
-
For Quinolone Synthesis: Unsubstituted this compound provides a high-yield, economical route. Electron-donating groups (like methoxy) may improve reaction efficiency, while electron-withdrawing (chloro) and sterically hindering (ortho-methyl) groups are likely to require more forcing conditions.
-
For Drug Discovery: The choice of substituent is critical for modulating the ADMET properties of the final bioactive molecule. The β-ketoanilide scaffold serves as an excellent starting point for library synthesis to explore structure-activity relationships.
The experimental protocols and comparative data presented in this guide provide a foundational framework for making informed decisions in the laboratory. The causality-driven explanations for the observed properties and reactivity trends should empower researchers to rationally select the most appropriate β-ketoanilide for their specific synthetic or drug discovery program, ultimately accelerating the path to innovation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Methylthis compound | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2 -Methylthis compound for synthesis 93-68-5 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(102-01-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Arylide yellow - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Arylide yellow - ColourLex [colourlex.com]
- 11. benchchem.com [benchchem.com]
- 12. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Acetoacetanilide as a Coordination Chemistry Alternative to Acetylacetone
In the vast landscape of coordination chemistry, the quest for ligands that can fine-tune the properties of metal complexes is perpetual. For decades, acetylacetone (Hacac) has been a cornerstone, a versatile β-diketone capable of forming stable chelate complexes with a wide array of metal ions.[1][2] However, the exploration of ligand modifications to impart specific functionalities—such as altered solubility, electronic properties, or steric environments—is a critical driver of innovation. This guide provides an in-depth comparison of acetoacetanilide (HacacNPh), an N-phenyl derivative of acetoacetamide, as a compelling alternative to the traditional acetylacetone.
We will delve into the structural nuances, comparative stability, and synthetic protocols for metal complexes of both ligands, supported by experimental data to inform researchers, scientists, and drug development professionals in their ligand selection process.
The Ligands: A Tale of Two β-Dicarbonyls
Both acetylacetone and this compound belong to the family of 1,3-dicarbonyl compounds, a class of molecules defined by a methylene group flanked by two carbonyl groups. This arrangement is the source of their rich chemical behavior, particularly their existence as a mixture of tautomers.
Keto-Enol Tautomerism: The Foundation of Chelation
The acidity of the central α-hydrogen allows these compounds to exist in equilibrium between a keto and an enol form.[3] The deprotonation of the enol tautomer generates a resonance-stabilized anion that acts as a powerful bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.[4][5]
For acetylacetone, the enol form is significantly favored in nonpolar solvents due to the formation of a stable intramolecular hydrogen bond.[1] this compound also exhibits this tautomerism. The primary structural difference is the replacement of a terminal methyl group in acetylacetone with a phenylamide group in this compound.[6] This substitution influences the electronic distribution and steric profile of the ligand.
Caption: Keto-enol tautomerism in acetylacetone and this compound.
Electronic and Steric Profile
The introduction of the phenylamide group (-NHC₆H₅) in this compound has two major consequences:
-
Electronic Effects : The amide group and the adjacent phenyl ring can withdraw electron density, potentially influencing the pKa of the ligand and the electron-donating capacity of the coordinating oxygen atoms.
-
Steric Hindrance : The bulky phenyl group introduces significant steric bulk compared to the methyl group of acetylacetone. This can affect the coordination geometry, the number of ligands that can bind to a metal center, and the overall stability of the complex.
These differences are fundamental to understanding why one ligand might be chosen over the other for a specific application.
Synthesis of Metal Complexes: Protocols and Workflow
The synthesis of metal complexes with both ligands generally follows a straightforward procedure: the reaction of a metal salt with the ligand, often in the presence of a base to facilitate the deprotonation of the ligand.[7][8]
Experimental Protocol 1: Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃)
This protocol is a standard method for preparing a common acetylacetonate complex.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve 1.3 g of Iron(III) chloride hexahydrate in 7.0 mL of distilled water in a 50-mL Erlenmeyer flask.
-
In a separate beaker, prepare a mixture of 1.0 mL of acetylacetone in 7.0 mL of methanol.
-
Add the acetylacetone-methanol solution to the iron(III) chloride solution while stirring.
-
Prepare a solution of 1.3 g of sodium acetate trihydrate in 7.0 mL of distilled water.
-
Add the sodium acetate solution to the reaction mixture. A red precipitate should form.
-
Briefly heat the mixture on a hotplate until some of the methanol has boiled off.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the red crystalline product by suction filtration using a Büchner funnel.
-
Wash the product with several small portions of cold distilled water.
-
Allow the product to air dry.
Experimental Protocol 2: Synthesis of a Metal-Acetoacetanilide Complex (e.g., Cu(acacNPh)₂)
This general protocol can be adapted for various transition metals. The synthesis is analogous to that of metal acetylacetonates.
Materials:
-
A suitable metal salt (e.g., Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O)
-
This compound (HacacNPh)
-
Ethanol
-
A weak base (e.g., sodium hydroxide or ammonia solution, if needed to adjust pH)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the this compound (2 molar equivalents) in a minimal amount of hot ethanol with stirring.
-
In a separate beaker, dissolve the metal salt (1 molar equivalent) in ethanol.
-
Add the metal salt solution dropwise to the hot this compound solution with continuous stirring. A color change and the formation of a precipitate should be observed.[9]
-
Reflux the reaction mixture for 1-2 hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with small portions of cold ethanol to remove unreacted starting materials.
-
Dry the final product in a desiccator.
General Experimental Workflow
The synthesis and characterization of these metal complexes follow a logical progression, from reaction to purification and finally to structural and property analysis.
Caption: Workflow for metal complex synthesis and characterization.
Comparative Performance: A Data-Driven Analysis
The choice between this compound and acetylacetone often comes down to the desired properties of the final metal complex. Here, we compare their performance based on available experimental data.
Stability of Metal Complexes
The stability of a metal complex is a crucial parameter, often quantified by the stability constant (log K). A higher value indicates a more stable complex. Data on lanthanide(III) complexes reveals that this compound forms weaker 1:1 chelates compared to its sulfur analogue, acetothioacetanilide. While direct, comprehensive comparisons of stability constants across a wide range of metals for Hacac vs. HacacNPh are scarce in the literature, the general principles of coordination chemistry suggest that the electronic and steric factors of the phenylamide group in HacacNPh likely lead to lower stability constants compared to Hacac complexes. The electron-withdrawing nature of the phenylamide group can reduce the basicity of the coordinating oxygen atoms, and the steric bulk can introduce strain in the chelate ring.
| Metal Ion | Ligand | log K₁ | Solvent System | Reference |
| Pr(III) | This compound | 5.80 | 50% Dioxane-Water | |
| Nd(III) | This compound | 5.95 | 50% Dioxane-Water | |
| Sm(III) | This compound | 6.20 | 50% Dioxane-Water | |
| Gd(III) | This compound | 6.25 | 50% Dioxane-Water | |
| Various | Acetylacetone | Generally higher | Various | [10][11] |
| Caption: Comparison of selected 1:1 metal-ligand stability constants (log K₁). Note that direct comparison is challenging due to different experimental conditions in the literature. |
Spectroscopic Properties
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for confirming complex formation.
-
IR Spectroscopy : Upon coordination to a metal, the strong C=O stretching band (~1650-1720 cm⁻¹) and the C=C stretching band (~1580-1640 cm⁻¹) of the free ligand's enol form shift to lower frequencies. This shift is indicative of the delocalization of electron density within the chelate ring and the weakening of the C=O and C=C bonds as the oxygen atoms coordinate to the metal. Comparing the spectra of M(acac)n and M(acacNPh)n would reveal differences in the extent of this delocalization, reflecting the electronic influence of the phenylamide group.
-
NMR Spectroscopy : In diamagnetic complexes, the sharp resonance of the enol's vinyl proton (-CH=) disappears upon deprotonation and coordination. The signals for the methyl and, in the case of this compound, the phenyl protons will shift, providing information about the magnetic environment of the complex.[12][13]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and decomposition pathways of the complexes.[14] TGA measures weight loss as a function of temperature, indicating the temperatures at which ligands or solvent molecules are lost. DSC measures the heat flow associated with thermal transitions.
| Property | M(acac)n Complexes | M(acacNPh)n Complexes (Predicted) |
| Ligand Mass | ~99 g/mol | ~176 g/mol |
| Steric Hindrance | Low | High |
| Thermal Stability | Generally high | Potentially lower due to steric strain |
| Decomposition | Often involves cleavage of the chelate ring | Similar mechanism, potentially at lower temp. |
| Caption: Predicted comparison of thermal properties. |
Concluding Remarks: Choosing the Right Ligand
The choice between this compound and acetylacetone is not a matter of direct superiority but of strategic selection based on the desired outcome.
Acetylacetone (Hacac) remains the ligand of choice for applications requiring:
-
High thermal and chemical stability.
-
Minimal steric hindrance to achieve higher coordination numbers.
-
Cost-effectiveness and ready availability.
This compound (HacacNPh) emerges as a valuable alternative when the research goals include:
-
Modulating Solubility : The phenyl group can significantly alter the solubility of the resulting complexes, often making them more soluble in different organic solvents compared to their acac analogues.
-
Introducing Functionality : The phenyl ring serves as a handle for further synthetic modifications, allowing for the attachment of other functional groups to build more complex molecular architectures.
-
Steric Control : The steric bulk of the phenyl group can be used to control the geometry of the complex, potentially favoring lower coordination numbers or creating specific catalytic pockets.
-
Applications in Pigments : this compound derivatives are widely used in the production of arylide yellow pigments, an application space where acetylacetone is less prevalent.[6][16]
Ultimately, this compound expands the synthetic chemist's toolkit, offering a pathway to metal complexes with tailored properties that are not accessible with acetylacetone alone. While it may lead to complexes with moderately lower stability, the opportunities it presents for functionalization and steric control make it a compelling and strategic alternative in modern coordination chemistry and materials science.
References
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. differencebetween.com [differencebetween.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. thecreativechemist.org [thecreativechemist.org]
- 8. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 11. global.oup.com [global.oup.com]
- 12. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]
- 13. azom.com [azom.com]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 16. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dicarbonyl Compounds in Hantzsch Pyridine Synthesis: The Case for Acetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the Hantzsch pyridine synthesis stands as a cornerstone for the construction of 1,4-dihydropyridines (DHPs), a scaffold of immense pharmacological importance.[1] The judicious selection of the 1,3-dicarbonyl component is critical to the efficiency and outcome of this multicomponent reaction. While ethyl acetoacetate has traditionally been the workhorse and acetylacetone a common alternative, this guide provides an in-depth technical comparison of their performance against acetoacetanilide, a compelling yet often overlooked alternative. We will delve into the mechanistic nuances, present available experimental data, and offer insights into the causal factors governing their relative efficiencies.
The Crucial Role of the 1,3-Dicarbonyl in the Hantzsch Reaction
The Hantzsch synthesis involves the condensation of an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a 1,3-dicarbonyl compound.[1] The 1,3-dicarbonyl compound plays a dual role: it participates in both the Knoevenagel condensation with the aldehyde and the formation of an enamine intermediate. The reactivity of the active methylene protons and the electronic nature of the flanking carbonyl groups directly influence the rates of these key steps and, consequently, the overall reaction yield and time.
Comparative Analysis of this compound, Ethyl Acetoacetate, and Acetylacetone
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, we can synthesize a comparative analysis based on available data and fundamental mechanistic principles.
| 1,3-Dicarbonyl Compound | Typical Yields | Typical Reaction Times | Key Considerations |
| This compound | Moderate to Good | Variable, can be longer | Products are solid, facilitating isolation; Amide functionality offers sites for further diversification. |
| Ethyl Acetoacetate | Good to Excellent[1] | Generally shorter | Classic substrate, well-optimized conditions available; Product isolation may require chromatography.[1] |
| Acetylacetone | Good to Excellent | Generally shorter | Symmetrical product; High enol content can lead to faster initial reaction rates. |
Note: The yields and reaction times are generalized from various literature sources and can be highly dependent on the specific substrates, catalysts, and reaction conditions employed.
Mechanistic Insights: Explaining the Differences in Efficiency
The observed and inferred differences in the efficiency of these three 1,3-dicarbonyl compounds can be rationalized by examining their electronic and structural properties, specifically the acidity of the active methylene protons and the stability of the resulting enolates.
The rate-determining step in the Hantzsch synthesis is often the initial condensation reaction, which is dependent on the concentration and nucleophilicity of the enolate.[2] The acidity of the α-protons in the 1,3-dicarbonyl compound dictates the ease of enolate formation.
Acetylacetone typically exhibits the highest acidity among the three due to the presence of two electron-withdrawing ketone groups, leading to a more stable and readily formed enolate. This often translates to faster reaction rates.
Ethyl acetoacetate is slightly less acidic than acetylacetone. The ester group is also electron-withdrawing, but the lone pair on the oxygen atom can participate in resonance, which slightly reduces the overall electron-withdrawing effect compared to a ketone.
This compound is generally considered the least acidic of the three. The nitrogen atom of the amide group is less electronegative than the oxygen of the ester group and is a stronger electron-donating group through resonance. This resonance donation into the carbonyl group reduces its ability to stabilize the negative charge of the enolate.[2][3] Consequently, the formation of the enolate from this compound is less favorable, which can lead to slower reaction rates compared to ethyl acetoacetate and acetylacetone under identical conditions.
However, it is crucial to note that while enolate formation is a key factor, other steps in the reaction mechanism, such as the Knoevenagel condensation and the final cyclization, also contribute to the overall reaction rate and yield. The steric bulk of the substituents on the 1,3-dicarbonyl can also play a role.
Experimental Protocols: A Representative Hantzsch Synthesis
To provide a practical context, here is a detailed, step-by-step methodology for a typical Hantzsch synthesis. This protocol can be adapted to compare the efficiency of this compound, ethyl acetoacetate, and acetylacetone by maintaining consistent molar ratios of reactants and reaction conditions.
Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
1,3-Dicarbonyl compound (this compound, Ethyl Acetoacetate, or Acetylacetone)
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the 1,3-dicarbonyl compound (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10 mL), to the flask.
-
Reaction: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,4-dihydropyridine derivative.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Conclusion: Selecting the Optimal 1,3-Dicarbonyl for Your Synthesis
The choice between this compound, ethyl acetoacetate, and acetylacetone in the Hantzsch synthesis is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.
-
For rapid synthesis and well-established protocols, ethyl acetoacetate and acetylacetone remain excellent choices. Their higher acidity generally leads to faster reaction times.
-
This compound emerges as a valuable alternative, particularly when the resulting amide functionality is desired for subsequent transformations. While the reaction may be slower due to the lower acidity of the active methylene protons, the often-solid nature of the product can simplify purification. The presence of the anilide moiety introduces a point of diversity for the development of new analogues in drug discovery programs.
Ultimately, the optimal 1,3-dicarbonyl compound will depend on a balance of factors including desired reaction rate, ease of purification, and the synthetic utility of the functional groups in the final 1,4-dihydropyridine product. This guide provides the foundational knowledge for researchers to make an informed decision tailored to their specific synthetic needs.
References
A Senior Application Scientist's Guide to Azo Pigment Synthesis: The Acetoacetanilide Advantage
In the vibrant world of organic pigments, the synthesis of azo colorants represents a cornerstone of industrial chemistry, providing a vast palette of hues for applications ranging from coatings and plastics to printing inks. The molecular architecture of these pigments is elegantly simple in concept yet complex in its nuance: a diazonium salt coupled with a nucleophilic component. It is the identity of this "coupling component" that largely dictates the final pigment's color and, crucially, its performance.
This guide offers a deep dive into the use of acetoacetanilide and its derivatives as premier coupling components in the synthesis of high-performance yellow and orange azo pigments, known as arylide or Hansa yellows. We will explore the distinct advantages this class of compounds offers over other common coupling agents, such as β-naphthol and pyrazolones. The discussion is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this compound is a superior choice for achieving specific performance characteristics.
The Decisive Role of the Coupling Component
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking an electron-rich coupling component. The choice of this component is a critical determinant of the final pigment's properties, including its hue, tinctorial strength, lightfastness, and resistance to heat and solvents. While β-naphthol derivatives are the foundation for most red and maroon azo pigments, and pyrazolones offer a range of orange and red-yellows, acetoacetanilides have carved out an indispensable niche in the high-performance yellow spectrum.
Core Advantages of this compound in Azo Pigment Synthesis
The utility of this compound as a coupling component stems from its unique β-keto amide structure, which provides a highly reactive methylene group for the coupling reaction. This inherent reactivity is the foundation for several key advantages.
Superior Lightfastness and Weatherability
One of the most significant advantages of arylide pigments derived from this compound is their excellent lightfastness and weatherability, particularly when compared to pyrazolone-based pigments of a similar shade. This robustness is attributed to the stable keto-hydrazone tautomeric form that these pigments adopt in the solid state. Intramolecular hydrogen bonding within this structure creates a more rigid and planar molecule, which enhances its stability by dissipating absorbed light energy more effectively and reducing susceptibility to photochemical degradation.
Substituents on both the diazo component and the this compound ring play a crucial role in enhancing these properties. For example, the presence of a sulfonamide group in Pigment Yellow 97 significantly improves its weather fastness and migration resistance, making it suitable for demanding applications like automotive coatings.
Excellent Heat Stability
This compound-based pigments generally exhibit good to excellent heat stability, a critical property for their use in plastics and powder coatings where high processing temperatures are common. The stability is again linked to the robust, hydrogen-bonded keto-hydrazone structure. While some β-naphthol based pigments also offer good heat resistance, many arylide yellows can withstand temperatures up to and in some cases exceeding 200°C.
Broad and Tunable Color Gamut in the Yellow Spectrum
Acetoacetanilides provide a versatile platform for synthesizing a wide range of yellow shades, from greenish-yellows to reddish-yellows. This tunability is a direct result of the ease with which substituents can be introduced onto the aniline portion of the this compound molecule, as well as on the diazo component.[1] By strategically adding electron-donating or electron-withdrawing groups, chemists can precisely modify the electronic structure of the final pigment molecule, thereby altering its absorption spectrum and, consequently, its color.[1] This allows for the creation of custom-tailored pigments to meet specific coloristic requirements.
High Tinctorial Strength and Brightness
Arylide yellows are renowned for their high tinctorial strength and bright, clean shades. This means that a smaller amount of pigment is required to achieve a desired color depth, making them a cost-effective choice. Their brightness is a result of their strong absorption in the blue region of the visible spectrum.
Favorable Safety Profile
A significant driver for the widespread adoption of arylide yellows was their emergence as non-toxic alternatives to heavy metal-based pigments like cadmium yellow. This compound-based pigments generally have a very low toxicity profile, making them suitable for a broader range of applications, including consumer goods and packaging.
Comparative Performance: this compound vs. Alternatives
To illustrate the practical advantages of this compound, the following table summarizes the typical performance characteristics of representative pigments from each class. The data is compiled from various technical datasheets and should be considered as a general guide.
| Property | This compound-Based (Pigment Yellow 74) | β-Naphthol-Based (Pigment Red 57:1) | Pyrazolone-Based (Pigment Orange 13) |
| Chemical Class | Monoazo (Arylide) | Monoazo Lake (BONA) | Disazo Pyrazolone |
| Typical Hue | Greenish Yellow | Bluish Red | Yellowish Orange |
| Lightfastness (Full Shade, 1-8 Scale) | 6-7 | 7 | 6 |
| Lightfastness (Tint, 1-8 Scale) | 6 | 6 | 5 |
| Heat Stability (°C) | ~180°C | ~180°C | ~200°C |
| Water Resistance (1-5 Scale) | 5 | 5 | 5 |
| Acid Resistance (1-5 Scale) | 5 | 3 | 5 |
| Alkali Resistance (1-5 Scale) | 5 | 2 | 5 |
| Ethanol Resistance (1-5 Scale) | 4 | 3 | 4 |
| Xylene Resistance (1-5 Scale) | 4 | 3 | 3 |
Note: Fastness properties are rated on a scale of 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for chemical resistance (where 5 is excellent).
From this comparison, it is evident that while all three classes offer good performance in certain areas, the this compound-based Pigment Yellow 74 demonstrates a more balanced and robust profile, particularly in its excellent resistance to both acids and alkalis, where the β-naphthol-based Pigment Red 57:1 shows weakness. While the pyrazolone-based Pigment Orange 13 shows good heat stability, its lightfastness in tints is lower than that of the arylide yellow.
Experimental Protocols: A Comparative Synthesis Approach
To provide a practical understanding of the synthesis process, detailed step-by-step methodologies for a representative pigment from each class are provided below.
Experimental Workflow: Azo Pigment Synthesis
The general workflow for the synthesis of azo pigments is a two-stage process, as illustrated in the diagram below.
Caption: General workflow for azo pigment synthesis.
Protocol 1: Synthesis of an this compound-Based Pigment (C.I. Pigment Yellow 74)
Objective: To synthesize C.I. Pigment Yellow 74, a prominent greenish-yellow pigment.
Materials:
-
2-methoxy-4-nitroaniline (Diazo component)
-
Acetoacet-2-methoxyanilide (Coupling component)
-
Hydrochloric acid (35%)
-
Sodium nitrite
-
Sodium hydroxide
-
Acetic acid (80%)
-
Sodium acetate
Procedure:
Part A: Preparation of the Diazo Solution
-
In a suitable reaction vessel, create a dispersion by adding 97.5 parts of 2-methoxy-4-nitroaniline to a mixture of water and hydrochloric acid.
-
Cool the dispersion to 0-5°C using an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
Stir the mixture for approximately 60 minutes at 0-5°C.
-
Remove any excess nitrous acid with the addition of a small amount of sulfamic acid.
Part B: Preparation of the Coupling Solution
-
In a separate vessel, dissolve 127 parts of acetoacet-2-methoxyanilide and 26 parts of sodium hydroxide in water.
-
In another container, prepare a solution of 49 parts of 80% acetic acid in 400 parts of water.
-
Add the this compound solution to the acetic acid solution with stirring.
-
Add 65 parts of sodium acetate trihydrate and adjust the pH to 6.0.
-
Adjust the temperature of the coupling slurry to 15°C.
Part C: Coupling Reaction and Pigment Isolation
-
Slowly add the diazo solution (Part A) to the coupling solution (Part B) over approximately 60 minutes, maintaining the temperature at 15-20°C and a pH of around 4.0-4.2.
-
After the addition is complete, heat the resulting pigment slurry to 95-100°C and hold for 60 minutes to promote crystal growth and stability.
-
Cool the slurry to 70°C.
-
Isolate the pigment by filtration and wash the filter cake with water until it is free of soluble salts.
-
Dry the pigment presscake at 70-80°C to obtain the final Pigment Yellow 74 powder.
Protocol 2: Synthesis of a β-Naphthol-Based Pigment (C.I. Pigment Red 53:1)
Objective: To synthesize C.I. Pigment Red 53:1, a laked red pigment.
Materials:
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid) (Diazo component)
-
2-Naphthol (Coupling component)
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium hydroxide
-
Barium chloride (Laking agent)
Procedure:
Part A: Preparation of the Diazo Solution
-
Dissolve 2-amino-5-chloro-4-methylbenzenesulfonic acid in dilute ammonia water and then re-precipitate with hydrochloric acid.
-
Cool the resulting slurry to 5°C with ice.
-
Add a sodium nitrite solution over 10-20 minutes to carry out the diazotization reaction, which typically takes around 90 minutes.
-
Add sulfamic acid to destroy excess nitrous acid, yielding the diazo solution.
Part B: Preparation of the Coupling Solution
-
In a separate vessel, dissolve 22 parts of 2-naphthol in an aqueous solution of 10 parts sodium hydroxide.
-
Stir for 30 minutes and cool to 20°C.
Part C: Coupling and Laking
-
Add the diazo solution to the coupling solution over 60 minutes, maintaining the temperature below 30°C.
-
Adjust the pH to ~11 with sodium hydroxide solution and stir for 20-30 minutes.
-
Readjust the pH to 8 with dilute hydrochloric acid.
-
Perform the laking step by adding an aqueous solution of barium chloride over 10 minutes.
-
Heat the slurry to boiling (100°C) and hold for approximately 50 minutes.
-
Filter the hot slurry, wash the presscake with water, and dry to obtain the final Pigment Red 53:1.
Protocol 3: Synthesis of a Pyrazolone-Based Pigment (C.I. Pigment Orange 13)
Objective: To synthesize C.I. Pigment Orange 13, a disazo pyrazolone pigment.
Materials:
-
3,3'-Dichlorobenzidine (DCB) (Tetrazo component)
-
1-Phenyl-3-methyl-5-pyrazolone (Coupling component)
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium hydroxide
Procedure:
Part A: Preparation of the Tetrazo Solution
-
Create a slurry of 3,3'-dichlorobenzidine in water and hydrochloric acid.
-
Cool the mixture to below 0°C.
-
Add a sodium nitrite solution to perform the tetrazotization (diazotization at both amine groups). The reaction is complete when a clear solution is obtained.
Part B: Preparation of the Coupling Solution
-
In a separate, larger vessel, dissolve 1-phenyl-3-methyl-5-pyrazolone in a dilute sodium hydroxide solution.
Part C: Coupling Reaction
-
Slowly add the cold tetrazo solution (Part A) to the coupling solution (Part B). The coupling reaction is typically carried out at a pH of 9.5-10.
-
After the coupling is complete, heat the pigment slurry to 85-90°C to complete the pigmentation process and improve crystal quality.
-
Filter the pigment, wash thoroughly with water to remove by-products, and dry to yield Pigment Orange 13.
Mechanistic Insights: Why this compound Excels
The superior performance of this compound-based pigments is rooted in their molecular and crystal structure.
Caption: Azo-enol vs. Keto-hydrazone tautomerism.
Note: The above DOT script is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
As confirmed by X-ray crystallography, arylide yellow pigments exist predominantly in the more stable keto-hydrazone tautomeric form. This structure is stabilized by extensive intramolecular hydrogen bonding between the hydrazone N-H group and the keto C=O group, as well as between the amide N-H and the other keto group. This network of hydrogen bonds locks the molecule into a nearly planar conformation. This planarity facilitates efficient π-stacking in the crystal lattice, leading to strong intermolecular forces. These strong interactions are responsible for the pigments' high thermal stability and low solubility, which translates to excellent resistance to solvents and bleeding.
In contrast, while β-naphthol pigments also exist as keto-hydrazone tautomers, the nature and extent of their hydrogen bonding network can be different, leading to variations in stability. Pyrazolone pigments, while also forming stable structures, often exhibit lower lightfastness, suggesting a greater susceptibility of their chromophore to photochemical attack.
Conclusion
This compound and its derivatives represent a class of indispensable coupling components for the synthesis of high-performance yellow and orange azo pigments. Their key advantages—superior lightfastness, excellent heat stability, high tinctorial strength, and a broad, tunable color gamut—are a direct consequence of their unique molecular structure, which favors a highly stable, planar keto-hydrazone tautomer.
While β-naphthols and pyrazolones are crucial for producing red and orange shades, acetoacetanilides offer a more robust and versatile platform for achieving durable and brilliant yellows. For researchers and scientists in the field of color chemistry, a thorough understanding of the structure-property relationships inherent to this compound-based pigments is essential for the rational design and development of new colorants with tailored performance characteristics. The experimental protocols provided herein offer a practical starting point for the synthesis and comparative evaluation of these important industrial pigments.
References
The Diverse Biological Landscape of Acetoacetanilide-Derived Heterocycles: A Comparative Guide
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to the versatile scaffold of heterocyclic chemistry. Among the myriad of starting materials, acetoacetanilide stands out as a readily available and highly reactive precursor for the synthesis of a diverse array of heterocyclic systems. This guide provides a comprehensive comparison of the biological activities of several key classes of heterocycles derived from this compound, including thiazoles, pyrimidines, and pyran/pyridine hybrids. We will delve into their anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of this compound in Heterocyclic Synthesis
This compound, with its reactive β-dicarbonyl system and anilide moiety, serves as an ideal synthon for constructing various five- and six-membered heterocyclic rings. The presence of multiple reactive sites allows for a range of cyclization reactions, leading to a rich chemical diversity from a single, accessible starting material. This inherent versatility is a key driver for its widespread use in the development of biologically active molecules.[1][2]
Comparative Analysis of Biological Activities
The structural modifications introduced during the cyclization of this compound give rise to distinct heterocyclic systems with varied pharmacological profiles. Here, we compare the anti-inflammatory, antimicrobial, and anticancer activities of prominent this compound-derived heterocycles.
Anti-inflammatory Activity: The Prominence of Thiazole Derivatives
Thiazole derivatives synthesized from this compound precursors have demonstrated significant anti-inflammatory potential.[3][4] The mechanism of action is often linked to the inhibition of inflammatory mediators.[4] A common method to assess this activity is the carrageenan-induced rat paw edema model, which mimics the physiological inflammatory response.[5][6]
In a representative study, nitro-substituted thiazole derivatives showed superior anti-inflammatory activity compared to the standard drug, Nimesulide.[3] Specifically, certain compounds exhibited up to 44% inhibition in the carrageenan test, highlighting the impact of substituent groups on the thiazole ring on biological efficacy.[3]
Table 1: Anti-inflammatory Activity of this compound-Derived Thiazole Derivatives
| Compound | Maximum Inhibition (%) | Time (hours) | Reference |
| Nitro-substituted thiazole 3c | 44 | 3 | [3] |
| Nitro-substituted thiazole 3d | 41 | 3 | [3] |
| Nimesulide (Standard) | < 44 | 3 | [3] |
Antimicrobial Activity: The Broad Spectrum of Pyrimidine Derivatives
Pyrimidine derivatives are another major class of heterocycles readily synthesized from this compound-based intermediates. These compounds are well-recognized for their wide range of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.[2][7][8] The mode of action often involves the inhibition of essential microbial enzymes.[1]
The antibacterial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[9][10] Studies have shown that pyrimidine derivatives can exhibit comparable or even superior activity to standard antibiotics such as ciprofloxacin. The substitution pattern on the pyrimidine ring plays a crucial role in modulating the antimicrobial potency.[8]
Table 2: Antimicrobial Activity of this compound-Derived Pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative A | Staphylococcus aureus | 12.5 | |
| Pyrimidine Derivative B | Escherichia coli | 25 | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 10 | |
| Ciprofloxacin (Standard) | Escherichia coli | 15 |
Anticancer Activity: The Cytotoxic Potential of Pyran and Pyridine Derivatives
Multicomponent reactions involving this compound have yielded a variety of 4H-pyran and 1,4-dihydropyridine derivatives with significant antitumor activities.[11][12] These compounds have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines.[11][13] The anticancer activity is often assessed using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability.[14][15][16][17]
Research has demonstrated that certain 4H-pyran and 1,4-dihydropyridine derivatives possess optimal cytotoxic effects with IC50 values in the nanomolar range.[11] For instance, compounds have shown IC50 values less than 550 nM against various cancer cell lines, indicating high potency.[11]
Table 3: Anticancer Activity of this compound-Derived 4H-Pyran and 1,4-Dihydropyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
| 4H-Pyran Derivatives | Various | < 550 | [11] |
| 1,4-Dihydropyridine Derivatives | Various | < 550 | [11] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed, step-by-step methodologies for the key biological assays are provided below.
Protocol 1: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard method for screening anti-inflammatory drugs.[5][6][18]
-
Animal Preparation: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the animals into control, standard (e.g., Nimesulide), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial)
This in vitro method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][19][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: MTT Assay for Cytotoxicity (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Synthesis and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Synthetic pathways from this compound to key heterocycles and their corresponding biological evaluations.
Caption: Step-by-step workflow for the primary biological assays discussed in this guide.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. This guide has highlighted the significant anti-inflammatory, antimicrobial, and anticancer properties of thiazole, pyrimidine, and pyran/pyridine derivatives, respectively. The structure-activity relationship is a key aspect, where even minor modifications to the heterocyclic scaffold can lead to substantial changes in biological efficacy.[21][22][23][24][25]
Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of the mechanisms of action will be crucial for the rational design of next-generation therapeutic agents. Furthermore, comparative studies that evaluate different classes of this compound-derived heterocycles under identical experimental conditions will provide more definitive insights into their relative therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. wjpmr.com [wjpmr.com]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apec.org [apec.org]
- 11. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pure.tue.nl [pure.tue.nl]
- 21. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. A Medicinal Chemist’s Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents | Bentham Science [benthamscience.com]
- 25. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
Acetoacetanilide vs. Benzoylacetanilide: A Comparative Analysis of β-Ketoanilide Reactivity
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of synthetic organic chemistry, β-ketoanilides serve as exceptionally versatile building blocks. Their unique structural motif, featuring an active methylene group flanked by a ketone and an anilide, provides a hub for a diverse array of chemical transformations. Among the most prominent members of this class are acetoacetanilide and benzoylacetanilide. While structurally similar, the subtle substitution of a methyl group in this compound with a phenyl group in benzoylacetanilide introduces profound differences in their electronic and steric profiles.
This guide provides an in-depth, objective comparison of the reactivity of these two key synthons. We will dissect their structural nuances, explore the underlying principles governing their chemical behavior, and present supporting experimental data from seminal reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in substrate selection for specific synthetic outcomes.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of both this compound and benzoylacetanilide is fundamentally dictated by the active methylene protons (α-protons) and the phenomenon of keto-enol tautomerism. The enolate, formed upon deprotonation of the α-carbon, is the key nucleophilic intermediate in most of their characteristic reactions.
-
This compound (AAA): Features a terminal acetyl group (CH₃CO-). The methyl group is electron-donating via hyperconjugation, which slightly destabilizes the adjacent enolate.
-
Benzoylacetanilide (BAA): Features a terminal benzoyl group (C₆H₅CO-). The phenyl ring is a powerful electron-withdrawing group through resonance. This has two major consequences:
-
Increased Acidity: The α-protons of benzoylacetanilide are more acidic than those of this compound due to the enhanced resonance stabilization of the resulting enolate anion across the benzoyl system.
-
Steric Hindrance: The bulky phenyl group imparts significant steric hindrance around the active methylene group and the adjacent carbonyl.
-
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is critical. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1][2][3] In benzoylacetanilide, the extended conjugation provided by the phenyl ring further stabilizes the enol tautomer compared to this compound. This equilibrium directly impacts the concentration of the reactive enol species available under neutral or acid-catalyzed conditions.
References
A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving Acetoacetanilide
Abstract
For researchers, medicinal chemists, and drug development professionals, understanding the kinetics of a chemical reaction is paramount to optimizing reaction conditions, scaling up production, and elucidating underlying mechanisms. Acetoacetanilide, a versatile β-ketoamide, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and pharmaceuticals. This guide provides an in-depth comparison of kinetic studies for two mechanistically distinct reactions involving this compound: the acid-catalyzed bromination and the Biginelli multicomponent condensation. By presenting detailed experimental protocols, comparative data, and the causal reasoning behind methodological choices, this document aims to equip scientists with the practical and theoretical knowledge to design and execute robust kinetic analyses.
Introduction: The "Why" of Kinetic Analysis
This compound's reactivity is centered around its active methylene group, flanked by two carbonyl functionalities (one ketone, one amide). This structure allows for facile enolization, making it a potent nucleophile in a variety of condensation and substitution reactions. Studying the kinetics of these reactions—how fast reactants are converted into products—provides a window into the reaction's mechanism. It allows us to identify the rate-determining step (RDS) , which is the slowest step in a sequential reaction and thus governs the overall reaction rate.
By understanding the RDS and the factors that influence it (e.g., catalyst concentration, temperature, pH), we can rationally control the reaction's outcome, maximize yield, and minimize byproducts. This guide will explore two case studies that highlight different rate-determining phenomena and the experimental approaches to characterize them.
Case Study 1: Acid-Catalyzed Bromination of this compound
The halogenation of ketones is a classic reaction in organic chemistry. When conducted in an acidic medium, the kinetics often reveal a fascinating detail: the reaction rate is independent of the halogen concentration. This observation is a cornerstone of mechanistic analysis, pointing directly to a rate-determining step that does not involve the halogen.
Reaction Mechanism and the Rate-Determining Step
The acid-catalyzed bromination of this compound proceeds via a two-step mechanism. The first, and crucially, the slower step, is the acid-catalyzed tautomerization of the keto form to its enol form. The second step is the rapid electrophilic attack of bromine on the electron-rich enol intermediate.
Because the enolization step is the bottleneck of the reaction, the overall rate is dictated by how fast the enol is formed, not by how quickly it reacts with bromine.[1][2][3][4]
Caption: Acid-catalyzed bromination mechanism.
This leads to a rate law of the form: Rate = k[this compound][H⁺]
Notice that the concentration of Br₂ is absent from this equation. This means that if we design an experiment where [this compound] and [H⁺] are much higher than [Br₂], the reaction will proceed at a constant rate as the bromine is consumed. This is known as a pseudo-zero-order reaction with respect to bromine.
Experimental Design: UV-Vis Spectrophotometry
To monitor the kinetics, we need a method to measure the change in concentration of a reactant or product over time. UV-Vis spectrophotometry is an ideal choice for this reaction because molecular bromine (Br₂) has a distinct color and absorbs light in the visible spectrum, while the other reactants and the product are typically colorless.[5]
The experimental strategy is to monitor the disappearance of Br₂ over time by measuring the decrease in absorbance at its λ_max (around 390-400 nm).
Detailed Protocol: Pseudo-Zero-Order Kinetics
Objective: To determine the rate law for the acid-catalyzed bromination of this compound by monitoring the disappearance of bromine under pseudo-zero-order conditions.
Materials:
-
Thermostatted UV-Vis Spectrophotometer with cuvettes
-
Stock Solutions:
-
1.0 M this compound in 50:50 ethanol/water
-
1.0 M HCl
-
0.01 M Aqueous Bromine solution
-
-
Stopwatch
Caption: General workflow for a kinetic study using UV-Vis.
Procedure:
-
Instrument Setup: Set the spectrophotometer to kinetics mode to record absorbance at 400 nm over a period of 5-10 minutes.
-
Blank Measurement: Use a solution containing all components except bromine as the blank.
-
Reaction Preparation: In a cuvette, pipette the required volumes of the this compound and HCl stock solutions, and dilute with deionized water to a final volume of 2.9 mL. Place the cuvette in the thermostatted cell holder to equilibrate (e.g., at 25°C).
-
Initiation & Measurement: To initiate the reaction, add 0.1 mL of the 0.01 M bromine solution, cap the cuvette, invert twice to mix, and immediately start the kinetic measurement.
-
Data Collection: Record the absorbance at 400 nm at regular intervals.
-
Varying Concentrations: Repeat steps 3-5, systematically varying the initial concentrations of this compound and HCl as outlined in the data table below.
Data Analysis and Comparative Results
Since the reaction is pseudo-zero-order in bromine, a plot of Absorbance vs. Time should be linear. The slope of this line is directly proportional to the initial rate of the reaction.
Table 1: Representative Kinetic Data for Bromination of this compound at 25°C
| Run | [this compound] (M) | [H⁺] (M) | [Br₂]₀ (M) | Initial Rate (Abs/s) |
| 1 | 0.10 | 0.10 | 0.00033 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 0.00033 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 0.00033 | 2.5 x 10⁻³ |
| 4 | 0.20 | 0.20 | 0.00033 | 4.9 x 10⁻³ |
Interpretation:
-
Comparing Run 1 and 2: Doubling the concentration of this compound while keeping [H⁺] constant doubles the reaction rate. This indicates the reaction is first order with respect to this compound.
-
Comparing Run 1 and 3: Doubling the [H⁺] while keeping [this compound] constant doubles the reaction rate. This indicates the reaction is first order with respect to the acid catalyst.
This experimental data strongly supports the proposed mechanism where the rate-determining step is the acid-catalyzed enolization of this compound.
Case Study 2: The Biginelli Multicomponent Reaction
In contrast to the stepwise bromination, the Biginelli reaction is a one-pot, three-component synthesis that forms dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. Here, this compound (or a similar β-dicarbonyl compound), an aldehyde, and urea are condensed together under acidic conditions.
Reaction Mechanism and the Rate-Determining Step
The mechanism of the Biginelli reaction has been a subject of debate, but a widely accepted pathway involves the formation of an N-acyliminium ion as the key intermediate.[4][6][7]
The proposed rate-determining step is the initial acid-catalyzed condensation between the aldehyde and urea to form this electrophilic iminium ion.[6] This intermediate is then rapidly attacked by the enol form of this compound, followed by cyclization and dehydration to yield the final product.
Caption: Proposed mechanism for the Biginelli reaction.
This mechanism predicts a more complex rate law, potentially involving all three components, but highlights a different kinetic bottleneck compared to the bromination reaction.
Experimental Design and Comparative Analysis
Studying the kinetics of a multicomponent reaction is more complex. A common approach is to use pseudo-first-order conditions . This involves setting the concentrations of two of the three reactants in large excess, so their concentrations remain effectively constant throughout the reaction. The reaction rate then appears to depend only on the concentration of the limiting reactant.
Table 2: Comparison of Kinetic Methodologies
| Feature | Case Study 1: Bromination | Case Study 2: Biginelli Reaction |
| Reaction Type | Electrophilic Substitution | Multicomponent Condensation |
| Key Intermediate | Enol | N-Acyliminium Ion |
| Rate-Determining Step | Enolization of the β-ketoamide | Condensation of aldehyde and urea |
| Kinetic Order | Pseudo-zero-order in Br₂; First order in substrate and H⁺ | Often studied under pseudo-first-order conditions by keeping two reactants in large excess. |
| Monitoring Technique | UV-Vis monitoring of Br₂ disappearance | UV-Vis monitoring of DHPM product formation (conjugated system) or reactant disappearance via HPLC. |
| Primary Insight | Rate is independent of the attacking electrophile's (Br₂) concentration. | Rate is dependent on the formation of a key electrophilic intermediate from two components. |
Protocol Outline: Pseudo-First-Order Kinetics
Objective: To determine the pseudo-first-order rate constant for the Biginelli reaction with respect to the aldehyde.
-
Preparation: Prepare reaction mixtures where this compound and urea are in large excess (e.g., 20-fold) compared to the aldehyde.
-
Monitoring: The DHPM product is a conjugated system and will have a strong UV absorbance at a unique λ_max. Monitor the increase in absorbance at this wavelength over time.
-
Data Analysis: Plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this linear plot will be -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Comparison: Repeat the experiment using different catalysts (e.g., HCl, Lewis acids like InCl₃) or at different temperatures to compare their effect on k_obs.
Table 3: Modeled Comparative Data for Biginelli Reaction Catalysis
| Catalyst (0.1 mol%) | Temperature (°C) | k_obs (s⁻¹) |
| HCl | 60 | 8.5 x 10⁻⁵ |
| InCl₃ | 60 | 2.1 x 10⁻⁴ |
| HCl | 80 | 3.4 x 10⁻⁴ |
| InCl₃ | 80 | 8.3 x 10⁻⁴ |
This data illustrates how a Lewis acid catalyst (InCl₃) can be more effective than a Brønsted acid (HCl) and how increasing the temperature significantly accelerates the reaction, providing quantitative data for reaction optimization.
Conclusion: From Rate Laws to Rational Design
This guide has contrasted two fundamental reactions of this compound, demonstrating how kinetic studies can reveal disparate rate-determining steps. In the acid-catalyzed bromination, the reaction rate is governed by the formation of the enol nucleophile. In the Biginelli reaction, the rate is dictated by the formation of an iminium ion electrophile.
The choice of experimental design—pseudo-zero-order versus pseudo-first-order conditions—is a direct consequence of the underlying mechanism. By carefully designing and executing these kinetic experiments, researchers can gain authoritative insights into reaction mechanisms, objectively compare the efficacy of different catalysts, and ultimately, accelerate the process of drug discovery and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. The bromination of acetone is acid-catalyzed: CH 3 COCH 3 + Br 2 → cataly.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Utility of Acetoacetanilide and Its Analogs
Introduction
Acetoacetanilide, an organic compound featuring an acetoacetyl group linked to an aniline core, stands as a cornerstone in the edifice of modern synthetic chemistry.[1][2] Its remarkable versatility stems from a unique molecular architecture: a reactive β-dicarbonyl moiety and an active methylene group, making it a privileged precursor for a vast array of chemical transformations.[3][4] Historically recognized for its role in the synthesis of pigments and dyes, its utility has expanded dramatically, particularly in the construction of complex heterocyclic scaffolds that form the basis of many pharmaceutical agents.[2][3]
This guide provides an in-depth review of the synthetic utility of this compound and its analogs. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, compare the performance of this compound with its substituted analogs, and provide validated protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the expert insights needed to effectively leverage these powerful building blocks.
The Reactive Nature of the this compound Scaffold
The synthetic power of this compound is rooted in its multiple reactive sites. The anilide moiety can be modified, but the core reactivity lies with the 1,3-dicarbonyl system.
-
Active Methylene Group: The two protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic. Deprotonation with a base generates a stabilized enolate, a potent nucleophile that is central to many of its condensation reactions.
-
Carbonyl Electrophilicity: Both the acetyl and amide carbonyl carbons are electrophilic and can be attacked by nucleophiles.
-
Keto-Enol Tautomerism: The molecule exists in equilibrium between its keto and enol forms, allowing it to react as either a carbon or oxygen nucleophile.
Analogs of this compound, typically featuring substituents on the phenyl ring, allow for the fine-tuning of these reactive properties. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the acidity of the methylene protons, while electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the nucleophilicity of the enolate.
Core Synthetic Applications: A Comparative Overview
This compound and its derivatives are exceptionally valuable in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[5] This atom economy and operational simplicity make them highly attractive in modern synthesis.
Synthesis of Pyridine and Pyran Derivatives
Multicomponent reactions involving this compound derivatives are highly effective for producing 4H-pyran and 1,4-dihydropyridine scaffolds, which are prevalent in molecules with significant antitumor activities.[6][7]
The Hantzsch Pyridine Synthesis
A classic MCR, the Hantzsch synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-ketoamide like this compound), and a nitrogen donor like ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding aromatic pyridine.[10][11] These 1,4-DHP compounds are a well-known class of calcium channel blockers used as antihypertensive drugs.[9]
The general mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of this compound, and the formation of an enamine from the second equivalent of this compound and ammonia. A subsequent Michael addition and cyclization/dehydration sequence yields the 1,4-DHP ring.[12]
A study by Mohareb et al. demonstrated that the choice of catalyst dictates the final product. Using triethylamine as a catalyst with aromatic aldehydes and malononitrile leads to 4H-pyran derivatives, whereas substituting the catalyst with ammonium acetate steers the reaction towards 1,4-dihydropyridine derivatives.[6]
Synthesis of Thiophene Derivatives
The Gewald aminothiophene synthesis is a powerful one-pot method for preparing polysubstituted 2-aminothiophenes.[13] This reaction is a cornerstone for building thiophene-fused heterocyclic systems, many of which exhibit promising anti-tumor activity.[14][15]
The reaction involves the condensation of an α-methylene carbonyl compound (like this compound), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[13][16]
The mechanism begins with a Knoevenagel condensation between the this compound and the active nitrile.[13] The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. These thiophene derivatives serve as versatile intermediates for synthesizing more complex fused systems like thieno[2,3-b]pyridines and thieno[2,3-c]pyrimidines.[14]
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot acid-catalyzed cyclocondensation between an aldehyde, a β-dicarbonyl compound (like this compound or ethyl acetoacetate), and urea (or thiourea).[17][18] First reported in 1891, this MCR produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds widely used in the pharmaceutical industry as calcium channel blockers and antihypertensive agents.[17][19]
The classical Biginelli reaction often suffers from long reaction times and low yields under harsh acidic conditions.[19] However, modern variations using Lewis acids, microwave irradiation, or ultrasonic irradiation have significantly improved efficiency.[9][20] this compound analogs can be readily employed in this reaction, leading to a diverse library of DHPMs with varied pharmacological profiles.[18]
Synthesis of Hydrazones via the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a highly efficient method for synthesizing hydrazones from β-keto-esters or β-keto-amides and aryl diazonium salts.[21][22] The reaction proceeds via nucleophilic addition of the enolate of this compound to the diazonium salt, forming an azo intermediate. This intermediate then undergoes hydrolytic cleavage of the acetyl group to yield the stable arylhydrazone.[23]
These hydrazone products are not merely final targets but are crucial intermediates, most notably for the synthesis of indoles via the Fischer indole synthesis.[21][22] This two-step sequence (Japp-Klingemann followed by Fischer cyclization) is a robust strategy for constructing the indole nucleus, a fundamental core in many natural products and pharmaceuticals.[24]
Comparative Performance of this compound Analogs
The true synthetic power of this class of compounds is realized when moving from this compound to its substituted analogs. The electronic nature of the substituent on the aniline ring significantly influences reaction outcomes.
| Analog | Substituent Effect | Impact on Reactivity | Typical Yields (Hantzsch) | Resulting Product Properties |
| This compound | Neutral (Reference) | Baseline reactivity of the active methylene group. | ~85-90% | Good crystallinity, moderate solubility. |
| 4-Methylthis compound | Electron-Donating (+I, +H) | Slightly decreases the acidity of methylene protons but can enhance the nucleophilicity of the enolate. | ~90-95% | Increased lipophilicity, may enhance biological membrane permeability. |
| 4-Chlorothis compound | Electron-Withdrawing (-I, +M) | Increases the acidity of methylene protons, facilitating enolate formation. May slightly decrease enolate nucleophilicity. | ~92-96%[6] | Can introduce a vector for further functionalization (e.g., cross-coupling) and often enhances biological activity. |
| 4-Nitrothis compound | Strongly Electron-Withdrawing (-I, -M) | Significantly increases the acidity of the active methylene protons, often leading to faster initial condensation steps. | >95% | Often imparts strong biological activity, particularly antimicrobial or anticancer properties.[6] |
This table synthesizes representative data. Actual yields are highly dependent on specific substrates and reaction conditions.
Validated Experimental Protocols
To translate theory into practice, we provide detailed, self-validating protocols for two key transformations.
Protocol 1: Synthesis of a 1,4-Dihydropyridine via Hantzsch Reaction[6]
This protocol describes the synthesis of 2-cyano-N-(4-chlorophenyl)-3-(4-methoxyphenylamino)-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxamide, a representative Hantzsch product.
Materials:
-
4-Chlorothis compound (1.97 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (30 mL)
Procedure:
-
A mixture of 4-chlorothis compound, 4-methoxybenzaldehyde, malononitrile, and ammonium acetate is prepared in a 100 mL round-bottom flask.
-
Ethanol (30 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with cold ethanol and then dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) is performed to afford the pure 1,4-dihydropyridine derivative.
Characterization: The final product should be characterized by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of a 2-Aminothiophene via Gewald Reaction[14]
This protocol outlines the synthesis of 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Materials:
-
4-Chlorothis compound (1.97 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (1 mL)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL flask, a mixture of 4-chlorothis compound, cyclohexanone, malononitrile, and elemental sulfur is suspended in ethanol (30 mL).
-
Morpholine (1 mL) is added dropwise to the stirred suspension.
-
The mixture is heated under reflux for 3-4 hours.
-
The reaction mixture is then cooled, and the precipitated solid is filtered off.
-
The solid is washed thoroughly with cold ethanol to remove any unreacted starting materials.
-
The product is purified by recrystallization from ethanol or dioxane to yield the pure 2-aminothiophene derivative.
Conclusion
This compound and its analogs are far more than simple chemical intermediates; they are enabling tools for the rapid construction of molecular complexity. Their utility in foundational multicomponent reactions like the Hantzsch, Gewald, Biginelli, and Japp-Klingemann syntheses provides reliable and efficient pathways to diverse and biologically relevant heterocyclic cores. The ability to modify the aniline ring allows for precise control over reactivity and the physicochemical properties of the final products, making these compounds indispensable in the fields of medicinal chemistry and materials science. As the demand for efficient and sustainable synthetic methodologies grows, the strategic application of this compound and its analogs will undoubtedly continue to expand, paving the way for new discoveries and innovations.
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. innospk.com [innospk.com]
- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent Reactions of this compound Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. scribd.com [scribd.com]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. New Approaches for the Use of this compound in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. sennosbiotech.com [sennosbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 22. Japp-Klingemann_reaction [chemeurope.com]
- 23. Reacción de Japp-Klingemann - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Acetoacetanilide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides an in-depth, procedural overview of the proper disposal of acetoacetanilide, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Profile and Immediate Safety Imperatives
Before any disposal protocol is initiated, a clear understanding of the hazards associated with this compound is paramount. This foundational knowledge informs the necessary precautions to mitigate risk.
This compound is a white solid that presents moderate hazards. It is classified as harmful if swallowed or in contact with skin.[1][2][3] While stable under normal conditions, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] The primary danger during its disposal, particularly through thermal methods, lies in its hazardous decomposition products. When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .[2][5][6]
Immediate Safety Protocols for Handling and Spills:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, whether in pure form or as waste. This includes:
-
Ventilation: Handle solid this compound and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Spill Response: In the event of a spill, immediately clean the area. Dampen the solid material with a solvent like 60-70% ethanol to prevent dust from becoming airborne, then sweep or carefully vacuum the material into a suitable container for disposal.[7] Wash the contaminated surface with a soap and water solution.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁NO₂ | [5][8] |
| Molar Mass | 177.20 g/mol | [5][8] |
| Appearance | White to pale cream crystalline solid | [5][9] |
| Melting Point | 83 - 88 °C | [8] |
| Primary Hazards | Harmful if swallowed (Acute Tox. 4); Harmful in contact with skin (Acute Tox. 4) | [1][3] |
| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [2][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][4] |
Waste Characterization: A Regulatory Mandate
The foundational step in any chemical disposal procedure is waste characterization. This is not merely a suggestion but a legal requirement. The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is classified as hazardous.[1][5] This determination is outlined in the Code of Federal Regulations, specifically 40 CFR Part 261 .[1][5]
This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-series or U-series.[5] However, this does not automatically render it non-hazardous. The generator must still assess if the waste exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Any material contaminated with this compound, such as weighing papers, gloves, or spill cleanup materials, must also be treated as part of the same waste stream.
The causality for this step is rooted in the "cradle-to-grave" responsibility that generators have for their waste.[10] Proper characterization ensures the waste is handled, transported, and ultimately disposed of by a facility that is permitted to manage that specific class of chemical waste, preventing environmental contamination and ensuring regulatory compliance.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Designate a specific, clearly labeled waste container for solid this compound waste.
-
The container must be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, sealable lid.
-
Crucially, do not mix this compound waste with other chemical waste streams , especially strong oxidizing agents, to prevent potentially hazardous reactions.[2]
Step 2: Labeling
-
Label the waste container clearly with "this compound Waste" and "Hazardous Waste."
-
Include the hazard characteristics (e.g., "Harmful," "Toxic").
-
Follow all institutional and local guidelines for hazardous waste labeling, which may include the date of accumulation and the generating researcher's name.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[5]
Step 4: Arranging for Disposal
-
Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
-
Provide them with the full chemical name and any relevant safety data. Never dispose of solid this compound in the regular trash or down the drain. [3]
Step 5: Decontamination
-
Thoroughly decontaminate any non-disposable equipment (like glassware or spatulas) that has come into contact with this compound.
-
Wash with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Dispose of any cleaning materials (e.g., wipes, solvent rinsate) as hazardous waste in the designated this compound container.
Disposal Methodologies: The Chemistry of Breakdown
Understanding the science behind the approved disposal methods reinforces the importance of following the prescribed protocols.
Recommended Method: High-Temperature Incineration
The most common and recommended method for disposing of this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber .[3]
-
The "Why": The molecular structure of this compound contains nitrogen. During combustion, this nitrogen is converted into various nitrogen oxides (NOx), which are toxic and contribute to air pollution and acid rain.[2][5] A professional incineration facility is equipped with scrubbers—specialized air pollution control devices that neutralize these harmful gases before they are released into the atmosphere. This is a critical safety and environmental protection measure that cannot be replicated in a standard laboratory setting.
Alternative Chemistry: Hydrolysis
While not a standard disposal method, understanding the hydrolysis of this compound provides valuable chemical insight. Under strong acidic or basic conditions, the amide bond in this compound can be cleaved through hydrolysis.[11]
-
The Mechanism: The reaction breaks the molecule down into aniline and acetic acid.[11][12] While this would theoretically break down the original compound, it is not a practical disposal method because it simply transforms one chemical into others (aniline itself is toxic) and creates a liquid hazardous waste stream that still requires proper disposal.
The Regulatory Framework: OSHA's Chemical Hygiene Plan
All laboratory operations, including waste disposal, fall under the purview of the Occupational Safety and Health Administration (OSHA). The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[13][14]
This CHP is a comprehensive document that must include standard operating procedures for the safe handling of chemicals, criteria for selecting control measures like PPE, and, critically, procedures for the safe removal of contaminated waste .[13][14] The disposal protocols outlined in this guide should be incorporated into your laboratory's specific CHP. Your institution's designated Chemical Hygiene Officer is a key resource for ensuring your practices are compliant.[15]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the procedural flow, the following diagram illustrates the decision-making and operational steps for this compound disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, grounded in regulatory standards and scientific principles, you can ensure that the final step in your research is conducted with the highest commitment to safety and environmental stewardship.
References
- 1. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lobachemie.com [lobachemie.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]
- 11. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 12. study.com [study.com]
- 13. osha.gov [osha.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Acetoacetanilide
As a Senior Application Scientist, my priority extends beyond experimental success to ensuring the unwavering safety of the innovative professionals I support. Acetoacetanilide, a common reagent in the synthesis of pharmaceuticals and dyes, is a valuable tool in the laboratory. However, its seemingly benign appearance as a white crystalline solid belies potential hazards that demand rigorous and informed safety protocols.[1][2] This guide is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) for handling this chemical, grounded in the principles of causality and self-validating safety systems.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the foundation of any effective safety protocol. The selection of PPE is not arbitrary; it is a direct response to the specific risks a substance presents. This compound is classified as harmful if swallowed or if it comes into contact with the skin.[3][4] Furthermore, it can cause irritation to the eyes, skin, and respiratory tract, although its full toxicological profile has not been completely investigated.[1][5]
| Characteristic | Description | Source(s) |
| Physical State | White crystalline solid/powder | [1][6] |
| Primary Hazards | Harmful if swallowed (Acute Toxicity, Oral - Category 4) | [3][4] |
| Harmful in contact with skin (Acute Toxicity, Dermal - Category 4) | [3][4] | |
| Irritation Potential | May cause eye, skin, and respiratory tract irritation. | [1] |
| Combustibility | Combustible solid. | [7] |
| Incompatibilities | Strong oxidizing agents. | [1][6] |
The primary routes of occupational exposure are dermal contact and inhalation of dust particles.[2] Therefore, our PPE strategy must create an impermeable barrier to prevent skin contact and mitigate the risk of inhaling airborne powder.
The Core Protective Ensemble: Your First Line of Defense
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for various laboratory operations involving this compound. The rationale behind each piece of equipment is to create a comprehensive shield against the identified hazards.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (Solutions, <1g solid in ventilated area) | ANSI Z87.1-compliant safety glasses with side shields.[4] | Nitrile or Neoprene gloves. Inspect before use.[8][9] | Standard cotton lab coat, fully buttoned. | Not typically required if handled in a certified chemical fume hood.[1] |
| Weighing/Transfer of Solid (Risk of dust generation) | Chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EN166).[1][6] | Nitrile or Neoprene gloves. Double-gloving is recommended. | Standard cotton lab coat, fully buttoned. | A NIOSH-approved respirator (e.g., N95 or P95) is required if not performed in a fume hood or ventilated enclosure.[8][10] |
| Large-Scale Operations | Chemical splash goggles and a full-face shield.[3] | Heavy-duty Nitrile or Butyl rubber gloves.[9] | Chemical-resistant apron over a lab coat. | A NIOSH-approved half-face respirator with particulate filters is recommended, even in a ventilated area.[10] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[3] | Heavy-duty Nitrile or Butyl rubber gloves.[9] | Chemical-resistant, disposable coveralls.[11] | A NIOSH-approved half-face or full-face respirator with particulate filters is mandatory.[10] |
Causality in PPE Selection:
-
Eye Protection: The transition from safety glasses to splash goggles is dictated by the increased risk of airborne particles during weighing, which can easily bypass standard glasses. A face shield is added during large-scale work or spill cleanup to protect the entire face from splashes or significant aerosol generation.[3]
-
Hand Protection: While standard nitrile gloves offer good protection for incidental contact, their integrity can be compromised.[9][12] Proper glove removal technique is critical to avoid contaminating your skin with the very substance you sought to avoid.[4][8]
-
Respiratory Protection: this compound is a fine powder. Any action that can aerosolize it—weighing, transferring, or cleaning a spill—creates a significant inhalation hazard.[4][8] Engineering controls like a fume hood are the primary defense, but respirators provide an essential secondary layer of protection, especially when engineering controls are insufficient or during emergencies.[1]
Operational Protocols: From Benchtop to Disposal
Adherence to standardized procedures transforms safety from a concept into a practice. These protocols are designed to be self-validating systems, minimizing risk at every step.
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Before handling the chemical, don the appropriate PPE: a lab coat, chemical splash goggles, and nitrile gloves.[1][3] Ensure a certified chemical fume hood is operational.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary glassware, solvents, and the this compound container within the fume hood to minimize movement in and out of the controlled space.
-
Dispensing: Carefully scoop the required amount of this compound into the weigh boat. Avoid generating dust by using slow, deliberate movements. Keep the container opening away from your breathing zone.
-
Transfer: Gently transfer the weighed solid into the destination flask. Use a funnel if necessary. Tap the weigh boat to ensure all powder is transferred.
-
Dissolution: Slowly add the solvent to the flask while it remains inside the fume hood.
-
Cleanup: Tightly cap the stock container of this compound. Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.[3][4]
-
Doffing: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after handling.[4][11]
Protocol 2: Waste Disposal Plan
-
Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[4] Do not mix with general laboratory trash.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[4][8]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[3][11] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.
Emergency Preparedness: A Self-Validating System
Your safety system is only as strong as its response to failure. Being prepared for accidental exposure is a critical, self-validating component of your protocol.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Get immediate medical attention.[1] An eyewash station must be accessible in any lab where this chemical is handled.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[1][5] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Spill Response: Evacuate unnecessary personnel from the area.[11] Wearing full PPE (respirator, goggles, face shield, chemical-resistant coveralls, and heavy-duty gloves), dampen the spilled solid with 60-70% ethanol to prevent dust formation.[10] Carefully sweep or scoop the material into a designated hazardous waste container.[1][5] Wash the spill area with a soap and water solution.[10]
Visual Workflow: PPE Selection for this compound
The following decision tree provides a clear, logical pathway for selecting the appropriate level of PPE based on the specific task you are about to perform.
Caption: PPE selection workflow for handling this compound.
By internalizing these protocols and understanding the rationale behind them, you transform safety from a checklist into an integral part of your scientific practice. This proactive stance not only protects you and your colleagues but also upholds the integrity and trustworthiness of your research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. uline.ca [uline.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

